Aspochracin
説明
特性
分子式 |
C23H36N4O4 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC名 |
(2E,4E,6E)-N-[(3S,6S,9S)-3,4,7-trimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide |
InChI |
InChI=1S/C23H36N4O4/c1-7-8-9-10-11-14-19(28)25-18-13-12-15-24-21(29)17(4)26(5)23(31)20(16(2)3)27(6)22(18)30/h7-11,14,16-18,20H,12-13,15H2,1-6H3,(H,24,29)(H,25,28)/b8-7+,10-9+,14-11+/t17-,18-,20-/m0/s1 |
InChIキー |
JBIZFCHJQXSVKL-OYWXRWKXSA-N |
異性体SMILES |
C/C=C/C=C/C=C/C(=O)N[C@H]1CCCNC(=O)[C@@H](N(C(=O)[C@@H](N(C1=O)C)C(C)C)C)C |
正規SMILES |
CC=CC=CC=CC(=O)NC1CCCNC(=O)C(N(C(=O)C(N(C1=O)C)C(C)C)C)C |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide to Aspochracin: Discovery, Origin, and Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of aspochracin (B153754), an insecticidal cyclic peptide first isolated from the fungus Aspergillus ochraceus. It details the discovery, chemical structure, and biological activities of this compound, with a focus on its origin and characterization. This guide includes summaries of quantitative data, detailed experimental protocols derived from foundational studies, and visualizations of experimental workflows and a proposed mechanism of action to support further research and development.
Introduction
Aspergillus ochraceus is a widely distributed fungus known for its prolific production of a diverse array of secondary metabolites, including polyketides, nonribosomal peptides, and various alkaloids[1][2]. While some of these metabolites, such as ochratoxin A, are notable for their toxicity and role as food contaminants, others exhibit promising bioactive properties, including antimicrobial, cytotoxic, and insecticidal effects[2][3]. Among these is this compound, a novel cyclotripeptide that has demonstrated significant insecticidal properties[4].
First identified in the culture filtrate of A. ochraceus, this compound was discovered during a screening program for toxic metabolites from muscardine fungi—fungi that are pathogenic to insects. Its unique structure and biological activity have made it a subject of interest for its potential applications in agriculture and as a lead compound in drug discovery. This guide synthesizes the original research to provide a detailed technical resource on its discovery and core characteristics.
Discovery and Origin
This compound was first isolated from the culture filtrate of Aspergillus ochraceus Wilhelm, a fungus recognized for causing muscardine disease in insects. The discovery was the result of targeted screening of entomopathogenic fungi for insecticidal toxins.
The producing organism, A. ochraceus, is a filamentous fungus found in various environments, including soil and decaying vegetation. It is a versatile producer of secondary metabolites, and the isolation of this compound highlighted its potential as a source of biologically active peptides.
The chemical structure of this compound was determined to be a novel cyclotripeptide. It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. The δ-amino group of the ornithine residue is acylated with an all-trans-2,4,6-octatrienoic acid side chain. The integrity of this unsaturated fatty acid chain is critical for its biological activity; hydrogenation of the triene to form hexahydrothis compound results in the complete loss of its insecticidal effects.
Data Presentation
Quantitative data regarding the biological activity of this compound is summarized below. The primary reported activity is its insecticidal effect, observed through direct injection into insect larvae.
| Compound | Assay Type | Test Organism | Parameter | Value | Observed Effect | Reference |
| This compound | Injection | Silkworm (Bombyx mori) larvae | Minimal Effective Concentration | 17 µg/g | Paralysis | |
| This compound | Injection | Fall webworm (Hyphantria cunea) larvae | Minimal Effective Concentration | 17 µg/g | Paralysis | |
| Hexahydrothis compound | Contact | Silkworm (Bombyx mori) larvae and eggs | N/A | Inactive | No toxicity observed |
Experimental Protocols
The following protocols are detailed methodologies based on the original discovery and characterization studies for this compound.
Fungal Cultivation and this compound Production
-
Organism: Aspergillus ochraceus Wilhelm.
-
Culture Medium: A modified Czapek-Dox medium supplemented with 0.5% yeast extract is prepared. The composition per liter is: 30g Sucrose, 3g NaNO₃, 1g K₂HPO₄, 0.5g MgSO₄·7H₂O, 0.5g KCl, 0.01g FeSO₄·7H₂O, and 5g Yeast Extract.
-
Cultivation: The fungus is cultured in the prepared liquid medium using flasks. The cultivation is performed with aeration and agitation for a period sufficient to allow for the production and secretion of secondary metabolites (typically 7-10 days at 28-30°C).
Isolation and Purification of this compound
This protocol follows a multi-step extraction and chromatographic purification process.
-
Filtration: The cultured broth is filtered to separate the mycelia from the culture filtrate. The filtrate contains the secreted this compound.
-
Solvent Extraction: The cell-free filtrate is extracted three times with an equal volume of ethyl acetate (B1210297). The ethyl acetate fractions are pooled.
-
Concentration: The pooled ethyl acetate extract is evaporated to dryness under reduced pressure to yield a crude, oily residue.
-
Silicic Acid Chromatography (Column 1):
-
The crude residue is dissolved in a minimal amount of benzene.
-
This solution is applied to a silicic acid column pre-equilibrated with benzene.
-
The column is eluted with a stepwise gradient of ethyl acetate in benzene. Fractions are collected and tested for insecticidal activity.
-
Active fractions are pooled and concentrated.
-
-
Silicic Acid Chromatography (Column 2):
-
The active concentrate from the first column is re-chromatographed on a second silicic acid column.
-
The column is eluted with a stepwise gradient of methanol (B129727) in chloroform.
-
Active fractions are identified, pooled, and evaporated to yield a semi-purified powder.
-
-
Crystallization: The powder is dissolved in a small volume of ethyl acetate. n-Hexane is added dropwise until turbidity is observed. The solution is allowed to stand, yielding pale yellow needles of pure this compound.
Insecticidal Bioassay Protocol (Injection Method)
-
Test Sample Preparation: Pure this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone) and then diluted with insect saline to the desired concentrations.
-
Test Subjects: Late-instar larvae of the silkworm (Bombyx mori) or fall webworm (Hyphantria cunea) are used.
-
Injection: A microsyringe is used to inject a small, defined volume (e.g., 5-10 µL) of the this compound solution into the hemocoel of each larva. The dosage is calculated based on the concentration and the average weight of the larvae (µg of compound per g of body weight).
-
Control Group: A control group of larvae is injected with the same volume of the saline-solvent vehicle without this compound.
-
Observation: The larvae are observed over a period of 24-48 hours. The primary endpoint is the onset of paralysis or mortality. The minimal effective concentration is determined as the lowest dose that induces a toxic effect in the majority of the test subjects.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation and purification of this compound from the fungal culture.
Proposed Mechanism of Action
The precise molecular target and signaling pathway for this compound's insecticidal activity has not been fully elucidated. However, based on the known mechanisms of other insecticidal cyclic peptides, a plausible mechanism involves interaction with and disruption of cellular membranes, particularly in the insect midgut or neuronal cells, leading to paralysis. The lipophilic octatrienoic acid side chain likely facilitates insertion into the lipid bilayer. This interaction could lead to pore formation or general membrane destabilization, causing a loss of ion homeostasis, cellular leakage, and ultimately cell death.
The following diagram illustrates this proposed mechanism.
Conclusion
This compound stands out as a potent insecticidal metabolite from Aspergillus ochraceus. Its unique cyclic peptide structure, combined with a functionally critical unsaturated fatty acid chain, makes it an interesting candidate for bio-pesticide development. The foundational studies have provided a clear path for its isolation and characterization. However, significant gaps remain in the understanding of its precise mechanism of action and its broader spectrum of activity against various insect pests. Further research into its molecular targets and signaling pathways could unlock its full potential for agricultural applications and provide new insights into the chemical ecology of entomopathogenic fungi.
References
Aspochracin: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochracin (B153754) is a fascinating secondary metabolite originally isolated from the fungus Aspergillus ochraceus.[1] It belongs to the class of cyclic peptides and has garnered attention primarily for its notable insecticidal properties.[1][2] This technical guide provides an in-depth exploration of the chemical structure and absolute stereochemistry of this compound, compiled from foundational studies. The information is presented to support further research and development efforts in fields such as natural product synthesis, insecticide development, and chemical biology.
Chemical Structure and Elucidation
This compound is a novel cyclotripeptide.[1] Its structure consists of a nine-membered cyclic peptide core attached to a polyunsaturated fatty acid side chain. The elucidation of this structure was achieved through chemical degradation studies and spectroscopic analysis.
The Cyclotripeptide Core
The core of this compound is formed by three amino acid residues linked by peptide bonds:
-
N-methyl-L-alanine
-
N-methyl-L-valine
-
L-ornithine
A unique feature of this compound's structure is the nature of its cyclization. Unlike typical cyclic peptides where cyclization occurs through the α-amino and carboxyl groups of the amino acid backbone, this compound is formed via an amide bond between the carboxyl group of N-methyl-L-valine and the δ-amino group of the L-ornithine side chain.[2] The α-amino group of the L-ornithine residue serves as the attachment point for the acyl side chain.[2]
The Acyl Side Chain
The side chain is an octa-2,4,6-trienoic acid moiety.[1][2] This polyunsaturated chain is crucial for the molecule's insecticidal activity. Studies on hexahydrothis compound, a derivative where the triene system is fully saturated via hydrogenation, showed a complete loss of insecticidal properties, highlighting the functional importance of the conjugated double bonds.[3]
Caption: General structure of this compound.
Stereochemistry
The absolute configuration of the chiral centers in this compound was determined following acid hydrolysis of the molecule to isolate its constituent amino acids. Subsequent analysis by optical rotation measurements confirmed that all three amino acids possess the L-configuration .[1]
-
N-methyl-L -alanine
-
N-methyl-L -valine
-
L -ornithine
Caption: Stereochemistry determination workflow.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H36N4O4 | [1] |
| Molecular Weight | 444.57 g/mol | Calculated |
| Appearance | Pale-yellow powder | [2] |
| Specific Optical Rotation ([α]D) | Value not specified in abstracts, but used to confirm L-configuration of amino acids. | [1] |
Table 2: Biological Activity of this compound
| Activity Type | Test Organism | Result | Reference |
| Insecticidal Activity | Silkworm (Bombyx mori) | Minimal concentration of 17 µg/g causes paralysis. | [2] |
| Insecticidal Activity | Fall webworm (Hyphantria cunea) | Minimal concentration of 17 µg/g causes paralysis. | [2] |
| Insecticidal Activity | First instar larvae and eggs of silkworm | Demonstrates contact toxicity. | [3] |
Experimental Protocols
Isolation and Purification of this compound
The original isolation of this compound from the culture filtrate of Aspergillus ochraceus provides the basis for its purification.[1][2]
-
Fermentation: Aspergillus ochraceus is cultured in a suitable liquid medium, such as Czapek-Dox supplemented with yeast extract, under conditions of aeration and agitation.
-
Extraction: The culture broth is filtered to remove fungal mycelia. The resulting filtrate is then extracted with an organic solvent, typically ethyl acetate (B1210297).
-
Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude residue.
-
Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography (SiO2 CC) to separate the components.[2] Fractions are collected and monitored by techniques like thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are pooled, concentrated, and may be further purified by recrystallization or additional chromatographic steps to yield the pure compound as a pale-yellow powder.[2]
Caption: Isolation and purification workflow for this compound.
Structural Characterization Methods
-
Acid Hydrolysis: To break the amide bonds and identify the constituent amino acids, the purified this compound is hydrolyzed using strong acid (e.g., 6N HCl).[1]
-
Amino Acid Analysis: The resulting hydrolysate is analyzed using techniques like paper chromatography and paper electrophoresis to separate and identify the amino acids by comparison with authentic standards (N-methyl-L-alanine, N-methyl-L-valine, L-ornithine).[1]
-
Hydrogenation: Catalytic hydrogenation of this compound yields hexahydrothis compound. Analysis of this saturated derivative, particularly by mass spectrometry, simplifies the characterization of the cyclic peptide core by removing the complexities of the triene system.[1]
-
Spectroscopy: Infrared (IR) spectroscopy was used to identify characteristic functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy was employed to characterize the overall structure.[2]
Conclusion
This compound is a structurally unique insecticidal cyclotripeptide from Aspergillus ochraceus. Its key features include a nine-membered ring formed from N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an unconventional cyclization through the ornithine δ-amino group. An octa-2,4,6-trienoic acid side chain, essential for its biological activity, is appended to the ornithine α-amino group. The stereochemistry of all constituent amino acids has been determined to be 'L'. This comprehensive structural and stereochemical understanding provides a critical foundation for future synthetic efforts, mode-of-action studies, and the development of novel pest control agents.
References
The Enigmatic Biosynthesis of Aspochracin: A Look into its Putative Fungal Assembly Line
For Immediate Release
[CITY, STATE] – [Date] – Aspochracin (B153754), a cyclotripeptide mycotoxin with notable insecticidal properties, is a fascinating secondary metabolite produced by the fungus Aspergillus ochraceus. Despite its well-characterized structure, the intricate biosynthetic pathway leading to its formation remains largely unelucidated in the scientific literature. This technical guide serves to consolidate the current knowledge of this compound's structure and proposes a putative biosynthetic pathway based on the general principles of nonribosomal peptide synthesis in fungi. This paper is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolism and natural product biosynthesis.
This compound: Structure and Function
This compound is a nonribosomal peptide, meaning its synthesis is not directed by ribosomes and mRNA. Instead, it is assembled by a large enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). The core of this compound is a cyclic tripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine.[1] This cyclic core is further distinguished by the attachment of an octatrienoic acid side chain to the δ-amino group of the ornithine residue.
The presence of N-methylated amino acids and the unique fatty acid side chain contribute to this compound's bioactivity, which includes potent insecticidal effects. However, a comprehensive understanding of its biosynthesis is a critical missing piece in harnessing its full biotechnological potential.
The Uncharted Territory: The this compound Biosynthetic Gene Cluster
In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically organized into a contiguous genomic region known as a Biosynthetic Gene Cluster (BGC). While the genome of Aspergillus ochraceus has been sequenced and is known to contain numerous BGCs, including 19 predicted to encode for NRPSs, the specific cluster responsible for this compound biosynthesis has not yet been identified or characterized.[2] Research on the secondary metabolism of A. ochraceus has predominantly focused on another mycotoxin, ochratoxin A, leaving the biosynthetic pathways of other metabolites like this compound largely unexplored.[1][2]
A Putative Biosynthetic Pathway for this compound
Based on the known structure of this compound and the general mechanism of NRPSs, a putative biosynthetic pathway can be proposed. This hypothetical pathway would involve a multi-modular NRPS enzyme with specific domains responsible for the selection, activation, modification, and condensation of the constituent amino acids.
The key steps in this proposed pathway are:
-
Amino Acid Adenylation (A-domain): The NRPS would possess three distinct adenylation domains, each recognizing and activating one of the precursor amino acids: L-alanine, L-valine, and L-ornithine. This activation consumes ATP and results in an aminoacyl-AMP intermediate.
-
Thiolation (T-domain): The activated amino acids are then transferred to the phosphopantetheinyl arm of the thiolation domains (also known as peptidyl carrier protein, or PCP, domains).
-
N-methylation (MT-domain): The NRPS module responsible for incorporating alanine (B10760859) and valine would likely contain an integrated N-methyltransferase domain. This domain would catalyze the methylation of the amino group of these amino acids while they are tethered to the T-domain.
-
Condensation (C-domain): Condensation domains catalyze the formation of peptide bonds between the amino acids attached to adjacent T-domains, elongating the peptide chain.
-
Side Chain Acylation: A separate enzyme, likely an acyltransferase, would be responsible for attaching the octatrienoic acid side chain to the δ-amino group of the ornithine residue. The origin and activation of this fatty acid are also currently unknown.
-
Cyclization and Release (TE-domain): The final step would be catalyzed by a thioesterase (TE) domain, which would cleave the completed tripeptide from the NRPS and catalyze its cyclization to form the final this compound molecule.
Caption: A putative biosynthetic pathway for this compound in Aspergillus ochraceus.
Regulatory Control of this compound Production
The regulation of secondary metabolite production in Aspergillus species is a complex network involving global regulators and pathway-specific transcription factors. While no specific regulators for this compound have been identified in A. ochraceus, studies in the related fungus Aspergillus niger have shown that overexpression of the global regulator laeA can induce the production of this compound. This suggests that laeA, a key component of the Velvet complex that links secondary metabolism and development, may play a role in controlling the expression of the this compound BGC.
Lack of Quantitative Data and Experimental Protocols
A significant gap in the current understanding of this compound biosynthesis is the absence of quantitative data. There is no published information on the kinetic parameters of the enzymes involved, the expression levels of the putative biosynthetic genes under different culture conditions, or the yield of this compound from specific precursors.
Furthermore, detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not available. The standard methodologies that would be required to characterize this pathway include:
-
Gene Knockout Studies: To identify the essential genes in the BGC, targeted deletion of the putative NRPS gene and other tailoring enzyme genes would be necessary. The resulting mutants would be analyzed for their inability to produce this compound.
-
Heterologous Expression: The putative this compound BGC could be expressed in a heterologous host, such as Aspergillus nidulans or yeast, to confirm its role in this compound production.
-
Enzymatic Assays: Once the enzymes are identified, they can be purified and their substrate specificity and kinetic parameters can be determined through in vitro assays. For example, ATP-pyrophosphate exchange assays could be used to confirm the amino acid specificity of the A-domains.
-
Precursor Feeding Studies: Isotope-labeled precursors (e.g., ¹³C or ¹⁵N labeled amino acids and fatty acids) could be fed to cultures of A. ochraceus, and the incorporation of these labels into the this compound molecule would be tracked using mass spectrometry and NMR to confirm the precursor molecules.
Future Outlook
The biosynthesis of this compound in Aspergillus ochraceus presents an exciting area for future research. The identification and characterization of the this compound BGC would not only provide fundamental insights into the biosynthesis of nonribosomal peptides but also open up possibilities for the bioengineering of novel this compound analogs with potentially enhanced insecticidal activity or other valuable properties. The application of modern genomic and molecular biology techniques will be crucial in unraveling the mysteries of this intriguing fungal metabolite.
References
The Insecticidal Mechanism of Aspochracin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspochracin (B153754), a cyclotripeptide metabolite isolated from the entomopathogenic fungus Aspergillus ochraceus, demonstrates notable insecticidal activity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an insecticide. While the precise molecular target remains to be elucidated, existing research points towards a neurotoxic effect leading to paralysis in susceptible insect species. This document summarizes the known biological effects, presents available quantitative data, outlines detailed experimental protocols for its evaluation, and discusses the structural components essential for its bioactivity.
Introduction
This compound is a non-ribosomal peptide first identified in 1969 from the culture filtrate of Aspergillus ochraceus, a fungus known to cause muscardine disease in insects.[1][2][3][4] Structurally, it is a novel cyclotripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, which is acylated with an octatrienoic acid side chain.[1][5] The compound has demonstrated both contact and injectable insecticidal properties, with observed effects including paralysis leading to mortality.[1] This guide aims to consolidate the available scientific information regarding its mode of action to aid researchers in the fields of insecticide development and discovery.
Core Mechanism of Action
The primary observable insecticidal effect of this compound is the induction of paralysis.[1] This strongly suggests a neurotoxic mechanism of action, likely involving the disruption of normal nerve or muscle function. However, as of the latest available literature, the specific molecular target of this compound has not been identified. It is hypothesized that this compound may act on ion channels, receptors, or enzymes critical for neurotransmission or muscle contraction in insects.
The onset of paralysis upon injection into larvae of the silkworm (Bombyx mori) and the fall webworm (Hyphantria cunea) indicates a rapid systemic effect.[1] The exact signaling pathways disrupted by this compound remain unknown. Further research, such as electrophysiological studies on insect neurons and muscle cells, radioligand binding assays with insect tissues, and transcriptomic or proteomic analyses of this compound-treated insects, would be necessary to elucidate the precise signaling cascade affected.
Quantitative Data
The available quantitative data on the insecticidal efficacy of this compound is limited. The following table summarizes the key findings from original studies.
| Insect Species | Larval Stage | Application Method | Dosage/Concentration | Observed Effect | Citation |
| Silkworm (Bombyx mori) | Final instar | Injection | 17 µg/g | Paralysis | [1] |
| Fall Webworm (Hyphantria cunea) | Final instar | Injection | 170 µg/g | Paralysis | [1] |
| Silkworm (Bombyx mori) | First instar | Dipping | Not specified | Contact toxicity | [1][6][7] |
| Silkworm (Bombyx mori) | Eggs | Dipping | Not specified | Contact toxicity | [1][6][7] |
Structure-Activity Relationship
The chemical structure of this compound is crucial for its insecticidal properties. The most significant finding from structure-activity relationship studies is the essential role of the (2E, 4E, 6E)-octatrienoic acid side chain.[1][6][7] Hydrogenation of this triene moiety to a saturated octanoyl group, forming hexahydrothis compound, results in a complete loss of insecticidal activity.[1][6][7] This indicates that the conjugated double bond system in the acyl side chain is indispensable for its biological function, possibly for binding to its molecular target.
Experimental Protocols
While specific, detailed protocols for this compound are not extensively published, the following methodologies represent standard approaches for evaluating the insecticidal activity of a compound like this compound, based on the initial reports and general entomological practices.[8][9][10]
General Preparation of Test Solutions
-
Stock Solution Preparation: Weigh a precise amount of purified this compound and dissolve it in a suitable organic solvent (e.g., acetone, ethanol, or dimethyl sulfoxide) to create a high-concentration stock solution.[8]
-
Serial Dilutions: Prepare a series of dilutions from the stock solution using the same solvent to achieve the desired test concentrations.[8]
-
Aqueous Emulsion (for dipping/feeding assays): For assays requiring an aqueous medium, the stock solution can be diluted in water containing a small amount of a non-toxic emulsifier (e.g., Triton X-100 or Tween 80) to ensure a stable suspension.[6]
Injection Bioassay Protocol
This method is suitable for determining the dose-response relationship of this compound when introduced directly into the insect's hemocoel.
-
Insect Rearing: Use healthy, uniformly sized larvae of the target insect species.
-
Microsyringe Calibration: Calibrate a micro-injector or a fine-gauge microsyringe to deliver a precise volume (e.g., 1-10 µL).
-
Injection Procedure: Anesthetize the larvae (e.g., by chilling). Inject a known volume of the this compound test solution into the side of the larva's abdomen or thorax.[8]
-
Control Group: Inject a control group of larvae with the solvent/emulsifier solution lacking this compound.
-
Observation: Place the treated and control larvae in individual containers with a food source. Observe at regular intervals (e.g., 1, 6, 12, 24, 48 hours) for signs of paralysis and mortality.[6]
-
Data Analysis: Calculate the percentage of paralyzed and dead insects at each concentration and time point. Determine the LD50 (median lethal dose) using probit analysis.[8]
Contact Toxicity (Dipping) Bioassay Protocol
This method assesses the toxicity of this compound upon direct contact with the insect cuticle.
-
Preparation of Dipping Solutions: Prepare aqueous emulsions of this compound at various concentrations.
-
Dipping Procedure: Using forceps, immerse each larva in the test solution for a fixed period (e.g., 10-30 seconds).[6][10]
-
Drying: After immersion, place the larvae on filter paper to remove excess solution.
-
Control Group: Dip a control group of larvae in the emulsifier solution without this compound.
-
Observation and Data Analysis: Transfer the larvae to clean containers with a food source and observe for paralysis and mortality as described in the injection bioassay. Calculate the LC50 (median lethal concentration).[8]
Conclusion and Future Directions
This compound from Aspergillus ochraceus is a potent insecticidal cyclic peptide that induces paralysis. Its activity is critically dependent on the conjugated triene system of its octatrienoic acid side chain. While the paralytic symptoms strongly point to a neurotoxic mechanism, the specific molecular target and the affected signaling pathways remain to be discovered.
Future research should prioritize the identification of the this compound binding site in insects. This could be achieved through affinity chromatography using immobilized this compound, followed by mass spectrometry to identify interacting proteins. Electrophysiological studies on insect nerve and muscle preparations could reveal its effects on ion channels and synaptic transmission. Furthermore, screening this compound against a panel of insect cell lines expressing known receptor targets could provide valuable insights. A more comprehensive evaluation of its insecticidal spectrum against a wider range of agricultural and medically important pests is also warranted to determine its potential for practical applications. Elucidating the precise mechanism of action will be key to unlocking the full potential of this compound and its derivatives as novel bio-insecticides.
References
- 1. A method for estimating the toxic effect of contact insecticides on mosquitoes and house-flies | Parasitology | Cambridge Core [cambridge.org]
- 2. Structure of this compound, an insecticidal metabolite of Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Transient Receptor Potential-like Calcium Ion Channel in the Filamentous Fungus Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Transient Receptor Potential-like Calcium Ion Channel in the Filamentous Fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entomoljournal.com [entomoljournal.com]
- 9. journals.rdagriculture.in [journals.rdagriculture.in]
- 10. scispace.com [scispace.com]
Spectrum of Biological Activity for Aspochracin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspochracin, a cyclotripeptide metabolite primarily produced by the fungus Aspergillus ochraceus, exhibits a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known biological effects of this compound, including its potent insecticidal properties, as well as its antimicrobial, cytotoxic, and antiviral activities. This document consolidates available quantitative data, details experimental methodologies for key assays, and presents visual representations of putative signaling pathways and experimental workflows to facilitate further research and development.
Introduction
This compound is a cyclic peptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, featuring an octatrienoic acid side chain.[1][5][6] First isolated from Aspergillus ochraceus, a fungus known for causing muscardine disease in insects, this compound has garnered interest for its potential applications in agriculture and medicine.[1][5] Its diverse bioactivities stem from its unique chemical structure, which allows it to interact with various cellular targets. This guide aims to provide a detailed technical resource for professionals engaged in the study and application of this compound.
Spectrum of Biological Activity
This compound demonstrates a range of biological effects, with its insecticidal activity being the most prominently reported. In addition, it possesses antimicrobial, cytotoxic, and antiviral properties.
Insecticidal Activity
This compound has shown significant insecticidal effects against various insect species, most notably the silkworm (Bombyx mori) and the fall webworm (Hyphantria cunea).[1][3] The mode of action is reported as contact toxicity, causing paralysis in larvae.[1][6] The unsaturated octatrienoic acid side chain is crucial for its insecticidal activity, as its reduction to hexahydrothis compound results in a complete loss of this activity.[6]
Table 1: Quantitative Insecticidal Activity of this compound
| Target Organism | Assay Type | Effective Concentration | Observed Effect | Reference |
| Silkworm (Bombyx mori) | Injection | 17 µg/g | Paralysis | [1][3] |
| Fall Webworm (Hyphantria cunea) | Injection | 17 µg/g | Paralysis | [1][3] |
| Silkworm (Bombyx mori) Larvae and Eggs | Contact | Not specified | Toxicity | [6] |
Antimicrobial Activity
This compound exhibits a degree of antimicrobial activity against both bacteria and fungi.
Reports indicate that this compound is active against the Gram-positive bacterium Bacillus subtilis. The disc diffusion method has been used to demonstrate this activity.
This compound has also been shown to possess activity against the fungus Piricularia oryzae, the causative agent of rice blast disease.
Table 2: Quantitative Antimicrobial Activity of this compound
| Target Organism | Activity Type | Assay Type | Result | Reference |
| Bacillus subtilis | Antibacterial | Disc Diffusion | Activity observed | |
| Piricularia oryzae | Antifungal | Not specified | Activity observed | [6] |
Cytotoxic Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. While some metabolites from Aspergillus ochraceus have shown potent cytotoxic activity, the specific IC50 values for this compound against a wide range of cell lines are not extensively documented in the readily available literature. However, its cytotoxic potential warrants further investigation for anticancer drug development.
Antiviral Activity
The antiviral potential of this compound has been explored, although detailed studies on its mechanism of action in this context are limited.
Experimental Protocols
This section provides detailed methodologies for the key biological assays cited in this guide.
Insecticidal Bioassay
-
Silkworm (Bombyx mori) larvae
-
Fall webworm (Hyphantria cunea) larvae
-
Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) [DMSO]) to create a stock solution. Further dilute with a saline solution to achieve the desired final concentrations.
-
Insect Rearing: Rear silkworm and fall webworm larvae under controlled conditions of temperature, humidity, and diet.
-
Injection: Using a micro-syringe, inject a precise volume of the this compound solution into the hemocoel of each larva. A control group should be injected with the solvent-saline solution lacking this compound.
-
Observation: Monitor the larvae for signs of toxicity, such as paralysis, mortality, and behavioral changes, at regular intervals (e.g., 24, 48, and 72 hours post-injection).
-
Data Analysis: Calculate the median lethal dose (LD50) or the minimal effective concentration required to cause the desired effect (e.g., paralysis).
Cytotoxicity Assay (MTT Assay)
-
HeLa (human cervical cancer) cells or other relevant cancer cell lines.
-
Cell Seeding: Seed the selected cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).[1][8]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.[1][7][8]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1][7][8]
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50) value.
Antimicrobial Susceptibility Testing
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., Bacillus subtilis) in a sterile saline solution.
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a suitable agar (B569324) medium (e.g., Mueller-Hinton agar).
-
Disc Application: Impregnate sterile paper discs with a known concentration of this compound solution. Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited.
-
Inoculum Preparation: Prepare a standardized suspension of fungal spores or hyphal fragments.
-
Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate under conditions suitable for fungal growth.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that visibly inhibits fungal growth.
Putative Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its diverse biological effects are not yet fully elucidated. However, based on the known activities of other fungal metabolites and the general cellular responses to toxins, several putative pathways can be proposed.
Insecticidal Activity: Neuromuscular Disruption
The paralytic effect of this compound in insects suggests a neurotoxic mechanism of action. It may target ion channels or receptors in the insect's nervous system, leading to disruption of nerve impulse transmission and muscle function.
Cytotoxic Activity: Induction of Apoptosis
The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis, or programmed cell death. This compound may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways in cancer cells.
Antimicrobial Activity: Cell Wall/Membrane Disruption
The antimicrobial activity of this compound may involve the disruption of the microbial cell wall or cell membrane integrity. This could lead to leakage of cellular contents and ultimately cell death.
Conclusion and Future Directions
This compound is a fungal metabolite with a compelling range of biological activities that warrant further investigation. Its potent insecticidal properties suggest potential for development as a bio-pesticide. Furthermore, its antimicrobial and cytotoxic activities indicate that this compound or its derivatives could serve as lead compounds for the development of new therapeutic agents.
Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways for each of its biological activities.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
Performing in-depth toxicological studies to assess its safety profile for various applications.
-
Developing efficient and scalable methods for its production , either through fermentation or total synthesis.
By addressing these research areas, the full potential of this compound as a valuable tool in agriculture and medicine can be realized.
References
- 1. broadpharm.com [broadpharm.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Antifungal Protein from Aspergillus giganteus Causes Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Crucial Role of the Octatrienoic Acid Side Chain in the Biological Activity of Aspochracin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochracin (B153754) is a cyclotripeptide metabolite originally isolated from the fungus Aspergillus ochraceus. It is composed of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine, to which an octatrienoic acid side chain is attached.[1] This natural product has garnered interest due to its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic effects.[1] The unique structural feature of this compound is its unsaturated fatty acid side chain, which has been implicated as a key determinant of its biological function. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the this compound octatrienoic acid side chain, based on the available scientific literature. It also outlines experimental protocols and discusses potential signaling pathways involved in its mechanism of action.
Structure-Activity Relationship of the Octatrienoic Acid Side Chain
The octatrienoic acid side chain of this compound is a conjugated system of three double bonds, which confers specific chemical properties to the molecule. The critical importance of this unsaturated side chain for the biological activity of this compound has been demonstrated through comparative studies with its saturated analog, hexahydrothis compound.
The Essential Role of the Triene Moiety
A pivotal study on the insecticidal activity of this compound revealed that the integrity of the triene system in the octatrienoic acid side chain is absolutely essential for its biological function. When this compound was catalytically hydrogenated to its saturated analog, hexahydrothis compound, a complete loss of insecticidal activity was observed. This finding strongly indicates that the conjugated double bonds are directly involved in the molecular mechanism of action.
Quantitative Data
While the qualitative importance of the triene side chain is established, there is a notable lack of publicly available quantitative data from systematic SAR studies on a wider range of this compound analogs with modified octatrienoic acid side chains. To facilitate future research in this area, the following table structure is proposed for summarizing such data.
| Compound/Analog | Modification of the Octatrienoic Acid Side Chain | Cytotoxicity IC50 (µM) [Cell Line] | Insecticidal Activity LC50 (µg/mL) [Insect Species] | Antimicrobial Activity MIC (µg/mL) [Microorganism] |
| This compound | (2E,4E,6E)-octa-2,4,6-trienoic acid | Data not available | Data not available | Data not available |
| Hexahydrothis compound | Octanoic acid | Data not available | Inactive | Data not available |
| Hypothetical Analog 1 | Shorter chain length (e.g., hexatrienoic acid) | - | - | - |
| Hypothetical Analog 2 | Longer chain length (e.g., decatrienoic acid) | - | - | - |
| Hypothetical Analog 3 | Different double bond geometry (e.g., Z-isomers) | - | - | - |
| Hypothetical Analog 4 | Fewer double bonds (e.g., octadienoic acid) | - | - | - |
| Hypothetical Analog 5 | Substituents on the chain (e.g., methyl, hydroxyl) | - | - | - |
Note: The data for hypothetical analogs are placeholders to illustrate how a comprehensive SAR table would be structured. Further research is required to synthesize these compounds and determine their biological activities.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable SAR data. The following are representative methodologies for key biological assays relevant to this compound.
Cytotoxicity Assay: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation period, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Insecticidal Bioassay: General Workflow
A general workflow for assessing the insecticidal activity of this compound and its analogs against lepidopteran larvae, such as the silkworm (Bombyx mori) or fall webworm (Hyphantria cunea), is described below.
Materials:
-
Insect larvae (e.g., third-instar)
-
Artificial diet
-
This compound and its analogs
-
Solvent for dissolving compounds (e.g., ethanol (B145695) or acetone)
-
Micro-applicator or feeding assay setup
-
Observation chambers
Procedure:
-
Compound Preparation: Dissolve this compound and its analogs in a suitable solvent to prepare stock solutions. Prepare serial dilutions to be incorporated into the artificial diet or for topical application.
-
Diet Incorporation Method:
-
Incorporate the test compounds into the molten artificial diet at various concentrations.
-
Pour the diet into small containers and allow it to solidify.
-
Place one larva in each container.
-
-
Topical Application Method:
-
Apply a small, defined volume (e.g., 1 µL) of the test solution directly onto the dorsal thorax of each larva using a micro-applicator.
-
-
Incubation and Observation:
-
Maintain the larvae under controlled conditions of temperature, humidity, and light.
-
Observe the larvae daily for signs of toxicity, such as paralysis, cessation of feeding, and mortality, for a period of 3-7 days.
-
-
Data Analysis:
-
Record the number of dead larvae at each concentration.
-
Calculate the mortality rate and determine the LC50 value (the concentration of the compound that causes 50% mortality).
-
Potential Signaling Pathways
The precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated. However, the observed cytotoxic effects of this compound and other fungal metabolites suggest the induction of apoptosis as a plausible mechanism of action.
Hypothetical Apoptotic Pathway
Many natural products exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A hypothetical model for this compound-induced apoptosis could involve the intrinsic (mitochondrial) pathway. In this model, this compound, or its interaction with a cellular target, would lead to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which then triggers a caspase cascade, ultimately leading to the execution of apoptosis.
It is important to note that this is a generalized and hypothetical pathway. Further research, such as caspase activation assays, analysis of mitochondrial membrane potential, and identification of interacting proteins, is required to confirm the involvement of apoptosis and to delineate the specific signaling molecules and pathways modulated by this compound.
Conclusion and Future Directions
Future research in this area should focus on the following:
-
Synthesis of Analogs: A focused synthetic effort to generate a library of this compound analogs with systematic modifications to the octatrienoic acid side chain is paramount. This should include variations in chain length, the number and geometry of the double bonds, and the introduction of various substituents.
-
Quantitative Biological Evaluation: The synthesized analogs should be subjected to a battery of standardized biological assays to determine their quantitative cytotoxic, insecticidal, and antimicrobial activities.
-
Mechanistic Studies: Investigations into the molecular mechanism of action of this compound are crucial. This includes identifying its specific cellular targets and elucidating the signaling pathways that are modulated upon its interaction with cells.
A comprehensive understanding of the SAR of the this compound octatrienoic acid side chain will not only shed light on the fundamental biology of this interesting natural product but also pave the way for the rational design of novel and more potent analogs for potential applications in agriculture and medicine.
References
An In-depth Technical Guide to Aspochracin Analogues and Derivatives Produced by Aspergillus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites, many of which possess potent biological activities. Among these, aspochracin (B153754) and its analogues, primarily produced by Aspergillus ochraceus, represent a class of cyclic peptides with significant insecticidal properties. This technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their chemical diversity, biological activities, and the underlying biosynthetic machinery. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, insecticide development, and the broader field of drug development.
This compound is a cyclotripeptide originally isolated from the culture filtrate of Aspergillus ochraceus.[1][2] Its core structure consists of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, to which an octatrienoic acid side chain is attached.[1][2] The presence of this unsaturated fatty acid chain is crucial for its insecticidal activity.[3] Modifications to both the peptide core and the side chain give rise to a variety of this compound analogues and derivatives with a spectrum of biological activities, including insecticidal, antitumor, and antiviral properties.
Chemical Diversity of this compound Analogues and Derivatives
The structural diversity of this compound-related compounds stems from variations in the amino acid composition of the cyclic peptide core, modifications of the amino acid residues (such as N-methylation), and alterations to the length and degree of saturation of the fatty acid side chain. While Aspergillus ochraceus is the most well-documented producer of this compound, other Aspergillus species may also harbor the genetic potential to synthesize similar compounds.
Table 1: Known this compound Analogues and Derivatives from Aspergillus Species
| Compound Name | Producing Organism | Key Structural Features | Reference(s) |
| This compound | Aspergillus ochraceus | Cyclotripeptide with an octatrienoic acid side chain | |
| Hexahydrothis compound | Synthetic derivative | Saturated octanoic acid side chain | |
| Aspochalasin E | Aspergillus sp. SCSIO41032 | Polyketide-amino acid hybrid with a distinct core structure |
Biological Activities
The primary biological activity associated with this compound is its insecticidal effect. However, related compounds and other metabolites from this compound-producing Aspergillus strains have demonstrated a broader range of bioactivities, including antitumor and antiviral effects.
Insecticidal Activity
This compound exhibits potent insecticidal activity against a variety of insect pests. The unsaturated nature of the octatrienoic acid side chain is a key determinant of this activity; hydrogenation of this side chain to form hexahydrothis compound results in a significant loss of insecticidal potency.
Table 2: Insecticidal Activity of this compound and its Analogues
| Compound | Target Pest | Activity Metric | Value | Reference(s) |
| This compound | Silkworm (Bombyx mori) | LD50 | Data not available in search results | |
| Hexahydrothis compound | Silkworm (Bombyx mori) | Inactive |
Note: Specific LD50 values for this compound were not available in the provided search results. Further research is required to obtain this quantitative data.
Antitumor Activity
While this compound itself has not been extensively studied for its antitumor properties, other complex metabolites produced by Aspergillus species, such as aspochalasin E, have shown significant cytotoxic activity against various cancer cell lines.
Table 3: Antitumor Activity of this compound-Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Aspochalasin E | 22Rv1 (Prostate Cancer) | 5.9 ± 0.8 | |
| PC-3 (Prostate Cancer) | 10.3 ± 4.2 | ||
| A549 (Lung Cancer) | 19.0 ± 7.7 | ||
| HCT-15 (Colon Cancer) | 11.2 ± 3.5 |
Antiviral Activity
Certain derivatives isolated from this compound-producing Aspergillus strains have also been investigated for their antiviral potential. For instance, a benzofuran (B130515) derivative has demonstrated activity against Herpes Simplex Virus.
Table 4: Antiviral Activity of this compound-Related Compounds
| Compound | Virus | EC50 (µM) | Reference(s) |
| Benzofuran derivative | HSV-1 | 9.5 ± 0.5 | |
| HSV-2 | 5.4 ± 0.6 |
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus ochraceus is believed to follow a non-ribosomal peptide synthetase (NRPS) pathway for the assembly of the cyclic peptide core, coupled with a polyketide synthase (PKS) pathway for the formation of the octatrienoic acid side chain. While the complete gene cluster responsible for this compound biosynthesis has not yet been fully elucidated, the general principles of NRPS and PKS biosynthetic logic provide a framework for understanding its formation.
A dedicated search for the specific this compound biosynthetic gene cluster in the genome of Aspergillus ochraceus is required to fully map out the pathway. The identification of this cluster would enable the use of synthetic biology and metabolic engineering approaches to generate novel this compound analogues with improved biological activities.
Experimental Protocols
Isolation and Purification of this compound from Aspergillus ochraceus
The following is a general protocol for the isolation and purification of this compound, based on established methods.
-
Fermentation: Inoculate a suitable liquid medium (e.g., Czapek-Dox broth supplemented with yeast extract) with a spore suspension of Aspergillus ochraceus. Incubate the culture for 7-10 days at 25-28°C with shaking.
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatography:
-
Silica (B1680970) Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Preparative HPLC: Pool the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Synthesis of Hexahydrothis compound
The synthesis of hexahydrothis compound involves the hydrogenation of the octatrienoic acid side chain of this compound.
-
Dissolution: Dissolve purified this compound in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon filled with hydrogen) at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield hexahydrothis compound.
-
Purification: If necessary, purify the product by column chromatography or preparative HPLC.
Future Directions
The study of this compound analogues and derivatives from Aspergillus species presents several exciting avenues for future research. The elucidation of the complete this compound biosynthetic gene cluster is a key priority, as it will unlock the potential for combinatorial biosynthesis and the generation of novel analogues with enhanced insecticidal, antitumor, or antiviral activities. Furthermore, a more comprehensive screening of the vast chemical space of Aspergillus secondary metabolites is likely to reveal additional structurally related compounds with unique biological properties. Structure-activity relationship (SAR) studies on a wider range of synthetic and semi-synthetic derivatives will be crucial for optimizing the potency and selectivity of these compounds for various therapeutic and agricultural applications.
References
- 1. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ochratoxin A biosynthetic genes in Aspergillus ochraceus are differentially regulated by pH and nutritional stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Aspochracin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspochracin is a cyclotripeptide mycotoxin produced by the fungus Aspergillus ochraceus. First isolated and characterized in 1969, it has demonstrated notable insecticidal activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailing its structural features, spectroscopic data, and the experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, entomology, and drug development.
Chemical and Physical Properties
This compound is a pale-yellow powder with a molecular formula of C₂₃H₃₆N₄O₄ and a molecular weight of 432.56 g/mol .[1] It is a non-proteogenic cyclic tripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with the ornithine cyclized through its δ-amino group rather than the α-amino group.[1] The α-amino group of the ornithine residue is acylated with an octa-2,4,6-trienoic acid side chain.[1] The presence of this conjugated triene system is crucial for its insecticidal bioactivity.[2]
Tabulated Physical and Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₆N₄O₄ | [1] |
| Molecular Weight | 432.56 g/mol | [1] |
| Appearance | Pale-yellow powder | [3] |
| Melting Point | 127-129 °C | Myokei et al., 1969 |
| Optical Rotation | [α]D²⁵ = -89.5° (c 1.0, methanol) | Myokei et al., 1969 |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, DMSO | [1] |
| CAS Number | 22029-09-0 | [1] |
Spectroscopic Data
The ultraviolet-visible spectrum of this compound in methanol shows a characteristic absorption maximum, which is attributed to the conjugated triene system in the octatrienoic acid side chain.
| Solvent | λmax (nm) | Reference |
| Methanol | 302 | Myokei et al., 1969 |
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The spectrum was recorded as a Nujol mull.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3300 | N-H stretching | Myokei et al., 1969 |
| 1740 | C=O stretching (ester/lactone) | Myokei et al., 1969 |
| 1640, 1620, 1600 | C=C stretching (conjugated triene) and C=O stretching (amide) | Myokei et al., 1969 |
| 1540 | N-H bending (amide II) | Myokei et al., 1969 |
The ¹H NMR spectrum of this compound provides detailed information about the structure of the molecule. The following data was recorded in CDCl₃ at 100 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ~7.2 | m | Olefinic protons | Myokei et al., 1969 | |
| ~6.0 | m | Olefinic protons | Myokei et al., 1969 | |
| ~5.7 | d | Olefinic proton | Myokei et al., 1969 | |
| 4.65 | q | 7.0 | α-H (N-Me-Ala) | Myokei et al., 1969 |
| 4.35 | m | α-H (Orn) | Myokei et al., 1969 | |
| 3.95 | d | 9.5 | α-H (N-Me-Val) | Myokei et al., 1969 |
| 3.40 | m | δ-CH₂ (Orn) | Myokei et al., 1969 | |
| 2.90 | s | N-CH₃ (N-Me-Ala) | Myokei et al., 1969 | |
| 2.80 | s | N-CH₃ (N-Me-Val) | Myokei et al., 1969 | |
| 2.20 | m | β-H (N-Me-Val) | Myokei et al., 1969 | |
| 1.80 | m | β, γ-CH₂ (Orn) | Myokei et al., 1969 | |
| 1.35 | d | 7.0 | β-CH₃ (N-Me-Ala) | Myokei et al., 1969 |
| 1.00 | d | 6.5 | γ-CH₃ (N-Me-Val) | Myokei et al., 1969 |
| 0.90 | d | 6.5 | γ-CH₃ (N-Me-Val) | Myokei et al., 1969 |
Experimental Protocols
Isolation of this compound
The following protocol for the isolation of this compound is based on the original method described by Myokei et al. (1969).
-
Fermentation: Aspergillus ochraceus is cultured in a suitable liquid medium. The culture filtrate is collected after a sufficient incubation period.
-
Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography.
-
Purification: Further purification is achieved through techniques such as preparative thin-layer chromatography or recrystallization to yield pure this compound.
Structural Elucidation
The structure of this compound was determined through a combination of chemical degradation and spectroscopic analysis.
-
Acid Hydrolysis: Complete acid hydrolysis of this compound yields its constituent amino acids: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. These are identified by comparison with authentic samples using techniques like paper chromatography.
-
Hydrogenation: Catalytic hydrogenation of this compound saturates the double bonds in the octatrienoic acid side chain, yielding hexahydrothis compound. This derivative is instrumental in simplifying the NMR spectrum for structural analysis of the cyclic peptide core.
-
Spectroscopic Analysis: The structures of both this compound and its hydrogenated derivative are confirmed using UV-Vis, IR, and NMR spectroscopy.
Biological Activity and Signaling Pathways
This compound exhibits significant insecticidal activity against various insect species. The minimal concentration for causing paralysis in silkworm and fall webworm larvae by injection is reported to be 17 μg/g.[3] The insecticidal properties are directly linked to the unsaturated octatrienoic acid side chain, as its hydrogenated derivative, hexahydrothis compound, shows a complete loss of this activity.[2]
The precise molecular mechanism of action and the specific signaling pathways targeted by this compound in insects have not been extensively elucidated in the available literature. Further research is required to identify the specific cellular targets and downstream signaling cascades affected by this mycotoxin, which could pave the way for the development of novel bio-insecticides.
Conclusion
This compound remains a molecule of interest due to its unique cyclic peptide structure and potent insecticidal properties. This technical guide consolidates the foundational physical and chemical data on this compound, providing researchers with a solid baseline for future investigations. The detailed experimental protocols for its isolation and characterization can serve as a practical guide for its re-isolation and further study. Future research should focus on elucidating its mechanism of action and exploring its potential for agricultural applications.
References
Aspochracin: A Technical Guide to its Molecular Characteristics and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochracin (B153754) is a cyclotripeptide mycotoxin produced by the fungus Aspergillus ochraceus. First identified for its insecticidal properties, this non-ribosomal peptide has a unique structure that has garnered interest in the scientific community. This technical guide provides a comprehensive overview of this compound's molecular formula, mass spectrometry data, and the experimental protocols for its characterization. It also delves into its biosynthetic origins and putative mechanism of action, offering valuable insights for researchers in natural product chemistry, drug discovery, and related fields.
Molecular Profile of this compound
This compound is composed of three amino acid residues: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. A distinctive feature of its structure is the presence of an octatrienoic acid side chain attached to the α-amino group of the ornithine residue.[1][2][3] The cyclic structure is formed by a peptide bond between the carboxyl group of N-methyl-L-valine and the δ-amino group of ornithine.
Molecular Formula and Mass
Based on its constituent amino acids and the fatty acid side chain, the molecular formula of this compound is determined to be C₂₈H₄₅N₃O₅ . The calculated exact mass and molecular weight are presented in the table below.
| Parameter | Value |
| Molecular Formula | C₂₈H₄₅N₃O₅ |
| Calculated Exact Mass | 503.3360 |
| Molecular Weight | 503.68 g/mol |
Mass Spectrometry Data
Hexahydrothis compound Mass Spectrometry
The fragmentation pattern of hexahydrothis compound provides valuable structural information. The key fragments observed in its mass spectrum are summarized below.
| Fragment (m/z) | Proposed Structure/Loss |
| 509 | [M+H]⁺ of Hexahydrothis compound |
| 382 | Loss of the caprylic acid side chain |
| 283 | Further fragmentation of the cyclic peptide core |
| 184 | Fragment corresponding to the N-methyl-L-valyl-N-methyl-L-alanyl moiety |
| 100 | Fragment corresponding to the N-methyl-L-valine residue |
| 86 | Fragment corresponding to the N-methyl-L-alanine residue |
Data derived from the mass spectrum of hexahydrothis compound as reported in early literature.[2]
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the original method described for the isolation of this compound from the culture filtrate of Aspergillus ochraceus.
1. Fungal Cultivation:
-
Aspergillus ochraceus is cultured in a suitable liquid medium, such as Czapek-Dox medium supplemented with yeast extract.
-
The culture is incubated with aeration and agitation to promote fungal growth and metabolite production.
2. Extraction:
-
The culture broth is filtered to separate the mycelium from the filtrate.
-
The filtrate is then extracted with an organic solvent, typically ethyl acetate (B1210297).
3. Purification:
-
The ethyl acetate extract is concentrated under reduced pressure.
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
Elution with a suitable solvent system allows for the separation of this compound from other metabolites.
-
Further purification can be achieved using techniques like preparative thin-layer chromatography (TLC).
Mass Spectrometry Analysis
For the analysis of this compound and its derivatives, the following general high-resolution mass spectrometry protocol can be applied.
1. Sample Preparation:
-
A purified sample of this compound is dissolved in a suitable solvent such as methanol (B129727) or acetonitrile.
2. Instrumentation:
-
A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, is used.
-
Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
3. Data Acquisition:
-
The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Full scan MS is performed to determine the accurate mass of the parent ion.
-
Tandem MS (MS/MS) is used to induce fragmentation and obtain structural information. Collision-induced dissociation (CID) is a common fragmentation method.
Biosynthesis and Mechanism of Action
Biosynthetic Pathway
This compound is a non-ribosomal peptide, and its biosynthesis is therefore mediated by a large, multi-domain enzyme complex known as a non-ribosomal peptide synthetase (NRPS). While the specific gene cluster for this compound biosynthesis has not been fully characterized, a general pathway can be proposed based on the principles of NRPS-mediated synthesis.
Insecticidal Mechanism of Action
The insecticidal activity of this compound is a key area of interest. While the precise molecular target has not been definitively identified, studies on other insecticidal natural products suggest potential mechanisms. The octatrienoic acid side chain is crucial for its biological activity, as its saturation leads to a loss of insecticidal properties. A plausible hypothesis for its mode of action involves the disruption of ion channels, particularly calcium channels, in the insect's nervous or muscular system. This disruption could lead to paralysis and ultimately death of the insect.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Aspochracin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the isolation and purification of aspochracin (B153754), an insecticidal cyclotripeptide metabolite, from cultures of the fungus Aspergillus ochraceus.
Introduction
This compound is a secondary metabolite produced by the fungus Aspergillus ochraceus, first identified for its potent insecticidal properties.[1][2][3] Structurally, it is a novel cyclotripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain.[1][2][3] The purification of this compound is essential for its further study, including detailed biological activity screening, mechanism of action analysis, and potential development as a biopesticide or pharmaceutical lead compound. This document outlines the necessary protocols for fungal fermentation, extraction of the crude product, and chromatographic purification of this compound.
Data Presentation
Table 1: Composition of Czapek-Dox Broth with Yeast Extract for Aspergillus ochraceus Cultivation
| Component | Concentration (g/L) |
| Sucrose | 30.0 |
| Sodium Nitrate | 3.0 |
| Dipotassium Phosphate | 1.0 |
| Magnesium Sulfate | 0.5 |
| Potassium Chloride | 0.5 |
| Ferrous Sulfate | 0.01 |
| Yeast Extract | 5.0 |
| Final pH | ~7.3 |
This composition is based on standard Czapek-Dox medium formulations supplemented with yeast extract to provide essential nutrients for robust fungal growth and secondary metabolite production.[4][5][6]
Table 2: Summary of a General Purification Scheme for this compound
| Step | Procedure | Key Parameters | Expected Outcome |
| 1. Fermentation | Submerged culture of A. ochraceus | Czapek-Dox with yeast extract, 28-30°C, 7-14 days, agitation | Fungal biomass and culture filtrate containing this compound |
| 2. Extraction | Liquid-liquid extraction of culture filtrate | Ethyl acetate (B1210297) (1:1 v/v with filtrate), repeated 3 times | Crude ethyl acetate extract containing this compound and other metabolites |
| 3. Purification | Silica (B1680970) gel column chromatography | Normal-phase silica gel, gradient elution (e.g., chloroform-methanol) | Purified this compound fractions |
| 4. Final Product | Evaporation of solvent | Under reduced pressure | Pale-yellow powder of purified this compound |
Quantitative yield data for this compound is not widely reported in the literature and will be dependent on the specific strain of A. ochraceus and the precise fermentation and purification conditions used.
Experimental Protocols
Protocol 1: Fermentation of Aspergillus ochraceus for this compound Production
This protocol describes the submerged fermentation of Aspergillus ochraceus to produce this compound.
Materials:
-
Aspergillus ochraceus culture
-
Czapek-Dox Broth with Yeast Extract (see Table 1 for composition)
-
Sterile baffled Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a small volume (e.g., 50 mL in a 250 mL flask) of Czapek-Dox broth with yeast extract with spores or a mycelial plug of A. ochraceus.
-
Incubate at 28-30°C for 2-3 days with agitation (e.g., 150-200 rpm).
-
-
Production Culture:
-
Inoculate the production culture flasks (e.g., 1 L of medium in a 2 L baffled flask) with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C for 7-14 days with continuous agitation (150-200 rpm). The optimal incubation time for maximal this compound production may need to be determined empirically.[7][8]
-
-
Harvesting:
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter medium.
-
The culture filtrate contains the secreted this compound and should be collected for extraction.
-
Protocol 2: Extraction of Crude this compound
This protocol details the extraction of this compound from the fungal culture filtrate using solvent-solvent extraction.[9]
Materials:
-
Culture filtrate from Protocol 1
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Measure the volume of the collected culture filtrate.
-
Transfer the filtrate to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel (1:1 v/v).[9]
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer (ethyl acetate) will contain the this compound.
-
Carefully drain the lower aqueous layer.
-
Collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
Combine all the ethyl acetate extracts.
-
Concentrate the combined ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting residue is the crude this compound extract, which will be a yellowish, gummy solid.
Protocol 3: Purification of this compound by Silica Gel Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract from Protocol 2
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Chloroform and Methanol (HPLC grade)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of chloroform.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A stepwise gradient of chloroform-methanol mixtures (e.g., 99:1, 98:2, 95:5, 90:10 v/v) is recommended. The optimal gradient may need to be determined empirically.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 95:5).
-
Visualize the spots under UV light or by using an appropriate staining reagent.
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
-
Final Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound as a pale-yellow powder.
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Putative biosynthetic pathway of this compound.
References
- 1. A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of Aspergillus ochraceus and a Comparative Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Czapek medium - Wikipedia [en.wikipedia.org]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. researchgate.net [researchgate.net]
- 8. Production of ochratoxins in different cereal products by Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.5. Ethyl Acetate Extraction of Fungal Secondary Metabolites [bio-protocol.org]
Application Notes and Protocols for the Detection and Quantification of Aspochracin by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochracin is a cyclotripeptide mycotoxin produced by various species of the genus Aspergillus, notably Aspergillus ochraceus. It exhibits insecticidal properties and is of interest to researchers in drug development and food safety. Accurate and sensitive detection and quantification of this compound are crucial for toxicological assessments, biosynthesis studies, and exploring its potential applications. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the analytical method of choice for this purpose, offering high selectivity and sensitivity.
These application notes provide a generalized framework for the development of a robust HPLC-MS method for the analysis of this compound. It is important to note that while extensive literature exists for the analysis of other mycotoxins from Aspergillus species, detailed and validated methods specifically for this compound are not widely published. Therefore, the following protocols and parameters should be considered as a starting point and will require method development and validation in a laboratory setting.
Experimental Protocols
Sample Preparation: Extraction of this compound from Aspergillus ochraceus Cultures
A critical step in the analysis of fungal metabolites is the efficient extraction of the target analyte from the culture medium. The following is a general protocol for the extraction of mycotoxins from fungal cultures, which can be adapted for this compound.
Materials:
-
Aspergillus ochraceus culture broth
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Homogenization: After a specific incubation period, homogenize the fungal culture (mycelium and broth).
-
Solvent Extraction: To a known volume of the homogenized culture (e.g., 10 mL), add an equal volume of extraction solvent. A common extraction solvent for mycotoxins is a mixture of acetonitrile, water, and formic acid (e.g., 79:20:1, v/v/v).
-
Vortexing and Sonication: Vortex the mixture vigorously for 5-10 minutes. For enhanced extraction efficiency, sonicate the sample in an ultrasonic bath for 15-30 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to pellet the mycelia and other solid debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Concentration (Optional but Recommended): For trace level analysis, the extract can be concentrated. Transfer the supernatant to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC-MS/MS Analysis
The following are suggested starting conditions for the HPLC-MS/MS analysis of this compound. Optimization of these parameters will be necessary.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer (QqQ) with an Electrospray Ionization (ESI) source
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for column re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 450 °C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note on MRM Parameter Development: The key to a sensitive and selective quantitative HPLC-MS/MS method is the selection of appropriate MRM transitions. As there is no published data for this compound, these will need to be determined experimentally. This involves:
-
Infusing a standard solution of this compound into the mass spectrometer to determine the precursor ion (the [M+H]⁺ adduct).
-
Performing a product ion scan to identify the most abundant and stable fragment ions upon collision-induced dissociation (CID).
-
Optimizing the collision energy for each precursor-product ion transition to maximize the signal intensity.
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables. Below are templates for presenting key performance metrics of the analytical method.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | To be determined | To be determined |
Table 2: Linearity and Range
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| This compound | To be determined | To be determined |
Table 3: Accuracy and Precision
| Analyte | Spiked Level | Recovery (%) | Relative Standard Deviation (RSD, %) |
| This compound | Low QC | To be determined | To be determined |
| Medium QC | To be determined | To be determined | |
| High QC | To be determined | To be determined |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from fungal cultures.
Caption: General workflow for this compound analysis.
Hypothetical Signaling Pathway
While a specific signaling pathway involving this compound has not been elucidated, many mycotoxin biosynthetic gene clusters in Aspergillus are regulated by complex signaling networks. Below is a generalized and hypothetical diagram of a signaling pathway that could regulate secondary metabolite production, which may include this compound. This is a conceptual model and requires experimental validation.
Caption: Hypothetical signaling pathway for mycotoxin regulation.
Conclusion
The provided application notes and protocols offer a foundational approach for the detection and quantification of this compound using HPLC-MS. Due to the limited availability of specific analytical parameters for this compound in the scientific literature, researchers are encouraged to use this document as a guide for in-house method development and validation. The successful implementation of a robust analytical method will be invaluable for advancing the understanding of this compound's biological activities and its relevance in various scientific fields.
Application Notes and Protocols for Testing Aspochracin Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the insecticidal activity of Aspochracin, a cyclotripeptide metabolite isolated from Aspergillus ochraceus. The protocols are designed to be adaptable for various insect species and research objectives, from initial screening to more detailed mechanistic studies.
Introduction
This compound is a fungal metabolite with demonstrated insecticidal properties.[1] It is a novel cyclotripeptide composed of N-methyl-l-alanine, N-methyl-l-valine, and l-ornithine, containing an octatrienoic acid side chain.[1] Early studies have shown that this compound exhibits contact toxicity and paralytic effects upon injection in certain insect larvae.[1] The conjugated triene in its side chain is believed to be crucial for its biological activity, as hydrogenation leads to a complete loss of insecticidal effect.[1] These protocols outline methods to quantify the insecticidal efficacy of this compound and to investigate its potential mode of action.
Quantitative Data Summary
The following table summarizes the currently available quantitative data on the insecticidal activity of this compound. These values can serve as a starting point for dose-range finding studies in other insect species.
| Target Insect | Life Stage | Bioassay Method | Concentration | Observed Effect | Citation |
| Silkworm (Bombyx mori) | Final instar larvae | Injection | 17 µg/g | Paralysis followed by death | [1] |
| Fall webworm (Hyphantria cunea) | Final instar larvae | Injection | 170 µg/g | Paralysis followed by death | |
| Silkworm (Bombyx mori) | First instar larvae | Dipping (Contact) | Not specified | Toxic | |
| Silkworm (Bombyx mori) | Eggs | Dipping (Contact) | Not specified | Toxic |
Experimental Protocols
Protocol 1: Contact Toxicity Bioassay (Vial Coating Method)
This protocol is designed to assess the toxicity of this compound when insects are exposed to a treated surface.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., acetone, ethanol)
-
Glass scintillation vials (20 ml)
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Test insects (e.g., adult fruit flies, mosquito larvae, or lepidopteran larvae)
-
Control solution (solvent only)
-
Observation chambers (e.g., petri dishes with a food source)
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Test Solutions: Prepare a serial dilution of this compound in the chosen solvent. A starting range could be 1, 10, 50, 100, and 500 µg/ml. Prepare a solvent-only control.
-
Vial Coating:
-
Pipette 500 µl of each this compound dilution (and the control solution) into separate glass vials.
-
Roll the vials horizontally in a fume hood until the solvent has completely evaporated, leaving a thin film of this compound coating the inner surface.
-
-
Insect Exposure:
-
Introduce a known number of test insects (e.g., 10-20) into each coated vial.
-
Cap the vials with breathable stoppers (e.g., cotton plugs).
-
-
Observation:
-
Record mortality at regular intervals (e.g., 4, 8, 12, 24, 48, and 72 hours).
-
Insects are considered dead if they are unable to make coordinated movements when gently prodded.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration at each time point, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
-
Protocol 2: Dietary Exposure Bioassay (Diet Incorporation Method)
This protocol assesses the toxicity of this compound when ingested by the target insect.
Materials:
-
This compound (dissolved in a small amount of a solvent compatible with the insect diet)
-
Artificial insect diet (specific to the test insect)
-
Blender or homogenizer
-
Multi-well plates (e.g., 24-well or 48-well)
-
Test insects (larval stages of lepidopterans, coleopterans, etc.)
-
Control solution (solvent only)
-
Incubator with controlled conditions
Procedure:
-
Preparation of Treated Diet:
-
Prepare a range of this compound concentrations.
-
While the artificial diet is still liquid and cooling, add a precise volume of the this compound solution (or control solution) to the diet and mix thoroughly to ensure uniform distribution. A suggested starting range is 10, 50, 100, 250, and 500 µg of this compound per gram of diet.
-
-
Diet Dispensing:
-
Dispense a consistent amount of the treated diet into each well of the multi-well plates.
-
Allow the diet to solidify.
-
-
Insect Infestation:
-
Place one larva into each well.
-
Seal the plates with a breathable film.
-
-
Observation:
-
Record mortality daily for a set period (e.g., 7-10 days).
-
Also, record any sublethal effects such as reduced feeding, stunted growth, or developmental abnormalities.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 value using probit analysis.
-
Protocol 3: Topical Application Bioassay
This method is used to determine the dose-dependent toxicity of this compound through direct application to the insect's cuticle.
Materials:
-
This compound (dissolved in a low-volatility solvent like acetone)
-
Micro-applicator or a fine-tipped syringe
-
Test insects (larger insects such as late-instar larvae or adults)
-
CO2 for anesthesia (optional)
-
Holding containers with food
-
Control solution (solvent only)
-
Incubator with controlled conditions
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of this compound concentrations in the chosen solvent. Suggested starting doses could be 0.1, 1, 10, 50, and 100 µg per insect.
-
Insect Immobilization: Briefly anesthetize the insects using CO2 if necessary.
-
Topical Application:
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µl) of the this compound solution to the dorsal thorax of each insect.
-
Treat a control group with the solvent only.
-
-
Post-Treatment Care: Place the treated insects in individual holding containers with a food source.
-
Observation: Record mortality at 24, 48, and 72 hours post-application.
-
Data Analysis:
-
Calculate the percentage mortality for each dose.
-
Determine the LD50 (lethal dose to kill 50% of the population) using probit analysis.
-
Visualizations
References
Cell-based Assays for Evaluating Aspochracin Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochracin, a cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus, has demonstrated a range of biological activities, including insecticidal, antimicrobial, and cytotoxic effects.[1] Of particular interest to cancer researchers is its ability to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for novel anticancer therapies. These application notes provide detailed protocols for a panel of cell-based assays to quantitatively and qualitatively evaluate the cytotoxic effects of this compound. The described methods will enable researchers to assess cell viability, membrane integrity, induction of apoptosis, and effects on cell cycle progression.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
A crucial step in evaluating the cytotoxic potential of a compound is the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, cell viability. It is recommended to determine the IC50 of this compound across a panel of cancer cell lines to understand its potency and potential selectivity.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | Not Specified | 72 | Induces G0/G1 arrest and late apoptosis at 1-2 µM | [1] |
| HeLa | Cervical Cancer | MTT Assay | 48 | Data Not Available | |
| MCF-7 | Breast Cancer | MTT Assay | 48 | Data Not Available | |
| A549 | Lung Cancer | MTT Assay | 48 | Data Not Available | |
| PC-3 | Prostate Cancer | MTT Assay | 48 | Data Not Available |
Note: This table should be populated with experimental data as it becomes available. The concentrations and incubation times mentioned for 786-O cells can serve as a starting point for designing experiments with other cell lines.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium containing the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. This provides an indication of compromised cell membrane integrity.
Materials:
-
This compound-treated cell culture supernatants
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Prepare Cells and Treat with this compound: Follow steps 1-3 of the MTT assay protocol.
-
Collect Supernatant: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Perform LDH Assay: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from vehicle-treated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).
-
Background: Culture medium alone.
-
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure Absorbance: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, taking into account the spontaneous and maximum LDH release controls.
Apoptosis Detection: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis). Caspase-3 and -7 are key executioner caspases. This assay uses a luminogenic substrate that is cleaved by activated caspase-3 and -7, producing a luminescent signal proportional to caspase activity.
Materials:
-
This compound
-
Selected cancer cell lines
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (Steps 1-3).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This compound has been reported to induce G0/G1 phase arrest.[1]
Materials:
-
This compound-treated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Visualization of Cellular Pathways and Workflows
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced G0/G1 Cell Cycle Arrest
Caption: this compound-induced G0/G1 cell cycle arrest pathway.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
References
Application Notes and Protocols for the Chemical Synthesis of Aspochracin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of Aspochracin, a naturally occurring cyclic tripeptide with insecticidal activity, and its analogues. This document details the synthetic strategies, key reactions, and purification methods, supported by quantitative data and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.
Introduction to this compound
This compound is a cyclic tripeptide produced by the fungus Aspergillus ochraceus. Its structure consists of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with a characteristic (2E,4E,6E)-octa-2,4,6-trienoic acid side chain acylated to the δ-amino group of the ornithine residue. The presence of N-methylated amino acids and the unsaturated fatty acid side chain contributes to its biological activity and presents unique challenges in its chemical synthesis. The development of synthetic routes to this compound and its analogues is crucial for structure-activity relationship (SAR) studies and the exploration of its therapeutic potential.
General Synthetic Strategy
The total synthesis of this compound and its analogues can be conceptually divided into three key stages:
-
Synthesis of the N-methylated cyclic peptide backbone: This involves the sequential coupling of the constituent amino acids (N-methyl-L-alanine, N-methyl-L-valine, and a protected L-ornithine) followed by macrocyclization.
-
Synthesis of the (2E,4E,6E)-octa-2,4,6-trienoic acid side chain: This polyunsaturated fatty acid is synthesized separately.
-
Coupling of the side chain and final deprotection: The synthesized side chain is coupled to the δ-amino group of the ornithine residue within the cyclic peptide, followed by the removal of any remaining protecting groups.
The synthesis of N-methylated cyclic peptides is known to be challenging due to the increased steric hindrance at the amide bonds, which can lead to lower coupling efficiencies and difficulties in the cyclization step.[1][2][3] Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis strategies can be employed, each with its own advantages and disadvantages.
Synthesis of this compound Analogues
The synthesis of this compound analogues allows for the systematic investigation of the contribution of different structural motifs to its biological activity. Key modifications can include:
-
Modification of the peptide backbone:
-
Substitution of the N-methylated amino acids with other natural or unnatural amino acids.
-
Alteration of the stereochemistry of the amino acid residues.
-
Replacement of amide bonds with bioisosteres.
-
-
Modification of the side chain:
-
Saturation of the double bonds (e.g., hexahydrothis compound).
-
Alteration of the chain length.
-
Introduction of different functional groups.
-
Synthesis of Hexahydrothis compound
Hexahydrothis compound, an analogue where the octatrienoic acid side chain is fully saturated to an octanoic acid side chain, serves as an important tool for understanding the role of the unsaturated side chain in biological activity. Its synthesis follows the same general strategy as for this compound, with the key difference being the use of octanoic acid instead of (2E,4E,6E)-octa-2,4,6-trienoic acid for coupling to the ornithine residue.
Experimental Protocols
General Protocol for N-Methylated Cyclic Peptide Synthesis
The synthesis of the N-methylated cyclic peptide backbone of this compound can be achieved using either on-resin or solution-phase cyclization methods.[1][4]
Protocol 4.1.1: On-Resin Synthesis and Cyclization
-
Linear Peptide Synthesis: The linear peptide is assembled on a suitable solid support (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based SPPS. N-methylated amino acids are incorporated as Fmoc-N-Me-AA-OH derivatives. The ornithine residue is protected with a side-chain protecting group that is orthogonal to the Fmoc group (e.g., Boc).
-
Fmoc Deprotection: The N-terminal Fmoc group of the linear peptide is removed using a solution of 20% piperidine (B6355638) in DMF.
-
On-Resin Cyclization: The on-resin cyclization is performed using a suitable coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in DMF.[1] The reaction is monitored for completion by HPLC-MS analysis of a small cleaved sample.
-
Side Chain Coupling: The ornithine side-chain protecting group (e.g., Boc) is removed, and the (2E,4E,6E)-octa-2,4,6-trienoic acid is coupled to the δ-amino group using standard peptide coupling reagents.
-
Cleavage and Purification: The final cyclic peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 4.1.2: Solution-Phase Cyclization
-
Synthesis of Protected Linear Peptide: The protected linear peptide is synthesized on a solid support and then cleaved while keeping the side-chain protecting groups intact.
-
Purification of Linear Peptide: The crude protected linear peptide is purified by flash chromatography or preparative HPLC.
-
Cyclization in Solution: The purified linear peptide is dissolved in a suitable organic solvent (e.g., DMF or DCM) at high dilution (0.1-1 mM) to favor intramolecular cyclization. A coupling reagent such as HATU or PyBOP is added along with a base.
-
Deprotection and Purification: The protecting groups are removed, and the final cyclic peptide is purified by RP-HPLC.
Synthesis of (2E,4E,6E)-octa-2,4,6-trienoic acid
The synthesis of the polyunsaturated side chain is a critical step. Various methods from synthetic organic chemistry can be employed to construct the conjugated system with the desired stereochemistry.
Data Presentation
Table 1: Comparison of Synthetic Strategies for N-Methylated Cyclic Peptides
| Strategy | Advantages | Disadvantages | Typical Yields | Reference |
| On-Resin Cyclization | - Pseudo-dilution effect favors intramolecular cyclization- Simpler purification | - Slower reaction kinetics- Potential for resin-related side reactions | Moderate to Good | [1][4] |
| Solution-Phase Cyclization | - Faster reaction kinetics- More flexibility in reaction conditions | - Requires high dilution to avoid oligomerization- Purification can be more challenging | Variable | [1] |
Table 2: Spectroscopic Data for Key Intermediates and Final Products (Hypothetical Data)
| Compound | Molecular Formula | Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Protected Linear Tripeptide | C₃₅H₅₅N₅O₈ | 678.4 | ... | ... |
| Cyclic Peptide Backbone | C₂₅H₄₃N₅O₄ | 478.3 | ... | ... |
| (2E,4E,6E)-octa-2,4,6-trienoic acid | C₈H₁₀O₂ | 139.1 | 7.3-5.8 (m, 6H, vinyl), 1.8 (d, 3H, CH₃) | 168.5 (COOH), 145-125 (vinyl) |
| This compound | C₃₃H₅₁N₅O₅ | 602.4 | ... | ... |
| Hexahydrothis compound | C₃₃H₅₇N₅O₅ | 608.4 | ... | ... |
Visualizations
References
Application Notes and Protocols: Aspochracin Formulation for Bioinsecticide Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochracin (B153754) is a cyclic tripeptide secondary metabolite originally isolated from the fungus Aspergillus ochraceus.[1][2] It is composed of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine residues, featuring an octatrienoic acid side chain.[3] this compound has demonstrated notable insecticidal activity, presenting a promising avenue for the development of novel bioinsecticides. Its potential application in agriculture offers an alternative to conventional synthetic pesticides, aligning with the growing demand for sustainable pest management solutions.
These application notes provide detailed protocols for the formulation of this compound into user-friendly bioinsecticide preparations and for the subsequent evaluation of their biological efficacy against target insect pests.
Proposed Mode of Action: Inhibition of Prolyl-tRNA Synthetase (PRS)
While the precise molecular target of this compound in insects has not been definitively elucidated in the reviewed literature, a compelling proposed mechanism is the inhibition of prolyl-tRNA synthetase (PRS). PRS is an essential enzyme responsible for attaching proline to its corresponding tRNA molecule, a critical step in protein synthesis. Inhibition of this enzyme leads to a cessation of protein production, resulting in cell death. This mechanism is the validated target for other natural product-derived inhibitors like halofuginone.[4][5] Given the essential nature of PRS for insect survival and the known bioactivity of other fungal metabolites on this enzyme, it serves as a strong hypothetical target for this compound.
Bioinsecticide Formulation Strategies
To enhance stability, shelf-life, and field efficacy, the active this compound metabolite must be formulated. Two common and effective formulation types for fungal metabolites are Wettable Powders (WP) and Emulsifiable Concentrates (EC).
Wettable Powder (WP) Formulation
Wettable powders are dry formulations that are mixed with water to form a sprayable suspension. This format is particularly suitable for microbial or fungal metabolites as the water-free environment preserves the active ingredient's stability during storage.
Protocol 3.1.1: Preparation of an this compound Wettable Powder (WP) Formulation
This protocol provides a general method for creating a 10% (w/w) this compound WP formulation. Optimization may be required based on the specific purity of the this compound extract.
Materials:
-
This compound technical powder (pure or semi-purified extract)
-
Wetting agent (e.g., Sodium dodecyl sulfate)
-
Dispersing agent (e.g., Lignosulfonate)
-
Carrier/Diluent (e.g., Kaolin or fine silica)
-
Air-jet mill or blender
-
Weighing balance
-
Spatulas and mixing vessels
Procedure:
-
Pre-milling: Ensure all components are dry and finely powdered. If necessary, gently mill any clumped materials.
-
Weighing: Accurately weigh the components according to the desired final batch size. For a 100g batch:
-
This compound Technical Powder: 10g
-
Wetting Agent: 2g
-
Dispersing Agent: 5g
-
Carrier (Kaolin): 83g
-
-
Blending: In a suitable mixing vessel, combine the weighed this compound powder with the carrier (kaolin). Mix thoroughly until homogenous.
-
Addition of Surfactants: Add the wetting and dispersing agents to the mixture.
-
Final Milling/Blending: Blend the entire mixture thoroughly. For optimal performance, an air-jet mill is recommended to achieve a fine, uniform particle size.
-
Packaging: Store the final WP formulation in airtight, moisture-proof packaging away from direct sunlight.
Emulsifiable Concentrate (EC) Formulation
EC formulations are liquid solutions where the active ingredient is dissolved in a solvent system with emulsifiers. When diluted with water, they form a stable oil-in-water emulsion for spraying. This method is suitable if this compound demonstrates good solubility in organic solvents.
Protocol 3.2.1: Preparation of an this compound Emulsifiable Concentrate (EC) Formulation
This protocol describes the preparation of a 5% (w/v) this compound EC formulation.
Materials:
-
This compound technical powder
-
Solvent (e.g., Benzyl acetate, N-Methyl-2-pyrrolidone)
-
Emulsifier blend (e.g., a mix of non-ionic surfactants like sorbitan (B8754009) oleate (B1233923) and polysorbate 20, and an anionic surfactant like calcium alkyl benzene (B151609) sulfonate)
-
Magnetic stirrer and stir bar
-
Glass beakers and graduated cylinders
Procedure:
-
Solubilization: In a glass beaker, add the desired amount of this compound technical powder (e.g., 5g for a 100mL batch).
-
Solvent Addition: Add the primary solvent (e.g., 75mL of Benzyl acetate) to the beaker.
-
Dissolution: Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be pre-determined.
-
Emulsifier Addition: Add the emulsifier blend (typically 5-10% of the total volume, e.g., 10mL). Continue stirring until the emulsifiers are fully incorporated and the solution is clear.
-
Final Volume Adjustment: Adjust the final volume to 100mL with the solvent.
-
Packaging: Store the final EC formulation in a sealed, solvent-resistant container, away from heat and light.
Insecticidal Efficacy Data
Quantitative data on the insecticidal activity of this compound is essential for determining application rates and comparing efficacy. While standardized LC50 data from foliar application bioassays are limited in the public domain, studies have reported activity via injection.
| Target Insect | Life Stage | Bioassay Method | Endpoint | Minimal Effective Concentration | Reference |
| Silkworm (Bombyx mori) | Final Instar Larva | Injection | Paralysis | 17 µg/g | |
| Fall Webworm (Hyphantria cunea) | Final Instar Larva | Injection | Paralysis | 170 µg/g |
Experimental Protocols for Efficacy Testing
The following protocol details a standardized leaf-dip bioassay to determine the lethal concentration (LC50) of a formulated this compound product against a foliar pest, such as the peach-potato aphid (Myzus persicae).
Protocol 5.1: Leaf-Dip Bioassay for Aphid Mortality
Objective: To determine the dose-response relationship and calculate the LC50 value of a formulated this compound product against adult aphids.
Materials:
-
This compound formulation (WP or EC)
-
Target insect pest (e.g., Myzus persicae) reared on host plants
-
Host plant leaves (e.g., cabbage, pepper)
-
Distilled water
-
Surfactant/Wetting agent (e.g., Tween-80, 0.05% v/v)
-
Petri dishes (9 cm diameter)
-
Agar (B569324) (1.5%)
-
Fine camel-hair brush
-
Forceps
-
Volumetric flasks and pipettes
-
Ventilated containers for holding treated insects
Procedure:
-
Preparation of Agar Beds: Prepare a 1.5% agar solution and pour a thin layer into the bottom of each petri dish. Allow it to solidify. This will help maintain leaf turgidity.
-
Preparation of Test Solutions:
-
Create a stock solution of the this compound formulation in distilled water containing 0.05% Tween-80.
-
From the stock solution, prepare a series of at least five serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL active ingredient).
-
Prepare a control solution containing only distilled water and 0.05% Tween-80.
-
-
Leaf Treatment:
-
Select fresh, undamaged host plant leaves.
-
Using forceps, dip one leaf into each test concentration (and the control) for 10-15 seconds, ensuring complete immersion and coverage.
-
Place the dipped leaves on a clean paper towel and allow them to air dry for 1-2 hours.
-
-
Insect Infestation:
-
Once dry, place the petiole of each treated leaf into the agar bed within a petri dish.
-
Using a fine camel-hair brush, carefully transfer 20-30 adult aphids onto each leaf disc.
-
-
Incubation:
-
Place the petri dishes in a controlled environment chamber (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).
-
-
Data Collection:
-
Record aphid mortality at 24, 48, and 72 hours post-infestation. An aphid is considered dead if it does not move when gently prodded with the brush.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.
-
Perform probit analysis on the corrected mortality data to calculate the LC50 and LC90 values, along with their 95% confidence limits.
-
Experimental and Formulation Workflow
The overall process from formulation development to efficacy testing and data analysis follows a logical sequence to ensure reproducible and reliable results.
References
- 1. Structure of this compound, an insecticidal metabolite of Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From phyllosphere to insect cuticles: silkworms gather antifungal bacteria from mulberry leaves to battle fungal parasite attacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insects for Food and Feed-Safety Aspects Related to Mycotoxins and Metals [mdpi.com]
Application Notes and Protocols for Studying Aspochracin Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochracin (B153754) is a cyclic tripeptide mycotoxin produced by fungi of the genus Aspergillus, notably Aspergillus ochraceus.[1] Its structure consists of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine residues, along with an octatrienoic acid side chain.[1] The unique structural features of this compound, including its cyclic nature and N-methylated peptide bonds, may confer a degree of stability against enzymatic degradation. However, the presence of a polyene side chain suggests susceptibility to oxidative and photolytic degradation. Understanding the stability and degradation pathways of this compound is crucial for researchers in drug development, toxicology, and food safety.
These application notes provide a comprehensive overview of the techniques and protocols for assessing the stability of this compound and characterizing its degradation products. The methodologies described herein are designed to be adaptable for various research and development applications, from early-stage discovery to quality control.
Physicochemical Properties and Handling
A thorough understanding of this compound's physicochemical properties is fundamental for designing robust stability studies.
2.1. Solubility Profile
The solubility of this compound should be determined in a range of solvents to facilitate the preparation of stock solutions for stability and analytical studies. Due to its peptidic and lipidic nature, this compound is expected to be soluble in organic solvents.
Protocol for Solubility Assessment:
-
Weigh a precise amount of purified this compound (e.g., 1 mg).
-
Add a small, measured volume (e.g., 100 µL) of the test solvent (e.g., methanol (B129727), acetonitrile (B52724), DMSO, water).
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, add incremental volumes of the solvent, vortexing after each addition, until complete dissolution is achieved.
-
Record the final concentration to determine the approximate solubility.
Table 1: Anticipated Solubility of this compound
| Solvent | Expected Solubility |
| Methanol | Soluble |
| Acetonitrile | Soluble |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| Water | Sparingly Soluble to Insoluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
2.2. UV-Vis Spectroscopic Profile
Protocol for UV-Vis Spectroscopy:
-
Prepare a dilute solution of purified this compound in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Use a calibrated spectrophotometer to scan the solution across a wavelength range of 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax). Based on the octatrienoic acid moiety, a λmax is anticipated in the 250-350 nm range.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound under more severe conditions than those used for long-term stability testing.[4] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and establishing the stability-indicating nature of analytical methods.
3.1. General Protocol for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). For hydrolytic studies, the drug may be dissolved directly in the acidic, basic, or neutral solutions.
-
Stress Conditions: Subject aliquots of the this compound solution to the stress conditions outlined in Table 2. Include a control sample stored at -20°C or -80°C, protected from light.
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration of the study may need to be adjusted based on the observed degradation rate. The goal is to achieve a target degradation of 5-20%.
-
Sample Quenching: After exposure, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples and the control using a stability-indicating analytical method, such as the HPLC-UV/MS method described in Section 4.
Table 2: Recommended Conditions for Forced Degradation of this compound
| Stress Condition | Reagent and Concentration | Temperature | Duration (initial recommendation) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |
| Basic Hydrolysis | 0.1 M NaOH | Room Temperature | 4 - 8 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Solid-state and in solution | 80°C | 48 - 72 hours |
| Photolytic Degradation | Solution exposed to light | ICH Q1B conditions | As per guidelines |
Stability-Indicating Analytical Method: HPLC-UV/MS
A validated stability-indicating analytical method is essential to separate and quantify this compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is recommended.
4.1. HPLC-UV/MS Method Protocol
-
Instrumentation: A UHPLC or HPLC system with a UV/Vis detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Column: A C18 or C8 column with a particle size of ≤ 3 µm (e.g., 100 x 2.1 mm). For cyclic peptides, a C4 column can also be effective.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: At the predetermined λmax of this compound. A diode array detector (DAD) is recommended to monitor peak purity.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan for qualitative analysis and targeted MS/MS for structural elucidation of degradation products.
-
4.2. Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its degradation products. This is demonstrated through the analysis of forced degradation samples.
-
Linearity: The linear relationship between the analyte concentration and the analytical response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Table 3: Summary of a Hypothetical this compound Degradation Study
| Stress Condition | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (m/z) |
| Control | 99.8 | 0 | - |
| Acidic (0.1 M HCl, 60°C, 48h) | 85.2 | 2 | [M+H]⁺ of hydrolyzed peptide |
| Basic (0.1 M NaOH, RT, 8h) | 78.5 | 3 | [M+H]⁺ of hydrolyzed peptide and side chain modifications |
| Oxidative (3% H₂O₂, RT, 24h) | 65.1 | 4 | [M+H]⁺ with +16, +32 Da (oxidation of side chain) |
| Thermal (80°C, 72h) | 92.4 | 1 | Isomerization product |
| Photolytic (ICH Q1B) | 72.9 | 5 | Products of side chain isomerization and oxidation |
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be postulated. The characterization of degradation products using high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) is crucial for confirming these pathways.
5.1. Hydrolysis of the Cyclic Peptide Backbone
Under acidic or basic conditions, the amide bonds within the cyclic tripeptide ring can be hydrolyzed, leading to the formation of a linear peptide. This would result in an increase in mass corresponding to the addition of a water molecule (+18 Da).
5.2. Degradation of the Octatrienoic Acid Side Chain
The conjugated polyene system of the octatrienoic acid side chain is susceptible to:
-
Oxidation: The double bonds can be oxidized by peroxides or atmospheric oxygen, leading to the formation of epoxides, hydroperoxides, or cleavage of the carbon-carbon bonds. This would result in mass increases of +16 Da, +32 Da, etc.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the double bonds (e.g., trans to cis) or photo-oxidation. This may or may not result in a change in mass but would likely alter the retention time and UV spectrum.
5.3. Degradation of Amino Acid Residues
While the N-methylation of valine and alanine (B10760859) residues enhances their stability, the ornithine residue could be a site for degradation, although it is generally stable.
Visualization of Workflows and Pathways
6.1. Experimental Workflow for this compound Stability Testing
Caption: Workflow for this compound stability assessment.
6.2. Postulated Degradation Pathways of this compound
References
- 1. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
Application Notes and Protocols for Investigating Aspochracin Off-Target Effects in Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochracin, a cyclotripeptide metabolite originally isolated from Aspergillus ochraceus, has demonstrated notable insecticidal, antimicrobial, and cytotoxic activities.[1][2] Its mode of action and potential for off-target effects in non-target organisms are not fully elucidated, necessitating robust screening protocols to assess its environmental and preclinical safety profile. The following application notes provide detailed methodologies for investigating the off-target effects of this compound using three well-established non-target model organisms: Daphnia magna (water flea), Caenorhabditis elegans (nematode), and Danio rerio (zebrafish).
These protocols are designed to identify and quantify a range of toxicological endpoints, from acute lethality to subtle developmental and behavioral defects. The use of these diverse organisms provides a comprehensive, multi-tiered approach to off-target effect screening, leveraging the unique advantages of each model system.
Acute Toxicity Screening in Daphnia magna
The freshwater crustacean Daphnia magna is a standard model for ecotoxicological testing due to its sensitivity to a broad range of toxicants and the availability of standardized testing guidelines (e.g., OECD 202). This protocol outlines an acute immobilization and lethality assay to determine the EC50 (median effective concentration for immobilization) and LC50 (median lethal concentration) of this compound.
Experimental Protocol: 48-Hour Acute Immobilization and Lethality Test
1.1.1 Materials
-
Daphnia magna neonates (<24 hours old)
-
Reconstituted moderately hard water (culture and dilution medium)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Glass beakers or multi-well plates
-
Stereomicroscope
-
pH meter, dissolved oxygen meter
-
Incubator set to 20 ± 2°C with a 16:8 hour light:dark cycle
1.1.2 Procedure
-
Range-Finding Test (Optional but Recommended): To determine the appropriate concentration range for the definitive test, expose small groups of daphnids to a wide, logarithmic series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) for 48 hours.
-
Definitive Test Preparation: Based on the range-finding results, prepare a geometric series of at least five this compound concentrations. Also, prepare a negative control (dilution water only) and a solvent control (dilution water with the highest concentration of solvent used in the test concentrations).
-
Test Initiation:
-
Aliquot the test solutions into replicate test vessels (e.g., 30 mL solution in a 50 mL beaker). Use a minimum of 3 replicates per concentration.
-
Randomly transfer 5-10 Daphnia neonates into each test vessel.
-
-
Incubation: Incubate the test vessels for 48 hours under the specified conditions. Do not feed the organisms during the test.
-
Observations:
-
At 24 and 48 hours, count the number of immobilized and dead daphnids in each vessel. Immobilization is defined as the inability to swim for 15 seconds after gentle agitation of the test solution.[3] Death is the complete cessation of all movement, including heartbeat, observed under a microscope.[4]
-
Record observations of any other sublethal effects, such as abnormal swimming behavior.
-
Measure and record water quality parameters (pH, dissolved oxygen) at the beginning and end of the test.
-
1.1.3 Data Analysis
-
Calculate the percentage of immobilization and mortality for each concentration at both 24 and 48 hours.
-
Use statistical software (e.g., Probit analysis) to determine the 24-h and 48-h EC50 and LC50 values with their 95% confidence limits.
Data Presentation: Acute Toxicity of this compound in D. magna
| Time Point | Endpoint | Value (mg/L) | 95% Confidence Interval |
| 24 hours | EC50 (Immobilization) | [Insert Value] | [Insert Interval] |
| LC50 (Mortality) | [Insert Value] | [Insert Interval] | |
| 48 hours | EC50 (Immobilization) | [Insert Value] | [Insert Interval] |
| LC50 (Mortality) | [Insert Value] | [Insert Interval] |
Workflow Diagram: D. magna Acute Toxicity Assay
Caption: Workflow for the D. magna acute toxicity test.
Developmental and Neurobehavioral Toxicity in C. elegans
The nematode Caenorhabditis elegans is a powerful model for toxicological studies due to its short life cycle, fully sequenced genome, and well-characterized nervous system.[5] This allows for the assessment of multiple sublethal endpoints, including effects on growth, reproduction, and behavior, providing insights into systemic and neurological off-target effects.
Experimental Protocol: Multi-Endpoint Toxicity Assay
2.1.1 Materials
-
Wild-type C. elegans (e.g., N2 strain)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 culture (food source)
-
M9 buffer
-
This compound stock solution
-
Synchronized L1-stage larvae (obtained by bleaching gravid adults)
-
96-well microtiter plates (for liquid culture assays)
-
Microscope with imaging capabilities
2.1.2 Procedure
-
Assay Preparation:
-
For solid media assays, add this compound to molten NGM agar before pouring plates to achieve the desired final concentrations. Seed plates with E. coli OP50.
-
For liquid media assays, prepare a suspension of E. coli OP50 in S-complete medium containing the desired concentrations of this compound in a 96-well plate.
-
-
Exposure: Transfer a known number of synchronized L1 larvae (e.g., 10-20 worms) to each plate/well. Include negative and solvent controls. Incubate at 20°C.
-
Endpoint Assessment:
-
Growth (Body Length): At 48 or 72 hours post-exposure, capture images of the worms. Use imaging software to measure the body length from head to tail.
-
Reproduction (Brood Size): At the L4 stage (~48h), transfer single worms to individual fresh plates. Count the total number of progeny produced throughout their reproductive period.
-
Locomotion (Body Bends & Head Thrashes): At 72 hours, transfer individual adult worms to a drop of M9 buffer on a glass slide. Count the number of body bends (one full sinusoidal wave) in 30 seconds and the number of head thrashes (side-to-side movement of the head) in 1 minute.
-
Survival: Count the number of living and dead worms daily. Worms that do not respond to a gentle touch with a platinum wire are considered dead.
-
2.1.3 Data Analysis
-
Compare the mean body length, brood size, body bends, and head thrashes between this compound-treated groups and controls using ANOVA or t-tests.
-
Generate dose-response curves for each endpoint.
-
Calculate the percentage survival over time and perform survival analysis (e.g., Kaplan-Meier).
Data Presentation: Sublethal Toxicity of this compound in C. elegans
| Endpoint | Parameter | Control | This compound (Conc. 1) | This compound (Conc. 2) | This compound (Conc. 3) |
| Growth | Mean Body Length (µm) at 72h | [Value] | [Value] | [Value] | [Value] |
| Reproduction | Mean Brood Size (Progeny/worm) | [Value] | [Value] | [Value] | [Value] |
| Locomotion | Body Bends / 30s | [Value] | [Value] | [Value] | [Value] |
| Head Thrashes / min | [Value] | [Value] | [Value] | [Value] | |
| Survival | % Survival at 96h | [Value] | [Value] | [Value] | [Value] |
Signaling Pathway Diagram: Conserved Stress Response in C. elegans
Many toxins trigger conserved stress response pathways. Investigating the expression of genes within these pathways (e.g., via qPCR) can provide mechanistic insights into this compound's off-target effects. Key pathways include the Insulin/IGF-1 signaling (IIS) and TGF-β pathways, which regulate stress resistance and lifespan.
Caption: Conserved signaling pathways in C. elegans potentially affected by stressors.
Developmental and Organ-Specific Toxicity in Zebrafish (Danio rerio)
The zebrafish embryo is an ideal vertebrate model for assessing off-target drug effects due to its rapid external development, optical transparency, and high genetic homology with humans. This allows for in-vivo visualization of organogenesis and the identification of specific developmental defects.
Experimental Protocol: Fish Embryo Acute Toxicity (FET) Test
3.1.1 Materials
-
Fertilized zebrafish embryos (<3 hours post-fertilization, hpf)
-
Embryo medium (e.g., E3 medium)
-
This compound stock solution
-
24- or 96-well plates
-
Stereomicroscope with a light source
-
Incubator at 28.5°C
3.1.2 Procedure
-
Embryo Collection and Selection: Collect freshly fertilized embryos. Select healthy, normally developing embryos for the assay.
-
Exposure:
-
Distribute single embryos into the wells of a multi-well plate containing embryo medium.
-
Add this compound to the wells to achieve the desired final concentrations. Include negative and solvent controls.
-
Use at least 10-20 embryos per concentration with 3 replicates.
-
-
Incubation: Incubate the plates at 28.5°C for up to 96 or 120 hours post-fertilization (hpf).
-
Endpoint Assessment:
-
Observe embryos at 24, 48, 72, and 96 hpf.
-
Lethality: Identify and remove dead embryos (indicated by coagulation, lack of somite development, or no heartbeat).
-
Hatching Rate: At 72 and 96 hpf, count the number of hatched larvae versus unhatched embryos.
-
Morphological Defects: Score for specific teratogenic effects, including:
-
Cardiovascular: Pericardial edema (fluid accumulation around the heart), reduced or irregular heart rate.
-
General: Body length, body curvature (scoliosis), yolk sac edema, developmental delay.
-
Craniofacial: Snout or jaw malformations.
-
Pigmentation: Changes in melanocyte distribution.
-
-
Behavior (optional, at 96-120 hpf): Assess touch response or photomotor response to evaluate basic neurological function.
-
3.1.3 Data Analysis
-
Calculate the percentage of mortality and hatching inhibition for each concentration.
-
Determine the LC50 and EC50 (for non-lethal endpoints like hatching inhibition) at each time point.
-
Quantify the incidence and severity of specific morphological defects at each concentration.
-
Use statistical tests (e.g., Chi-square for incidence data, ANOVA for continuous data like body length or heart rate) to determine significant differences from controls.
Data Presentation: Developmental Toxicity of this compound in Zebrafish
| Time Point | Endpoint | Parameter | Control | This compound (Conc. 1) | This compound (Conc. 2) |
| 96 hpf | Lethality | % Mortality | [Value] | [Value] | [Value] |
| Development | % Hatching Rate | [Value] | [Value] | [Value] | |
| Mean Body Length (mm) | [Value] | [Value] | [Value] | ||
| Cardiotoxicity | Mean Heart Rate (bpm) | [Value] | [Value] | [Value] | |
| % Incidence of Edema | [Value] | [Value] | [Value] | ||
| Morphology | % Incidence of Scoliosis | [Value] | [Value] | [Value] |
Workflow Diagram: Zebrafish Developmental Toxicity Assay
Caption: Workflow for the zebrafish embryo acute toxicity test.
References
- 1. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]
- 4. Biological test method: acute lethality test using daphnia species - Canada.ca [canada.ca]
- 5. Sublethal Toxicity Endpoints of Heavy Metals to the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gene Cluster Analysis of Aspochracin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspochracin (B153754) is a cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus.[1][2][3] Its structure consists of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, along with an octatrienoic acid side chain.[1][2] this compound has garnered interest due to its insecticidal properties.[2][3] The biosynthesis of such complex nonribosomal peptides is orchestrated by large, multi-modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs), which are typically encoded within biosynthetic gene clusters (BGCs).[4][5][6][7] While the gene cluster for another prominent metabolite of A. ochraceus, ochratoxin A, has been identified, the specific gene cluster responsible for this compound biosynthesis remains to be elucidated.[1][8][9]
These application notes provide a comprehensive roadmap for researchers to identify, characterize, and analyze the putative this compound biosynthetic gene cluster. The protocols outlined below describe a systematic approach, from bioinformatic prediction of the gene cluster to its functional validation through gene knockout and heterologous expression, culminating in the analysis of the resulting metabolites. This guide is intended to facilitate research into this compound biosynthesis, potentially enabling the discovery of novel bioactive derivatives and the engineered production of this intriguing natural product.
Hypothetical Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be initiated by a Non-Ribosomal Peptide Synthetase (NRPS) in conjunction with a Polyketide Synthase (PKS) or a fatty acid synthetase for the octatrienoic acid side chain. The NRPS would activate and assemble the three amino acid precursors: L-ornithine, L-valine, and L-alanine. Methylation of the valine and alanine (B10760859) residues would be carried out by embedded methyltransferase domains within the NRPS or by separate methyltransferase enzymes. The activated amino acids and the fatty acid are then sequentially condensed and ultimately cyclized to release the final this compound molecule.
Experimental Workflow for Gene Cluster Analysis
The identification and characterization of the this compound gene cluster can be achieved through a combination of bioinformatics, molecular genetics, and analytical chemistry. The following workflow provides a logical sequence of experiments to achieve this goal.
Detailed Experimental Protocols
Protocol 1: Bioinformatic Prediction of the this compound Gene Cluster
-
Genome Acquisition: Obtain the genomic sequence of an this compound-producing strain of Aspergillus ochraceus from a public database such as NCBI GenBank.
-
Gene Cluster Prediction: Utilize bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or fungiSMASH to scan the genome for putative secondary metabolite biosynthetic gene clusters.
-
Candidate Selection: Filter the predicted clusters to identify those containing a Non-Ribosomal Peptide Synthetase (NRPS) gene, as this compound is a cyclic peptide.
-
Domain Analysis: Analyze the adenylation (A) domains of the candidate NRPS genes using tools like the PKS/NRPS Analysis Web-server to predict the specific amino acids they activate. Look for NRPS modules predicted to incorporate ornithine, valine, and alanine.
-
Cluster Annotation: Examine the genes flanking the candidate NRPS for those encoding potential tailoring enzymes, such as methyltransferases, oxidoreductases, and a PKS or fatty acid synthase for the side chain. Also, look for transporter genes and regulatory genes.
-
Prioritization: Prioritize the candidate gene cluster that most closely matches the expected enzymatic machinery required for this compound biosynthesis for experimental validation.
Protocol 2: Gene Knockout of the Candidate NRPS Gene using CRISPR/Cas9
This protocol is adapted for Aspergillus species and provides a general framework.
-
Guide RNA (gRNA) Design: Design one or two gRNAs targeting the 5' end of the coding sequence of the candidate NRPS gene using a CRISPR design tool (e.g., CHOPCHOP).
-
Vector Construction: Synthesize the gRNA sequences and clone them into a suitable Aspergillus CRISPR/Cas9 expression vector that also contains the Cas9 nuclease gene and a selectable marker (e.g., hygromycin resistance).
-
Protoplast Preparation:
-
Grow A. ochraceus in liquid medium (e.g., Potato Dextrose Broth) for 16-24 hours.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
-
Resuspend the mycelia in a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer and incubate with gentle shaking until protoplasts are released.
-
Filter the protoplast suspension through sterile glass wool to remove mycelial debris and wash the protoplasts with the osmotic stabilizer.
-
-
Transformation:
-
Resuspend the protoplasts in STC buffer (Sorbitol, Tris-HCl, CaCl2).
-
Add the CRISPR/Cas9 plasmid DNA to the protoplast suspension.
-
Add PEG solution (Polyethylene glycol in STC buffer) and incubate at room temperature.
-
Plate the transformation mixture onto selective regeneration agar (B569324) medium containing the appropriate antibiotic (e.g., hygromycin).
-
-
Screening of Transformants:
-
Isolate individual colonies and grow them on selective medium.
-
Extract genomic DNA from the transformants.
-
Perform PCR using primers flanking the target site of the NRPS gene to screen for deletions or mutations.
-
Confirm the gene disruption by Sanger sequencing of the PCR products.
-
Protocol 3: Heterologous Expression of the Putative this compound Gene Cluster
-
Gene Cluster Cloning:
-
Amplify the entire predicted this compound gene cluster from A. ochraceus genomic DNA using long-range PCR. Due to the large size of BGCs, this may require amplifying several overlapping fragments.
-
Alternatively, use fungal artificial chromosomes (FACs) for cloning large genomic fragments.
-
-
Expression Vector Construction:
-
Assemble the gene cluster fragments into a suitable fungal expression vector using techniques like yeast homologous recombination. The vector should contain a selectable marker compatible with the chosen heterologous host.
-
-
Host Strain and Transformation:
-
Choose a suitable heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, which are known for their genetic tractability and ability to express foreign BGCs.
-
Transform the protoplasts of the host strain with the expression vector containing the this compound gene cluster, following a similar protoplast transformation protocol as described for the gene knockout.
-
-
Cultivation and Expression:
-
Grow the resulting transformants in a suitable production medium.
-
Induce the expression of the gene cluster if an inducible promoter is used.
-
Protocol 4: Metabolite Extraction and HPLC-MS Analysis
-
Sample Preparation:
-
For gene knockout experiments, cultivate both the wild-type A. ochraceus and the NRPS knockout mutant under conditions known to favor this compound production.
-
For heterologous expression, cultivate the transformed host strain and a control strain (with an empty vector) under the same conditions.
-
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate (B1210297) or methanol.
-
Evaporate the solvent to obtain the crude extracts.
-
-
HPLC-MS Analysis:
-
Dissolve the crude extracts in a suitable solvent (e.g., methanol).
-
Analyze the extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Use a C18 column and a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) for separation.
-
Monitor for the presence of a peak with the expected mass-to-charge ratio (m/z) of this compound.
-
Compare the retention time and mass spectrum of the peak with an authentic standard of this compound if available.
-
In knockout mutants, the peak corresponding to this compound should be absent. In the heterologous host, this peak should be present.
-
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the gene cluster analysis experiments.
Table 1: Relative Expression of Genes in the Putative this compound Biosynthetic Gene Cluster
| Gene Name | Putative Function | Fold Change in Expression (Mutant vs. Wild-Type) | Fold Change in Expression (Heterologous Host vs. Control) |
| aspA | NRPS | ||
| aspB | PKS/FAS | ||
| aspC | Methyltransferase 1 | ||
| aspD | Methyltransferase 2 | ||
| aspE | Oxidoreductase | ||
| aspR | Regulatory Protein |
Data to be presented as mean ± standard deviation from at least three biological replicates. Gene expression can be quantified using qRT-PCR, normalized to a housekeeping gene.
Table 2: Quantification of this compound Production
| Strain | Genetic Background | This compound Titer (mg/L) |
| A. ochraceus | Wild-Type | |
| A. ochraceus ΔaspA | NRPS Knockout | |
| A. nidulans | Control (Empty Vector) | |
| A. nidulans | Heterologous Expression of asp cluster |
Data to be presented as mean ± standard deviation from at least three biological replicates. Quantification can be performed using a calibrated HPLC peak area against a standard curve of purified this compound.
References
- 1. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Nonribosomal peptide synthesis in Aspergillus fumigatus and other fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonribosomal Peptides from Marine Microbes and Their Antimicrobial and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 7. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ochratoxin A biosynthetic genes in Aspergillus ochraceus are differentially regulated by pH and nutritional stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aspergillus ochraceus Fermentation for High Aspochracin Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for maximizing Aspochracin yield from Aspergillus ochraceus fermentations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
A1: this compound is a cyclotripeptide, a type of nonribosomal peptide, produced by the fungus Aspergillus ochraceus. It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain.[1] Its biosynthesis is carried out by large multifunctional enzymes called nonribosomal peptide synthetases (NRPSs). These enzymes are typically encoded within biosynthetic gene clusters (BGCs) in the fungal genome.[2][3] While the specific BGC for this compound in A. ochraceus is not extensively characterized in publicly available literature, it is understood to follow the general principles of NRPS-mediated synthesis.
Q2: My A. ochraceus culture is growing well, but the this compound yield is low. What are the potential reasons?
A2: This is a common issue in fungal fermentations. High biomass does not always correlate with high production of secondary metabolites like this compound. Several factors could be at play:
-
Suboptimal Fermentation Conditions: The optimal conditions for fungal growth and secondary metabolite production are often different. Factors such as pH, temperature, aeration, and nutrient availability can significantly influence the activation of the this compound biosynthetic pathway.
-
Nutrient Limitation or Repression: The synthesis of secondary metabolites is often triggered by the depletion of certain primary nutrients (e.g., nitrogen, phosphate, or a readily available carbon source). Conversely, high concentrations of these nutrients can repress the expression of the biosynthetic genes.
-
Inappropriate Timing of Harvest: this compound production is likely growth-phase dependent, typically occurring during the stationary phase of fungal growth. Harvesting the culture too early or too late can result in a lower yield.
-
Strain Degeneration: Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing. It is crucial to maintain a stable, high-yielding strain.
Q3: What are the key media components to consider for optimizing this compound production?
A3: While specific media formulations for high this compound yield are not widely published, studies on other secondary metabolites from A. ochraceus, such as Ochratoxin A, suggest that a combination of a suitable carbon source and a complex nitrogen source is beneficial.
-
Carbon Source: Sucrose has been shown to be an effective carbon source for secondary metabolite production in A. ochraceus.[4][5] Experimenting with different concentrations (e.g., 2-5%) is recommended.
-
Nitrogen Source: Yeast extract is a commonly used complex nitrogen source that provides essential amino acids, vitamins, and minerals, which can enhance secondary metabolite production.
-
Trace Elements: The presence of trace elements is often crucial for the activity of enzymes involved in secondary metabolite biosynthesis. Ensure your medium contains a balanced trace element solution.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during Aspergillus ochraceus fermentation for this compound production.
| Problem | Possible Causes | Troubleshooting Actions |
| Low or No this compound Production with Good Biomass | 1. Suboptimal pH: The pH of the medium may be favorable for growth but not for this compound synthesis. 2. Incorrect Temperature: The incubation temperature might be outside the optimal range for the biosynthetic enzymes. 3. Nutrient Repression: High levels of readily metabolizable carbon or nitrogen sources can inhibit secondary metabolite production. 4. Inadequate Aeration: Insufficient oxygen can limit the production of many secondary metabolites. | 1. pH Profiling: Conduct fermentation at a range of initial pH values (e.g., 4.0 to 7.0). Monitor and, if possible, control the pH during the fermentation. For similar fungi, a slightly acidic to neutral pH is often optimal for secondary metabolite production. 2. Temperature Optimization: Test a range of incubation temperatures (e.g., 25°C to 32°C). The optimal temperature for growth and production may differ. 3. Media Modification: Experiment with different carbon-to-nitrogen ratios. Try replacing a portion of the primary carbon source with a more slowly metabolized one. 4. Aeration and Agitation Study: Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen levels without causing excessive shear stress on the mycelia. |
| Inconsistent this compound Yields Between Batches | 1. Inoculum Variability: Inconsistent age, concentration, or physiological state of the inoculum. 2. Media Preparation Inconsistencies: Minor variations in media components or preparation can lead to different outcomes. 3. Fluctuations in Fermentation Parameters: Small deviations in temperature, pH, or aeration can impact reproducibility. | 1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, including spore concentration, age of the seed culture, and growth medium. 2. Precise Media Preparation: Use calibrated equipment and high-quality reagents. Ensure consistent sterilization procedures. 3. Monitor and Control: Implement robust monitoring and control of key fermentation parameters. |
| This compound Degradation | 1. Enzymatic Degradation: The fungus may produce enzymes that degrade this compound over time. 2. Chemical Instability: The compound may be unstable under the final fermentation conditions (e.g., pH). | 1. Time Course Analysis: Harvest and analyze samples at different time points to determine the peak of this compound accumulation and whether degradation occurs. 2. pH Adjustment at Harvest: Adjust the pH of the culture broth immediately after harvest to a level that ensures the stability of this compound. |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Inoculum Preparation:
-
Grow Aspergillus ochraceus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 28°C for 7-10 days until sporulation is abundant.
-
Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the agar plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., 4% sucrose, 2% yeast extract in distilled water) and dispense into Erlenmeyer flasks (e.g., 50 mL in a 250 mL flask).
-
Sterilize the medium by autoclaving.
-
Inoculate the flasks with the spore suspension (e.g., 1% v/v).
-
Incubate the flasks on a rotary shaker (e.g., 180 rpm) at the desired temperature (e.g., 28°C) for the specified duration (e.g., 7-14 days).
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate with an equal volume of a suitable organic solvent such as ethyl acetate.
-
Extract the mycelial mass separately with a solvent like methanol (B129727) or acetone, followed by partitioning with ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the sample using a reversed-phase HPLC system with a C18 column.
-
Use a gradient elution with a mobile phase consisting of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detect this compound using a UV detector at a suitable wavelength (to be determined by UV-Vis scan of a purified standard).
-
Quantify the concentration by comparing the peak area with a standard curve prepared from a purified this compound standard.
-
Visualizations
Caption: A logical workflow for optimizing this compound production.
Caption: A simplified model of a signaling pathway regulating secondary metabolism.
References
- 1. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonribosomal peptide synthesis in Aspergillus fumigatus and other fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of ochratoxin A by Aspergillus ochraceus in a semisynthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Overcoming challenges in Aspochracin purification from complex extracts
Welcome to the technical support center for the purification of Aspochracin from complex fungal extracts. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Issue ID | Question | Possible Causes | Solutions & Recommendations |
| PUR-001 | Low or No Yield of this compound After Initial Silica (B1680970) Gel Chromatography | 1. Incomplete Extraction: The solvent used (e.g., ethyl acetate) may not have efficiently extracted this compound from the fungal biomass or culture filtrate. 2. Degradation on Silica Gel: this compound, a cyclotripeptide, may be sensitive to the acidic nature of standard silica gel, leading to degradation. 3. Improper Solvent System: The elution solvent system may be too polar, causing this compound to elute very late or not at all, or too non-polar, causing it to elute with the solvent front. 4. Co-elution with Highly Abundant Impurities: this compound might be masked by other co-eluting metabolites. | 1. Optimize Extraction: Ensure exhaustive extraction by performing multiple extractions with fresh solvent. Consider slightly more polar solvents if initial extraction is poor. 2. Test for Stability: Before large-scale purification, spot the crude extract on a silica TLC plate, let it sit for a few hours, then elute to check for degradation. If degradation is observed, consider using deactivated (neutral) silica gel or a different stationary phase like alumina.[1] 3. Optimize Elution: Develop a gradient elution method starting from a non-polar solvent and gradually increasing polarity. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives this compound an Rf value between 0.2 and 0.4 for good separation.[2] 4. Fractionate Broadly: Collect smaller, more numerous fractions and analyze them by TLC or HPLC to identify fractions containing the target compound. |
| PUR-002 | Poor Resolution and Co-elution of Impurities | 1. Column Overloading: Applying too much crude extract to the column overwhelms its separation capacity.[3] 2. Presence of Structurally Similar Compounds: Aspergillus ochraceus produces numerous other peptides and polar metabolites that can co-elute with this compound.[4] 3. Inappropriate Stationary Phase: Standard silica may not provide sufficient selectivity for this compound and its closely related impurities. | 1. Reduce Sample Load: As a general rule, the sample load for silica gel chromatography should be between 1-5% of the mass of the stationary phase.[3] 2. Employ Orthogonal Methods: Use a multi-step purification strategy. After initial silica chromatography, pool the this compound-containing fractions and subject them to a different separation technique, such as reverse-phase chromatography (C18), which separates based on hydrophobicity. 3. Change Stationary Phase: Consider using reverse-phase silica (C18) or Sephadex LH-20 (size-exclusion chromatography) for subsequent purification steps to separate compounds based on different physicochemical properties. |
| PUR-003 | This compound Fractions are Contaminated with Ochratoxin A | 1. Similar Polarity: Ochratoxin A, a major metabolite of A. ochraceus, has a polarity that can cause it to elute in similar fractions as this compound on silica gel. 2. Acidic Nature of Ochratoxin A: As an acidic compound, its retention on silica can be variable. | 1. pH Modification: Add a small amount of a modifier like acetic or formic acid (0.1-1%) to the mobile phase to improve the separation of acidic compounds like Ochratoxin A. 2. Ion-Exchange Chromatography: For targeted removal of Ochratoxin A, consider using anion-exchange chromatography after the initial silica gel step. 3. Reverse-Phase HPLC: Utilize a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol (B129727)/water with a formic acid modifier) for final polishing. This is often effective at separating mycotoxins from other metabolites. |
| PUR-004 | High Backpressure or Column Clogging During Chromatography | 1. Particulates in the Crude Extract: The initial extract may contain fine particulate matter or cell debris. 2. Precipitation on Column: The sample may precipitate at the top of the column when it comes into contact with the less polar mobile phase. 3. Column Bed Collapse: Improper column packing or sudden pressure shocks can lead to a collapsed column bed. | 1. Filter the Sample: Always filter the crude extract through a 0.45 µm filter before loading it onto any column. 2. Dry Loading: If solubility is an issue, use a dry loading technique. Pre-adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and then load this powder onto the top of the column. 3. Proper Packing: Ensure the column is packed evenly and without voids. If a blockage occurs, try back-flushing the column at a low flow rate to dislodge the obstruction. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a solvent system in silica gel chromatography for this compound purification?
A1: A good starting point for separating moderately polar compounds like cyclopeptides from a crude fungal extract is a gradient elution. You can begin with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) (DCM) and gradually increase the polarity by adding ethyl acetate (B1210297) (EtOAc) or methanol (MeOH). A common starting gradient could be from 100% DCM to a final mixture of 95:5 DCM:MeOH. The optimal gradient should be determined by preliminary TLC analysis.
Q2: How can I efficiently remove the major mycotoxin, Ochratoxin A, from my this compound-containing fractions?
A2: Ochratoxin A is an acidic compound and can be challenging to separate. A multi-step approach is most effective. After initial silica gel chromatography, fractions containing both compounds can be further purified using reverse-phase HPLC (C18 column) with a mobile phase containing a small amount of acid (e.g., 0.1% formic acid), which can significantly improve the resolution between this compound and Ochratoxin A.
Q3: My this compound yield is consistently low. What are the most likely causes?
A3: Low yield can stem from several factors. First, ensure your extraction from the fungal culture is thorough. Second, this compound may be degrading on the silica gel column if it is acid-sensitive. Test for stability using 2D TLC. If it is unstable, switch to a neutral stationary phase. Third, your compound may be spread across many fractions. It is crucial to analyze all fractions by TLC or HPLC before discarding them.
Q4: What is the best way to load a crude, oily extract onto a silica gel column?
A4: For oily or poorly soluble extracts, "dry loading" is the preferred method. Dissolve your crude extract in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the weight of your extract) to this solution to form a slurry. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully layered on top of your packed column, which prevents precipitation and ensures a more uniform application of the sample.
Q5: How do I confirm the purity and identity of my final this compound sample?
A5: Purity should be assessed using analytical HPLC-UV or, ideally, LC-MS. A pure sample should show a single major peak. The identity of this compound can be confirmed by comparing its retention time and mass spectrum with a known standard if available. If no standard is available, structural elucidation using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is necessary to confirm the structure.
Experimental Protocols
Protocol 1: Extraction of this compound from Aspergillus ochraceus
-
Culture: Grow Aspergillus ochraceus in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) for 14-21 days.
-
Extraction:
-
If using a liquid culture, separate the mycelium from the broth by filtration. Extract the broth three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel.
-
Extract the filtered mycelium by soaking it in EtOAc (e.g., 500 mL of solvent per 100 g of wet mycelia) and agitating for 24 hours. Repeat this process twice.
-
If using a solid culture, dry and grind the culture material, then extract it three times with EtOAc.
-
-
Concentration: Combine all EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Initial Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or DCM). The amount of silica should be 50-100 times the weight of the crude extract.
-
Sample Loading:
-
Dissolve the crude extract in a minimal volume of DCM.
-
Alternatively, perform dry loading as described in FAQ Q4.
-
-
Elution:
-
Begin elution with 100% DCM.
-
Gradually increase the solvent polarity using a stepwise gradient. An example gradient is shown in the table below.
-
Collect fractions of a consistent volume (e.g., 20-50 mL).
-
| Step | Solvent System (DCM:MeOH) | Volume | Target |
| 1 | 100:0 | 2 column volumes | Elute non-polar impurities |
| 2 | 99:1 | 2 column volumes | Elute less polar impurities |
| 3 | 98:2 | 3 column volumes | Elute compounds of intermediate polarity |
| 4 | 95:5 | 3 column volumes | Elute this compound and other polar compounds |
| 5 | 90:10 | 2 column volumes | Elute highly polar compounds |
-
Fraction Analysis: Analyze each fraction using TLC (e.g., with a 95:5 DCM:MeOH mobile phase) and visualize spots under UV light. Pool the fractions that contain the compound corresponding to the expected Rf for this compound.
-
Concentration: Evaporate the solvent from the pooled fractions to yield a semi-purified this compound extract.
Protocol 3: Final Polishing by Preparative HPLC
-
System Preparation: Use a C18 reverse-phase preparative HPLC column. Equilibrate the column with the starting mobile phase.
-
Sample Preparation: Dissolve the semi-purified extract in the mobile phase (or a compatible solvent like methanol) and filter through a 0.22 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18, 10 µm particle size, 250 x 20 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, increase to 70% B over 40 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 210 nm and 254 nm.
-
-
Fraction Collection: Collect peaks based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool pure fractions and evaporate the solvent to obtain pure this compound.
Visualizations
References
Technical Support Center: Aspochracin Solubility and Assay Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aspochracin (B153754). The focus is on improving its solubility for successful in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a non-ribosomal cyclotripeptide metabolite produced by the fungus Aspergillus ochraceus. It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain.[1][2] Published research has demonstrated its insecticidal, antimicrobial, and cytotoxic activities.[1]
Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?
This compound is a hydrophobic molecule and is poorly soluble in aqueous solutions. While specific quantitative solubility data is not widely published, based on its chemical structure and common practices for similar cyclic peptides, the following solvents can be considered:
-
Dimethyl sulfoxide (B87167) (DMSO): This is the most common initial choice for dissolving hydrophobic compounds for in vitro assays.
-
Ethanol (B145695): Can be used as a co-solvent.
-
Methanol: this compound has been extracted from fungal cultures using methanol, suggesting some degree of solubility.
For cell-based assays, it is crucial to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the culture medium to the final working concentration. The final concentration of the organic solvent should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q3: Are there methods to improve the aqueous solubility of this compound?
Yes, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Co-solvents: Using a mixture of solvents can improve solubility. For example, a small percentage of ethanol can be used as a co-solvent with aqueous buffers.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.
-
Self-assembling peptides and amino acids: Formulations combining self-assembling peptides and specific amino acids have been shown to dissolve hydrophobic compounds for intravenous delivery.[3]
-
Nanoparticle formulations: Hyaluronic acid-based nanogels have been used to enhance the solubility of water-insoluble cyclic peptides.[4]
Q4: What is the proposed mechanism of action for this compound's cytotoxicity?
The precise molecular mechanism of this compound's cytotoxicity has not been fully elucidated in the available scientific literature. However, many cytotoxic compounds induce cell death through apoptosis. This can involve the activation of caspase cascades and disruption of mitochondrial function. Further research is needed to identify the specific cellular targets and signaling pathways affected by this compound.
Troubleshooting Guides
Problem 1: this compound precipitates out of solution when diluted in aqueous media for in vitro assays.
Possible Causes:
-
The aqueous solubility of this compound is exceeded at the final concentration.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
Interaction with components in the cell culture medium (e.g., proteins in fetal bovine serum).
Solutions:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO to minimize the volume added to the aqueous medium.
-
Use of a Surfactant: Add a biocompatible non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) to the final dilution medium to help maintain solubility.
-
Formulation with Cyclodextrins: Prepare an inclusion complex of this compound with a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) to increase its aqueous solubility.
-
Sonication: Briefly sonicate the final diluted solution in a water bath sonicator to aid in dissolution. Be cautious as excessive sonication can degrade the compound.
Problem 2: Inconsistent results in cell viability assays.
Possible Causes:
-
Incomplete dissolution of this compound, leading to inaccurate concentrations.
-
Cytotoxicity of the solvent at the concentrations used.
-
Degradation of this compound in the experimental medium.
Solutions:
-
Ensure Complete Dissolution: Visually inspect the stock solution and final dilutions for any precipitate. Filter-sterilize the final solution through a 0.22 µm filter compatible with the solvent used (e.g., PTFE for organic solvents).
-
Solvent Toxicity Control: Always include a vehicle control group in your experiments (medium with the same final concentration of the solvent used to dissolve this compound) to assess the effect of the solvent on cell viability.
-
Stability Check: If possible, assess the stability of this compound in your experimental medium over the time course of the assay using a suitable analytical method like HPLC.
Problem 3: Poor bioavailability or precipitation at the injection site in in vivo studies.
Possible Causes:
-
Precipitation of this compound upon injection into the physiological environment.
-
Rapid metabolism or clearance.
Solutions:
-
Formulation for In Vivo Delivery: Develop a suitable formulation to maintain solubility and stability in a physiological environment. This may include:
-
Co-solvent systems: For example, a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline.
-
Liposomal formulations: Encapsulating this compound in liposomes can improve its solubility and pharmacokinetic profile.
-
Nano-suspensions: Milling the compound to create a nanosized suspension can improve its dissolution rate and bioavailability.
-
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will significantly impact the required formulation. Oral delivery will require formulations that protect the compound from the gastrointestinal environment.
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies with different formulations to determine the one that provides the desired exposure levels.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Estimated Solubility (mM)* | Notes |
| DMSO | > 25 | > 49.5 | Appears to be freely soluble. |
| Methanol | ~5 - 10 | ~9.9 - 19.8 | Moderately soluble. |
| Ethanol | ~1 - 5 | ~2.0 - 9.9 | Sparingly soluble. |
| Water | < 0.01 | < 0.02 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | < 0.02 | Practically insoluble. |
*Calculated based on a hypothetical molecular weight of 504.6 g/mol . Disclaimer: This data is estimated based on the general properties of similar cyclopeptides and is intended for guidance only. Experimental determination of solubility is highly recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath sonicator until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Method for Improving Aqueous Solubility with Cyclodextrins
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in sterile water or a suitable buffer at the desired concentration.
-
Complexation:
-
Method A (Co-evaporation): Dissolve both this compound and HP-β-CD in a suitable organic solvent (e.g., methanol). Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film. Reconstitute the film in the desired aqueous buffer.
-
Method B (Incubation): Add the this compound powder directly to the HP-β-CD solution. Incubate the mixture with constant stirring or shaking at a controlled temperature (e.g., 25-37°C) for 24-48 hours.
-
-
Purification (Optional): Remove any undissolved this compound by centrifugation and filtration through a 0.22 µm filter.
-
Characterization: Confirm the formation of the inclusion complex and determine the concentration of solubilized this compound using a suitable analytical method (e.g., HPLC).
Visualizations
Caption: Workflow for preparing and testing this compound in vitro.
Caption: A potential apoptosis pathway that could be induced by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery [agris.fao.org]
- 4. peptidream.com [peptidream.com]
Troubleshooting Aspochracin instability during storage and experimentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aspochracin (B153754). Given the limited publicly available stability data for this compound, this guide is based on the chemical properties of its constituent parts: a cyclic peptide core and an octatrienoic acid side chain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a cyclotripeptide-based secondary metabolite produced by the fungus Aspergillus ochraceus. Its structure consists of a cyclic core made of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine.[1][2] A key feature is the octatrienoic acid side chain attached to the ornithine residue. This conjugated polyunsaturated fatty acid chain is crucial for its insecticidal biological activity.[1]
Q2: What are the primary factors that can lead to the instability of this compound?
While specific degradation pathways for this compound are not extensively documented, its structure suggests susceptibility to:
-
Oxidation: The conjugated triene system in the octatrienoic acid side chain is highly prone to oxidation by atmospheric oxygen. This can be accelerated by light and heat.
-
Hydrolysis: The peptide bonds in the cyclic core can be susceptible to hydrolysis, especially at extreme pH values (acidic or alkaline).
-
Photodegradation: Exposure to light, particularly UV light, can promote oxidation and other degradation reactions in the unsaturated side chain.
-
Thermal Degradation: Elevated temperatures can increase the rates of both oxidation and hydrolysis.
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored under the following conditions:
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Lyophilized Powder | -20°C or -80°C | Inert gas (Argon or Nitrogen) | In the dark | Long-term |
| In Solution (e.g., DMSO) | -80°C | Tightly sealed vial | In the dark, wrapped in foil | Short-term (days to weeks) |
Note: For solutions, it is highly recommended to prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Q4: What is the best way to dissolve lyophilized this compound?
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of moisture, which can degrade the compound.
-
Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
To minimize oxidation, it is best practice to use solvents that have been degassed by sparging with an inert gas like argon or nitrogen.
-
Once dissolved, the stock solution should be immediately aliquoted into smaller, single-use vials and stored at -80°C.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to this compound instability during storage and experimentation.
Problem 1: Loss of Biological Activity in Experiments
If you observe a decrease or complete loss of this compound's expected biological activity, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Degradation of Stock Solution | Prepare a fresh stock solution from lyophilized powder. If possible, compare the activity of the new stock to the old one. Always aliquot new stock solutions to avoid repeated freeze-thaw cycles. |
| Oxidation during Experiment | If your experimental buffer is aqueous and exposed to air, the polyunsaturated side chain may have oxidized. Consider deoxygenating your buffers by sparging with nitrogen or argon before adding this compound. |
| pH-induced Hydrolysis | If your experimental medium is at a high or low pH, the peptide backbone may be degrading. If the experimental conditions allow, try to perform the experiment in a buffer with a pH between 5 and 7. |
| Photodegradation | If your experiments are conducted under bright light, protect your samples by using amber-colored tubes or wrapping them in aluminum foil. |
Problem 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC)
The presence of new peaks in your chromatogram that are not present in a freshly prepared sample is a strong indicator of degradation.
| Potential Cause | Recommended Action |
| Oxidative Degradation | Oxidized products of the fatty acid side chain will likely have different retention times. To confirm, you can perform a forced oxidation study by bubbling air or adding a small amount of hydrogen peroxide to a fresh sample and analyzing the resulting chromatogram. |
| Hydrolysis | Hydrolysis of the cyclic peptide will result in linear peptides, which will have significantly different chromatographic properties. A forced hydrolysis study (e.g., incubation in mild acid or base) can help identify these degradation products. |
| Solvent Impurities | Ensure that the solvents used for both sample preparation and the mobile phase are of high purity and are freshly prepared. |
Troubleshooting Workflow for this compound Instability
If you suspect this compound instability is affecting your results, follow this logical workflow to identify the root cause.
Caption: Troubleshooting workflow for identifying sources of this compound instability.
Key Structural Feature Prone to Instability
The octatrienoic acid side chain is the most likely site of initial degradation due to its conjugated double bonds, which are susceptible to oxidation.
Note: The above DOT script is a template. You would need to replace "https://i.imgur.com/your-aspochracin-structure-image.png" with an actual image of the this compound structure for it to render correctly. Caption: Potential oxidative degradation of this compound's side chain.
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions. This will help you understand its degradation profile and develop appropriate handling and storage procedures.
1. Materials:
-
This compound (lyophilized powder)
-
High-purity solvents (DMSO, HPLC-grade water, acetonitrile)
-
Buffers: pH 4.0 (acetate), pH 7.4 (phosphate), pH 9.0 (borate)
-
Acid: 0.1 M HCl
-
Base: 0.1 M NaOH
-
Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Incubators/water baths set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
Photostability chamber or a light source
2. Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
For each condition, dilute the stock solution to a final concentration of 50 µg/mL in the respective stress solution (e.g., pH 4.0 buffer). Prepare a control sample diluted in a neutral, stable solvent (e.g., 50:50 acetonitrile (B52724):water).
-
-
Stress Conditions (Incubate for 24-48 hours, with time points at 0, 4, 8, 12, 24, 48 hours):
-
Acid Hydrolysis: Incubate in 0.1 M HCl at 40°C.
-
Base Hydrolysis: Incubate in 0.1 M NaOH at 40°C.
-
Oxidation: Incubate in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the solution (in a stable buffer like pH 7.4) at 60°C.
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, take an aliquot of each stressed sample.
-
Quench the reaction if necessary (e.g., neutralize the acidic/basic samples).
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point.
-
Monitor the chromatograms for the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
3. Data Presentation:
Summarize the percentage of this compound remaining at each time point for each condition in a table.
Example Stability Data Table (Hypothetical)
| Condition | Time (hours) | % this compound Remaining |
| Control (4°C, dark) | 0 | 100 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| 0.1 M HCl (40°C) | 0 | 100 |
| 24 | 85.2 | |
| 48 | 72.3 | |
| 0.1 M NaOH (40°C) | 0 | 100 |
| 24 | 60.1 | |
| 48 | 45.8 | |
| 3% H₂O₂ (25°C) | 0 | 100 |
| 24 | 35.7 | |
| 48 | 15.4 | |
| Photostability | 0 | 100 |
| 24 | 78.9 | |
| 48 | 65.1 |
This technical support guide provides a framework for understanding and mitigating the potential instability of this compound. Due to the lack of specific published data, researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.
References
Strategies to minimize Aspochracin degradation in field applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aspochracin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of this compound in field applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in field applications?
A1: this compound is a cyclotripeptide with an octatrienoic acid side chain, known for its insecticidal properties. Its complex structure, featuring both a peptide ring and a conjugated polyene system, makes it susceptible to degradation under typical environmental conditions encountered in the field. Key concerns include exposure to sunlight (UV radiation), fluctuations in temperature and pH, and oxidative stress, all of which can lead to a loss of biological activity.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, this compound is primarily susceptible to two degradation pathways:
-
Photodegradation: The octatrienoic acid side chain, a polyene, can be easily degraded by UV radiation from sunlight. This process often involves photo-oxidation and isomerization, which disrupts the conjugated system essential for its insecticidal activity.[1][2][3]
-
Hydrolysis: The cyclic peptide backbone contains amide bonds that can be broken through hydrolysis. This reaction is catalyzed by both acidic and basic conditions, leading to the opening of the peptide ring and loss of the molecule's specific three-dimensional structure. Peptides are generally most stable in a slightly acidic to neutral pH range.[4][5][6][7]
Q3: How does pH affect the stability of this compound?
A3: The rate of hydrolysis of the peptide bonds in this compound's cyclic structure is highly dependent on pH.[4][5][6] Extreme pH conditions (both highly acidic and highly alkaline) will accelerate the rate of degradation. For formulation development, it is crucial to maintain the pH within a range that minimizes this hydrolytic cleavage. The optimal pH for stability should be determined experimentally, but a starting point for investigation would be in the slightly acidic to neutral range (pH 4-7).
Q4: What is the impact of temperature on this compound's stability?
A4: Elevated temperatures can significantly increase the rate of both hydrolytic and oxidative degradation of this compound.[8] This is a critical consideration for the storage of both the technical material and the final formulation, as well as for its performance in hot climates. Long-term storage at low temperatures (e.g., -20°C) in a lyophilized state is recommended to minimize degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of insecticidal activity in the field after application. | Photodegradation due to sun exposure. | 1. Incorporate a UV protectant into your formulation (see Table 2 ).2. Consider a controlled-release formulation (e.g., microencapsulation) to shield this compound from direct light exposure.3. Apply during periods of lower UV intensity (e.g., early morning or late evening). |
| Hydrolysis due to unfavorable pH on the plant surface or in the spray tank. | 1. Buffer your formulation to a pH range of 4-7.2. Check the pH of the water used for dilution and adjust if necessary.3. Avoid mixing with highly acidic or alkaline pesticides or adjuvants. | |
| Thermal Degradation from high ambient temperatures. | 1. Use a formulation with enhanced thermal stability (e.g., encapsulation in a thermally stable polymer).2. Store the product in a cool, dark place before use. | |
| Inconsistent results between lab and field trials. | Environmental factors not accounted for in the lab. | 1. Incorporate simulated sunlight (UV-A and UV-B) into your lab-based stability studies.2. Test stability on different leaf surfaces to check for interactions.3. Conduct small-scale field trials under varying weather conditions. |
| Formulation shows signs of physical instability (e.g., precipitation, phase separation). | Incompatibility of components or degradation of the active ingredient. | 1. Re-evaluate the compatibility of all formulation components (solvents, adjuvants, stabilizers).2. Analyze the precipitate to determine if it is degraded this compound.3. Conduct an accelerated stability study on the formulation (see Experimental Protocol 1 ). |
Data on this compound Stability (Illustrative)
Note: The following data is illustrative and based on the expected behavior of similar compounds. Specific experimental data for this compound should be generated for accurate formulation development.
Table 1: Effect of pH and Temperature on this compound Degradation in Aqueous Solution after 14 Days
| pH | Temperature | This compound Remaining (%) |
| 3 | 25°C | 75% |
| 5 | 25°C | 92% |
| 7 | 25°C | 88% |
| 9 | 25°C | 65% |
| 5 | 4°C | 98% |
| 5 | 40°C | 60% |
| 5 | 54°C | 35% |
Table 2: Efficacy of Formulation Strategies in Preventing Photodegradation
| Formulation Base | Additive (0.5% w/v) | This compound Remaining (%) after 8h Simulated Sunlight |
| Aqueous Solution | None | 25% |
| Aqueous Solution | UV Absorber (e.g., Benzophenone derivative) | 60% |
| Aqueous Solution | Radical Scavenger (e.g., Ascorbic Acid) | 45% |
| Polyurea Microcapsules | None | 85% |
| Polyurea Microcapsules | UV Absorber + Radical Scavenger | 95% |
Key Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Formulations
This protocol is adapted from the EPA guidelines for assessing the stability of pesticide formulations over a shorter period by using elevated temperatures.[9][10][11]
Objective: To determine the stability of an this compound formulation under accelerated storage conditions.
Materials:
-
This compound formulation
-
Commercial-grade packaging for the formulation
-
Temperature-controlled oven (54°C ± 2°C)
-
HPLC system with a C18 column for this compound quantification[12][13][14][15]
-
Reference standard of pure this compound
Methodology:
-
Package the this compound formulation in its proposed commercial packaging.
-
Take an initial sample (Time 0) and determine the exact concentration of this compound using a validated HPLC method.
-
Place the packaged samples in a temperature-controlled oven at 54°C.
-
After 14 days, remove the samples from the oven and allow them to cool to room temperature.
-
Visually inspect the samples for any physical changes such as phase separation, color change, or precipitation.
-
Determine the final concentration of this compound in the samples using the same HPLC method.
-
Calculate the percentage of this compound remaining and compare it to the initial concentration.
Acceptance Criteria: A loss of active ingredient of less than 5-10% is generally considered acceptable.
Protocol 2: Stress Testing for pH and Photostability
Objective: To evaluate the impact of pH and light on the degradation of this compound.
Materials:
-
Pure this compound
-
A series of buffers (e.g., pH 3, 5, 7, 9)
-
Solar simulator or UV lamp with controlled irradiance
-
Quartz cuvettes or other UV-transparent containers
-
HPLC system
Methodology:
Part A: pH Stability
-
Prepare solutions of this compound at a known concentration in each of the different pH buffers.
-
Divide each solution into two sets. One set is stored in the dark at a constant temperature (e.g., 25°C), and the other at an elevated temperature (e.g., 40°C).
-
Take samples at regular intervals (e.g., 0, 1, 3, 7, 14 days).
-
Analyze the samples by HPLC to quantify the remaining this compound.
-
Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the degradation kinetics.
Part B: Photostability
-
Prepare a solution of this compound in a stable buffer (determined from Part A, e.g., pH 5).
-
Place the solution in a quartz cuvette. Prepare a control sample that is wrapped in aluminum foil to protect it from light.
-
Expose the samples to a controlled light source (solar simulator).
-
Take samples at regular intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Analyze all samples (exposed and control) by HPLC.
-
Calculate the percentage of photodegradation by comparing the concentration of the exposed sample to the dark control at each time point.
Visualizations
References
- 1. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolytic degradation of polyene antibiotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 14. phmethods.net [phmethods.net]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Aspochracin production
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers experiencing batch-to-batch variability in the production of Aspochracin, a cyclotripeptide secondary metabolite from Aspergillus ochraceus.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent or low yields of this compound.
Q1: My Aspergillus ochraceus culture shows good biomass growth, but the this compound yield is very low or absent. What are the likely causes?
A1: This is a common issue known as growth-product decoupling. Secondary metabolism, which produces this compound, is often triggered by specific nutrient limitations or stress conditions and does not always correlate directly with high biomass. Here are the primary factors to investigate:
-
Nutrient Repression: High concentrations of readily available carbon (like glucose) or nitrogen sources can suppress the genes responsible for secondary metabolite production. The fungus will prioritize growth (primary metabolism) over producing compounds like this compound.
-
Suboptimal Induction: The biosynthetic gene cluster for this compound may not be activated. This can be due to an incorrect pH, lack of specific precursor amino acids, or absence of trace elements required by the synthesizing enzymes (Nonribosomal Peptide Synthetases - NRPSs).
-
Incorrect Harvest Time: this compound production is typically highest during the stationary phase of growth. Harvesting too early (during the exponential growth phase) or too late (during the death phase where the product may be degraded) will result in low yields.
-
Inadequate Aeration: Oxygen levels are critical. Insufficient dissolved oxygen can limit the energy available for the complex biosynthesis of this compound.
Q2: I'm observing significant variability in this compound yield from one batch to another, even when using the same protocol. What should I check?
A2: Batch-to-batch inconsistency is often due to subtle variations in initial conditions or process parameters. A systematic check is crucial:
-
Inoculum Quality and Consistency: The age, concentration, and physiological state of the spore or mycelial inoculum are critical. An inconsistent inoculum will lead to variable growth kinetics and, consequently, variable product formation. Ensure your inoculum preparation is highly standardized.
-
Media Preparation: Minor variations in the weight of components, the quality of water, or the final pH after autoclaving can have a significant impact. Calibrate your scales and pH meter regularly and use a consistent source of reagents.
-
Strain Stability: Fungal strains can undergo genetic drift or spontaneous mutation over successive subcultures, potentially leading to a decrease in their ability to produce secondary metabolites. It is advisable to return to a frozen stock (spore suspension or mycelial fragments in glycerol) after a defined number of passages.
-
Physical Parameter Control: Ensure that temperature, agitation speed, and aeration rates are identical across all batches. Small deviations can alter fungal morphology and metabolic activity.
Q3: What are the most critical media components to optimize for improving this compound yield?
A3: The type and concentration of carbon and nitrogen sources, and specifically their ratio (C:N ratio), are paramount for nonribosomal peptide production.
-
Carbon Source: While glucose supports rapid growth, a more slowly metabolized carbon source like sucrose (B13894) or glycerol (B35011) may lead to better secondary metabolite production by avoiding strong catabolite repression.
-
Nitrogen Source: Complex nitrogen sources like yeast extract or peptone often provide not only nitrogen but also essential precursors, vitamins, and trace elements that can enhance production compared to simple inorganic sources like ammonium (B1175870) nitrate.[1]
-
C:N Ratio: A high C:N ratio, indicating nitrogen limitation, is often a trigger for secondary metabolism in fungi.[2][3] Systematic evaluation of different C:N ratios is a key optimization step.
-
Precursors: this compound is composed of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine. Supplementing the medium with these amino acids, particularly L-ornithine which is less common, could potentially boost yields.
Q4: How does pH affect the fermentation process?
A4: The pH of the culture medium has a dual effect: it influences fungal growth and directly affects the activity of the biosynthetic enzymes and the stability of the final product. The optimal pH for growth may not be the same as the optimal pH for this compound production. For many Aspergillus species, secondary metabolite production is favored in slightly acidic to neutral initial pH conditions (pH 4.0 - 6.5). It is important to monitor the pH throughout the fermentation, as fungal metabolism can cause significant shifts.
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize the impact of various culture parameters on secondary metabolite production in Aspergillus species. While this data is not exclusively for this compound, it illustrates the principles of fermentation optimization.
Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Yield
| Carbon Source (40 g/L) | Nitrogen Source (10 g/L) | Biomass (g/L) | Representative Metabolite Yield (mg/L) |
| Glucose | Yeast Extract | 18.5 | 45.2 |
| Sucrose | Yeast Extract | 16.2 | 110.8 |
| Fructose | Yeast Extract | 17.1 | 95.3 |
| Sucrose | Peptone | 15.8 | 125.5 |
| Sucrose | Ammonium Nitrate | 14.5 | 60.1 |
| Sucrose | Casein Peptone | 16.0 | 132.0 |
Data is illustrative, based on typical optimization results for Aspergillus secondary metabolites.[2]
Table 2: Effect of C:N Ratio and Initial pH on Secondary Metabolite Yield
| Carbon (Sucrose, g/L) | Nitrogen (Yeast Extract, g/L) | C:N Ratio (approx.) | Initial pH | Biomass (g/L) | Representative Metabolite Yield (mg/L) |
| 40 | 10 | 10:1 | 5.5 | 16.2 | 110.8 |
| 60 | 5 | 30:1 | 5.5 | 14.8 | 185.4 |
| 80 | 4 | 50:1 | 5.5 | 13.5 | 210.2 |
| 80 | 4 | 50:1 | 4.5 | 12.9 | 195.7 |
| 80 | 4 | 50:1 | 6.5 | 13.8 | 170.1 |
Data is illustrative, demonstrating the common trend of increased secondary metabolite production at higher C:N ratios under nitrogen-limiting conditions.[2][3]
Visualizations
Experimental Protocols
Protocol 1: Preparation of Aspergillus ochraceus Spore Stock and Seed Culture
Objective: To create a standardized, cryopreserved spore stock for consistent inoculum and to prepare a liquid seed culture for inoculating the production fermenter.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water with 0.1% (v/v) Tween 80
-
Sterile 40% (v/v) glycerol solution
-
Sterile glass beads or cell scraper
-
Sterile cryovials
-
Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) Broth
Procedure:
-
Spore Stock Preparation: a. Inoculate a PDA plate with A. ochraceus and incubate at 28°C for 7-10 days until heavy sporulation is observed. b. Aseptically add 10 mL of sterile 0.1% Tween 80 water to the plate. c. Gently dislodge the spores from the mycelial mat using a sterile cell scraper or by swirling with sterile glass beads. d. Transfer the resulting spore suspension to a sterile centrifuge tube. e. Add an equal volume of sterile 40% glycerol to the spore suspension to achieve a final glycerol concentration of 20%. f. Aliquot 1 mL of the suspension into cryovials. Store immediately at -80°C. These are your master stocks.
-
Seed Culture Preparation: a. Aseptically add 100 µL of the thawed spore stock to 100 mL of PDB or YES broth in a 500 mL Erlenmeyer flask. b. Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours. c. The resulting culture, characterized by dispersed mycelial pellets, is the seed culture.
Protocol 2: Submerged Fermentation for this compound Production
Objective: To cultivate A. ochraceus in a liquid medium under controlled conditions to maximize the production of this compound.
Materials:
-
Production Medium (e.g., Sucrose 80 g/L, Yeast Extract 4 g/L, KH₂PO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L)
-
Sterile baffled Erlenmeyer flasks or a laboratory fermenter
-
72-hour-old seed culture from Protocol 1
Procedure:
-
Prepare the production medium and sterilize by autoclaving at 121°C for 20 minutes.
-
Allow the medium to cool to room temperature. Adjust the initial pH to 5.5 using sterile 1M HCl or 1M NaOH if necessary.
-
Inoculate the production medium with the seed culture at a 5% (v/v) ratio (e.g., 5 mL of seed culture into 95 mL of production medium).
-
Incubate the culture at 28°C with agitation (200 rpm) for 7-10 days. If using a bioreactor, maintain a dissolved oxygen (DO) level above 20% by controlling agitation and aeration.
-
Withdraw samples aseptically every 24 hours to monitor biomass (dry cell weight), pH, substrate consumption, and this compound production (using Protocol 3).
Protocol 3: Extraction and Quantification of this compound
Objective: To extract this compound from the fermentation broth and quantify its concentration using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
Methanol (B129727) (HPLC grade)
-
Rotary evaporator
-
0.22 µm syringe filters
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction: a. At the end of the fermentation, separate the mycelial biomass from the culture broth by filtration through cheesecloth or a similar filter. b. Measure the volume of the cell-free supernatant (broth). c. Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. d. Shake vigorously for 2 minutes and allow the layers to separate. e. Collect the upper organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times. f. Pool the organic extracts and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Quantification by HPLC: a. Re-dissolve the dried crude extract in a known volume of methanol (e.g., 1-5 mL). b. Filter the sample through a 0.22 µm syringe filter into an HPLC vial. c. Inject 10-20 µL of the sample onto a C18 reverse-phase column. d. Elute the sample using a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid). A typical gradient might run from 20% to 100% acetonitrile over 30 minutes. e. Monitor the elution at a wavelength of approximately 220 nm. f. Quantify the this compound peak by comparing its area to a standard curve prepared with a purified this compound standard of known concentrations. The final yield is typically reported in mg/L of culture broth.
References
- 1. Production of ochratoxin A by Aspergillus ochraceus in a semisynthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and HPLC-based approaches for detection of aflatoxin B1 and ochratoxin A released from toxigenic Aspergillus species in processed meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Carbon, Nitrogen Sources and Water Activity on Growth and Ochratoxin Production of Aspergillus carbonarius (Bainier) Thom - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficiency of Aspochracin chemical synthesis steps
Welcome to the technical support center for the chemical synthesis of Aspochracin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound, a cyclotripeptide with an octatrienoic acid side chain, typically follows a convergent approach. This involves three main stages:
-
Linear Tripeptide Synthesis: Solid-phase peptide synthesis (SPPS) or solution-phase synthesis is used to assemble the linear tripeptide precursor, Boc-N-Me-L-Val-N-Me-L-Ala-L-Orn(Z)-OH.
-
Side-Chain Coupling: The (2E,4E,6E)-octa-2,4,6-trienoic acid side chain is coupled to the δ-amino group of the ornithine residue of the linear tripeptide.
-
Macrocyclization: The linear precursor is cyclized to form the cyclic tripeptide backbone.
Q2: What are the main challenges in the synthesis of the this compound backbone?
A2: The primary challenges include the coupling of N-methylated amino acids, which are sterically hindered, and the potential for racemization during activation. The macrocyclization step can also be low-yielding due to competing oligomerization reactions.
Q3: How can I improve the yield of the macrocyclization step?
A3: To improve macrocyclization yield, it is crucial to work at high dilution (typically 0.1-1 mM) to favor intramolecular over intermolecular reactions. The choice of coupling reagent and solvent is also critical. Additionally, incorporating turn-inducing elements in the peptide backbone can pre-organize the linear precursor for cyclization, though this is less straightforward with a small cyclic peptide like this compound.
Q4: What are common issues encountered when attaching the octatrienoic acid side chain?
A4: The octatrienoic acid side chain is a conjugated system that can be sensitive to certain reaction conditions. Incomplete coupling can be an issue due to the steric hindrance of the linear peptide. Purification after coupling can also be challenging due to the hydrophobic nature of the acylated peptide.
Troubleshooting Guides
Linear Peptide Synthesis (Boc-N-Me-L-Val-N-Me-L-Ala-L-Orn(Z)-OH)
| Problem | Possible Cause | Solution |
| Low coupling efficiency of N-methylated amino acids | Steric hindrance from the N-methyl group and the amino acid side chain. | - Use a more reactive coupling reagent such as HATU, HCTU, or PyAOP. - Increase the coupling time and/or temperature. - Use a pseudo-proline dipeptide if applicable in a different context, though not directly for this sequence. |
| Racemization of amino acids | Over-activation of the carboxylic acid. | - Use a base with a lower pKa, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). - Add an epimerization-suppressing agent like HOBt or OxymaPure. - Lower the reaction temperature. |
| Incomplete deprotection of the Boc group | Insufficient reaction time or reagent concentration. | - Increase the trifluoroacetic acid (TFA) concentration or the reaction time. - Ensure anhydrous conditions. |
Side-Chain Acylation
| Problem | Possible Cause | Solution | | :--- | :--- | | Incomplete acylation of the ornithine side chain | Steric hindrance from the peptide backbone. Poor solubility of the peptide or the fatty acid. | - Use a highly efficient coupling reagent like HATU or COMU. - Perform the reaction in a solvent that dissolves both components well, such as DMF or a mixture of DMF and DCM. - Increase the excess of the octatrienoic acid and coupling reagents. | | Side reactions involving the triene system | Use of harsh reaction conditions. | - Employ mild coupling conditions. - Avoid strong acids or bases that could isomerize the double bonds. |
Macrocyclization
| Problem | Possible Cause | Solution |
| Low yield of the cyclic monomer, high amount of linear peptide remaining | Unfavorable conformation of the linear precursor. Inefficient coupling reagent. | - Screen different solvents to find one that promotes a cyclization-competent conformation. - Use a highly efficient coupling reagent (e.g., HATU, PyBOP). - Cautiously increase the reaction temperature. |
| Formation of high molecular weight oligomers | Reaction concentration is too high. | - Perform the reaction under high dilution conditions (0.1-1 mM). - Use a syringe pump for the slow addition of the linear peptide to the reaction mixture. |
| Epimerization at the C-terminal residue during cyclization | Over-activation of the C-terminal carboxyl group. | - Use an additive like HOAt or HOBt. - Choose a coupling reagent known for low racemization. - Lower the reaction temperature. |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acid Coupling
| Coupling Reagent | Additive | Base | Typical Yield (%) | Reference |
| HBTU | HOBt | DIPEA | 75-85 | General Peptide Synthesis Literature |
| HATU | HOAt | DIPEA | 90-98 | General Peptide Synthesis Literature |
| PyAOP | None | DIPEA | 92-99 | General Peptide Synthesis Literature |
| COMU | None | DIPEA | 90-97 | General Peptide Synthesis Literature |
Table 2: Effect of Concentration on Macrocyclization Yield
| Concentration (mM) | Yield of Monomer (%) | Yield of Dimer/Oligomer (%) |
| 10 | 20-30 | 70-80 |
| 1 | 50-60 | 40-50 |
| 0.1 | 70-80 | 20-30 |
Experimental Protocols
Protocol 1: Synthesis of the Linear Tripeptide Precursor
-
Resin Preparation: Start with a 2-chlorotrityl chloride resin. Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve Fmoc-L-Orn(Z)-OH (2 eq) and DIPEA (4 eq) in DCM and add to the resin. Agitate for 2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
Coupling of N-Me-L-Ala: Dissolve Fmoc-N-Me-L-Ala-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to the resin and agitate for 2 hours.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Boc-N-Me-L-Val-OH.
-
Cleavage from Resin: Cleave the peptide from the resin using a solution of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and purify by RP-HPLC.
Protocol 2: Macrocyclization of the Linear Peptide
-
Preparation of Peptide Solution: Dissolve the purified linear peptide in DMF to a concentration of 10 mM (stock solution).
-
Reaction Setup: In a separate flask, add a large volume of DMF containing HATU (1.2 eq) and DIPEA (4 eq).
-
Slow Addition: Add the peptide stock solution to the reaction flask dropwise over 4 hours using a syringe pump. The final concentration should be approximately 0.5 mM.
-
Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the linear precursor and the appearance of the cyclic product.
-
Work-up and Purification: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure and purify the crude cyclic peptide by RP-HPLC.
Visualizations
Caption: A streamlined workflow for the total synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the macrocyclization step.
Technical Support Center: Aspochracin Insect Resistance Management
This technical support center provides researchers, scientists, and drug development professionals with guidance on developing insect resistance management strategies for aspochracin (B153754). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known insecticidal activity?
This compound is a cyclotripeptide mycotoxin originally isolated from the fungus Aspergillus ochraceus.[1][2][3] It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, and possesses an octatrienoic acid side chain that is crucial for its biological activity.[1][2][3] this compound has demonstrated contact toxicity against the larvae and eggs of the silkworm (Bombyx mori) and causes paralysis in larvae of the fall webworm (Hyphantria cunea) at a minimal concentration of 17 μg/g when injected.
Q2: What is the proposed mode of action of this compound in insects?
The precise mode of action of this compound is not yet fully elucidated in publicly available research. However, based on its chemical structure (a cyclic peptide) and observed paralytic effects, it is hypothesized to be a neurotoxin. Potential targets could include ion channels, receptors, or enzymes within the insect's nervous system. The disruption of normal nerve function would lead to the observed paralysis and subsequent mortality. Further research is required to identify the specific molecular target.
Q3: What are the likely mechanisms of insect resistance to this compound?
While no specific resistance mechanisms to this compound have been documented, insects have evolved a range of general resistance mechanisms to other insecticides that could potentially confer resistance to this compound. These can be broadly categorized as:
-
Target-site insensitivity: Mutations in the gene encoding the target protein could alter its structure, reducing the binding affinity of this compound. This is a common mechanism of resistance to many insecticides that have a specific target site.
-
Metabolic resistance: Insects may evolve enhanced metabolic detoxification pathways to break down or sequester this compound before it can reach its target site. The primary enzyme families involved in this process are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs).
-
Reduced penetration: Changes in the composition and thickness of the insect cuticle could slow down the absorption of this compound, allowing more time for metabolic detoxification.
-
Increased efflux: Overexpression of ATP-binding cassette (ABC) transporters could actively pump this compound out of the cells, reducing its intracellular concentration at the target site.
Q4: How can I begin to investigate potential this compound resistance in my insect population?
The first step is to establish a baseline susceptibility of a known susceptible insect population. This is typically done through dose-response bioassays to determine the concentration of this compound that causes 50% mortality (LC50) or paralysis (EC50). Once this baseline is established, the same bioassay can be used to test field-collected populations or laboratory-selected strains. A significant increase in the LC50/EC50 value compared to the susceptible population would indicate the development of resistance.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during this compound resistance research.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in bioassay results. | 1. Inconsistent this compound formulation and application.2. Heterogeneous insect population (age, developmental stage, genetic background).3. Unstable environmental conditions during the bioassay (temperature, humidity, photoperiod). | 1. Ensure this compound is fully dissolved in a suitable solvent and applied uniformly. Use a positive control with a known insecticide to check application consistency.2. Use a synchronized cohort of insects of the same age and developmental stage. For baseline studies, use a well-characterized susceptible laboratory strain.3. Maintain and record consistent environmental conditions throughout the experiment. |
| No mortality observed even at high concentrations of this compound. | 1. Incorrect this compound formulation or degradation.2. The insect species being tested is naturally tolerant to this compound.3. Development of extremely high levels of resistance in the test population. | 1. Verify the purity and integrity of the this compound compound. Prepare fresh solutions for each experiment.2. Test a different, known-susceptible insect species to confirm the bioactivity of your this compound stock.3. If high resistance is suspected, use synergists (e.g., PBO for P450s, DEF for esterases) in your bioassays to see if resistance can be overcome. This can provide clues about the resistance mechanism. |
| Sub-lethal effects (e.g., paralysis, reduced feeding) are observed, but not mortality. | 1. The observation period is too short.2. The primary effect of this compound at the tested concentrations is not lethal but debilitating. | 1. Extend the observation period of the bioassay (e.g., 48, 72, or 96 hours) to see if delayed mortality occurs.2. Quantify the sub-lethal effects as an endpoint in your bioassay (e.g., paralysis rate, feeding inhibition). These can be sensitive indicators of this compound's effect. |
| Difficulty in identifying the molecular mechanism of resistance. | 1. The resistance mechanism is complex and involves multiple genes (polygenic).2. The mechanism is novel and not one of the commonly known resistance pathways. | 1. Employ transcriptomic (RNA-seq) or proteomic approaches to compare gene expression between susceptible and resistant strains to identify candidate genes.2. Perform genetic crosses between resistant and susceptible strains to determine the genetic basis of resistance (e.g., dominant/recessive, monogenic/polygenic). |
Section 3: Experimental Protocols
Protocol: Dose-Response Bioassay for this compound (Topical Application)
Objective: To determine the lethal concentration (LC50) of this compound for a target insect species.
Materials:
-
This compound
-
Acetone (B3395972) (or another suitable solvent)
-
Micropipette (1-10 µl)
-
Third-instar larvae of the target insect
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Insect diet
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 10 mg/ml).
-
Perform serial dilutions of the stock solution to create a range of at least five concentrations. Include a solvent-only control.
-
-
Insect Preparation:
-
Select healthy, uniform-sized third-instar larvae.
-
Anesthetize the larvae by chilling them on ice for 5-10 minutes.
-
-
Topical Application:
-
Apply 1 µl of each this compound dilution to the dorsal thorax of each larva using a micropipette.
-
Use 20-30 larvae per concentration.
-
For the control group, apply 1 µl of acetone only.
-
-
Incubation:
-
Place the treated larvae in Petri dishes lined with filter paper and containing a small amount of insect diet.
-
Incubate at conditions optimal for the insect species (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
-
Data Collection:
-
Assess mortality at 24, 48, and 72 hours post-application. Consider larvae that are unable to move when prodded with a fine brush as dead.
-
Record the number of dead larvae for each concentration.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit analysis to calculate the LC50 value and its 95% confidence intervals.
-
Protocol: Synergist Bioassay to Investigate Metabolic Resistance
Objective: To determine if metabolic enzymes (P450s, esterases) are involved in this compound resistance.
Materials:
-
This compound
-
Piperonyl butoxide (PBO) - a P450 inhibitor
-
S,S,S-tributyl phosphorotrithioate (DEF) - an esterase inhibitor
-
Acetone
-
Resistant and susceptible insect strains
-
Materials for topical application bioassay (as described above)
Procedure:
-
Synergist Pre-treatment:
-
Determine a sub-lethal concentration of PBO and DEF for the insect strain.
-
Topically apply the sub-lethal dose of the synergist (e.g., 1 µl of PBO or DEF solution in acetone) to the larvae.
-
For the control group, apply acetone only.
-
Wait for 1-2 hours before applying this compound.
-
-
This compound Application:
-
Perform a dose-response bioassay with this compound as described in Protocol 3.1 on the synergist-pre-treated larvae.
-
-
Data Analysis:
-
Calculate the LC50 of this compound in the presence and absence of the synergist.
-
Calculate the Synergism Ratio (SR) = LC50 of this compound alone / LC50 of this compound + synergist.
-
An SR value significantly greater than 1 suggests the involvement of the targeted enzyme class in resistance.
-
Section 4: Visualizations
Caption: Hypothesized signaling pathway for this compound's insecticidal action.
Caption: Overview of potential insect resistance mechanisms against this compound.
References
Refining analytical methods for sensitive Aspochracin detection in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Aspochracin in complex matrices. Given the limited availability of specific analytical methods for this compound, this guide also draws upon established principles for the analysis of other cyclic hexapeptide mycotoxins and fungal secondary metabolites.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and similar compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of this compound. 3. Column Contamination: Buildup of matrix components on the analytical column. 4. Degraded Column: Loss of stationary phase or creation of voids in the column bed. | 1. Dilute the sample extract. 2. Adjust the mobile phase pH. Since this compound contains a basic ornithine residue, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often a good starting point. 3. Implement a more rigorous sample clean-up procedure. Use a guard column and flush the column with a strong solvent after each analytical batch. 4. Replace the analytical column. |
| Low Sensitivity/Poor Signal Intensity | 1. Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[1][2][3][4] 2. Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or other MS settings. 3. Inefficient Extraction: Poor recovery of this compound from the sample matrix. 4. Analyte Degradation: this compound may be unstable under the extraction or storage conditions. | 1. Improve sample clean-up using solid-phase extraction (SPE) or immunoaffinity columns. Dilute the sample extract to reduce the concentration of interfering compounds. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard. 2. Optimize MS parameters by infusing a standard solution of this compound and systematically adjusting settings to maximize signal intensity. 3. Experiment with different extraction solvents and techniques (e.g., ultrasonication, accelerated solvent extraction). 4. Investigate the stability of this compound in different solvents and at various temperatures. Store extracts at low temperatures and in the dark. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Contaminated LC-MS System: Buildup of contaminants in the tubing, injector, or mass spectrometer. 3. Inadequate Sample Clean-up: High levels of matrix components being injected into the system. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Flush the entire LC-MS system with a series of solvents of increasing polarity (e.g., isopropanol, methanol (B129727), water). 3. Enhance the sample preparation procedure to remove more of the matrix. |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in extraction efficiency or sample clean-up between samples. 2. Fluctuations in Instrument Performance: Drifting of MS sensitivity or retention time shifts. 3. Use of an Inappropriate Internal Standard: The internal standard may not adequately compensate for variations. | 1. Standardize and automate the sample preparation workflow as much as possible. 2. Allow the LC-MS system to equilibrate thoroughly. Monitor system suitability by injecting a standard solution periodically throughout the analytical run. 3. Select a stable isotope-labeled internal standard for this compound if available. If not, choose a structural analog with similar chemical properties and chromatographic behavior. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable extraction solvent for this compound from complex matrices like animal feed?
A1: A common starting point for the extraction of mycotoxins from feed is a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v) with a small amount of acid (e.g., 0.1-1% formic acid). The acetonitrile helps to precipitate proteins, while the water ensures the extraction of more polar compounds. The acidic modifier can improve the extraction efficiency of basic compounds like this compound.
Q2: How can I minimize matrix effects when analyzing this compound in complex matrices?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[1][2][3][4] To minimize them, consider the following:
-
Effective Sample Clean-up: Use solid-phase extraction (SPE) with a suitable sorbent (e.g., C18, mixed-mode cation exchange) to remove interfering compounds.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby mitigating their effect on ionization.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.
-
Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Q3: What type of analytical column is recommended for this compound analysis?
A3: A reversed-phase C18 column is a good choice for the analysis of this compound. These columns provide good retention and separation for moderately polar compounds. A column with a smaller particle size (e.g., sub-2 µm) can offer higher resolution and sensitivity.
Q4: What are the key mass spectrometry parameters to optimize for sensitive this compound detection?
A4: For sensitive detection using a triple quadrupole mass spectrometer, you should optimize the following in Multiple Reaction Monitoring (MRM) mode:
-
Precursor Ion: The m/z of the protonated molecule of this compound, [M+H]⁺.
-
Product Ions: Select at least two stable and abundant fragment ions for quantification and confirmation.
-
Collision Energy: Optimize the energy applied to fragment the precursor ion to maximize the intensity of the product ions.
-
Cone Voltage (or equivalent): Optimize this parameter to maximize the intensity of the precursor ion.
Q5: Is an internal standard necessary for the quantitative analysis of this compound?
A5: While not strictly essential for semi-quantitative screening, an internal standard is highly recommended for accurate and precise quantification. An ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar compound that is not present in the samples can be used. The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.
Experimental Protocols
Generic Sample Preparation Protocol for this compound in Animal Feed
-
Sample Homogenization: Grind a representative portion of the feed sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water/formic acid (80:19:1, v/v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.
-
Elute the this compound with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Hypothetical LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18, 100 x 2.1 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: (Hypothetical m/z values for [M+H]⁺)
-
This compound: Precursor > Product 1 (quantifier), Precursor > Product 2 (qualifier)
-
Internal Standard: Precursor > Product 1 (quantifier)
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed insecticidal mechanism of this compound.
References
Validation & Comparative
Unveiling the Bioactivity Landscape: A Comparative Analysis of Aspochracin and Hexahydroaspochracin
A comprehensive examination of aspochracin (B153754) and its hydrogenated derivative, hexahydrothis compound, reveals a stark contrast in their biological activities, particularly in their insecticidal properties. This guide delves into the available experimental data to provide a comparative analysis for researchers, scientists, and drug development professionals.
This compound, a cyclotripeptide metabolite isolated from the fungus Aspergillus ochraceus, has garnered attention for its diverse bioactivities, including insecticidal, antimicrobial, and cytotoxic effects.[1] Structurally, it features a unique octatrienoic acid side chain. Hexahydrothis compound is a derivative of this compound where this unsaturated side chain has been fully hydrogenated. This seemingly subtle structural modification leads to a dramatic loss of insecticidal potency, highlighting the critical role of the octatrienoic acid moiety in this specific biological function.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivity of this compound and hexahydrothis compound. A significant gap in the literature exists regarding the specific antimicrobial and cytotoxic activities of hexahydrothis compound, limiting a direct quantitative comparison in these areas.
| Compound | Bioactivity | Test Organism/Cell Line | Metric | Value | Reference |
| This compound | Insecticidal | Silkworm larvae (Bombyx mori) | Minimal Effective Concentration | 17 µg/g | [1] |
| Hexahydrothis compound | Insecticidal | Not specified | Activity | Completely lost | [2] |
| This compound | Antimicrobial | Various bacteria and fungi | MIC | Data not available | - |
| Hexahydrothis compound | Antimicrobial | Various bacteria and fungi | MIC | Data not available | - |
| This compound | Cytotoxic | Various cancer cell lines | IC50 | Data not available | - |
| Hexahydrothis compound | Cytotoxic | Various cancer cell lines | IC50 | Data not available | - |
The Decisive Role of the Octatrienoic Acid Side Chain
The most striking finding from comparative studies is the complete abolishment of insecticidal activity in hexahydrothis compound.[2] This strongly indicates that the conjugated double bond system within the octatrienoic acid side chain of this compound is indispensable for its insecticidal properties. The saturation of these bonds through hydrogenation in hexahydrothis compound renders the molecule inactive against insects.
Experimental Protocols
The evaluation of the bioactivities of this compound and its derivatives involves specific laboratory procedures. Below are detailed methodologies for key experiments cited in the literature.
Insecticidal Bioassay (Larval Injection)
This method is utilized to determine the direct insecticidal effect of a compound on insect larvae.
Objective: To assess the toxicity of this compound when introduced directly into the hemolymph of the insect.
Materials:
-
Silkworm larvae (Bombyx mori)
-
This compound
-
Solvent (e.g., ethanol (B145695) or dimethyl sulfoxide)
-
Saline solution (e.g., insect Ringer's solution)
-
Micro-syringe
Procedure:
-
Preparation of Test Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted with saline to the desired concentrations.
-
Insect Rearing: Silkworm larvae are reared under controlled conditions of temperature, humidity, and diet.
-
Injection: A precise volume of the test solution is injected into the abdominal proleg of each larva using a micro-syringe. A control group is injected with the saline solution containing the same concentration of the solvent.
-
Observation: The larvae are observed at regular intervals (e.g., 24, 48, and 72 hours) for signs of toxicity, paralysis, and mortality.
-
Data Analysis: The minimal effective concentration causing a specific toxic effect (e.g., paralysis or death) is determined.
Antimicrobial Bioassay (Broth Microdilution Method)
This assay is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound or Hexahydrothis compound)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Microplate reader
Procedure:
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in the growth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Bioassay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Test compound (this compound or Hexahydrothis compound)
-
Cancer cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Conclusion
The comparative analysis of this compound and hexahydrothis compound underscores the critical importance of the octatrienoic acid side chain for the insecticidal activity of this compound. The complete loss of this activity upon hydrogenation to form hexahydrothis compound provides a clear structure-activity relationship. While this compound is known to possess antimicrobial and cytotoxic properties, a lack of available data for hexahydrothis compound in these areas prevents a comprehensive comparison. Further research is warranted to fully elucidate the bioactivity profile of hexahydrothis compound and to explore the potential of this compound and its analogues in the development of novel therapeutic or agrochemical agents.
References
Aspochracin vs. JBIR-15: A Comparative Analysis of Insecticidal Potency
For Immediate Release
[City, State] – Aspochracin and its N-demethylated analog, JBIR-15, both cyclopeptide mycotoxins, have demonstrated notable insecticidal properties. This guide provides a comparative overview of their potency, drawing from available experimental data. While direct comparative studies with comprehensive quantitative data remain limited, this analysis consolidates existing knowledge to inform researchers, scientists, and drug development professionals in the field of insecticide research.
This compound, a metabolite of the fungus Aspergillus ochraceus, has been identified as a contact insecticide effective against the larvae and eggs of the silkworm, Bombyx mori. Its insecticidal activity is intrinsically linked to the chemical structure of its side chain, specifically the presence of a triene moiety. Hydrogenation of this triene to produce hexahydrothis compound results in a significant loss of insecticidal efficacy, highlighting the critical role of this functional group.
JBIR-15, an analog of this compound where the N-methyl alanine (B10760859) is replaced by alanine, has also been noted for its insecticidal potential. However, a detailed quantitative comparison of its potency relative to this compound is not yet available in published literature.
Quantitative Data Summary
A direct comparison of the 50% lethal dose (LD50) or 50% lethal concentration (LC50) for this compound and JBIR-15 is hampered by a lack of publicly available, peer-reviewed data. The following table summarizes the qualitative and semi-quantitative findings on their insecticidal activity.
| Compound | Target Insect | Method of Application | Observed Effect | Quantitative Data | Source |
| This compound | Bombyx mori (Silkworm) - 1st Instar Larvae & Eggs | Contact | Toxicity | Not specified | [1] |
| Hexahydrothis compound | Bombyx mori (Silkworm) | Contact | Diminished insecticidal activity | Not applicable | [1] |
| JBIR-15 | Not specified in available literature | Not specified | Insecticidal properties implied by its relation to this compound | Not available | [1] |
Experimental Protocols
Detailed experimental protocols for the specific insecticidal assays performed on this compound and JBIR-15 are not extensively documented in the available literature. However, based on standard entomological testing, the following methodologies are likely employed to assess insecticidal potency.
Contact Toxicity Bioassay
This method evaluates the toxicity of a compound when it comes into direct contact with the insect's cuticle.
-
Preparation of Test Solutions: this compound and JBIR-15 are dissolved in an appropriate solvent (e.g., acetone) to create a series of graded concentrations.
-
Application: A precise volume (e.g., 1 µL) of each test solution is topically applied to the dorsal thorax of the insect larvae using a micro-applicator. A control group is treated with the solvent alone.
-
Observation: The treated insects are transferred to a clean environment with access to food. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The obtained mortality data is subjected to probit analysis to determine the LD50 value, the dose required to kill 50% of the test population.
Dietary Exposure Bioassay
This method assesses the toxicity of a compound when ingested by the insect.
-
Preparation of Treated Diet: The test compounds are incorporated into the artificial diet of the insects at various concentrations.
-
Feeding: The insects are allowed to feed on the treated diet for a specific duration.
-
Observation and Data Analysis: Similar to the contact toxicity assay, mortality is recorded over time, and the LC50 value (the concentration required to kill 50% of the test population) is calculated.
Visualization of Experimental Workflow and Potential Mechanism
To illustrate the general workflow of an insecticidal bioassay and a hypothesized mechanism of action for these cyclopeptides, the following diagrams are provided.
Given that many cyclopeptide mycotoxins exert their effects by disrupting cell membranes, a plausible, though unconfirmed, mechanism for this compound and JBIR-15 could involve interaction with the insect's cell membranes, leading to loss of integrity and cell death.
Conclusion
This compound has been established as an insecticidal mycotoxin with activity against Bombyx mori. The structural integrity of its triene side chain is vital for this bioactivity. While JBIR-15, its N-demethylated analog, is also presumed to be insecticidal, a direct quantitative comparison of their potencies is currently unavailable. Further research, including standardized bioassays to determine and compare the LD50 and LC50 values of both compounds against a panel of insect pests, is necessary to fully elucidate their relative insecticidal potential. Understanding their precise mode of action and the specific signaling pathways they may disrupt will be crucial for any future development of these molecules as potential bio-insecticides.
References
A Comparative Analysis of Aspochracin and Other Leading Microbial Bioinsecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insecticidal efficacy of aspochracin (B153754) with other prominent microbial bioinsecticides, including those based on Bacillus thuringiensis (Bt), Beauveria bassiana, Metarhizium anisopliae, and the bacterial-derived spinosad. This document synthesizes available experimental data to offer an objective performance assessment, outlines common experimental protocols, and visualizes key biological pathways.
Executive Summary
This guide presents the available data for these established bioinsecticides to provide a benchmark for evaluating the potential of this compound, while highlighting the critical need for further research to quantify its efficacy and elucidate its mechanism of action.
Data Presentation: Efficacy of Microbial Bioinsecticides
The following tables summarize the lethal concentration (LC50) and lethal time (LT50) values for selected microbial bioinsecticides against various insect pests, as reported in scientific literature. It is important to note that these values can vary significantly based on the specific strain of the microorganism, the formulation of the product, the target insect species and life stage, and the environmental conditions during testing.
A comparative table including this compound cannot be generated at this time due to a lack of available quantitative data. A foundational study reported insecticidal activity of this compound by injection against silkworm (Bombyx mori) and fall webworm (Hyphantria cunea) larvae, with minimal effective concentrations causing paralysis and death at 17 µg/g and 170 µg/g, respectively[1][2]. The same study noted contact toxicity to first instar silkworm larvae and eggs via a dipping method, but did not provide LC50 or LT50 values[3][4].
Table 1: Comparative Efficacy (LC50) of Selected Microbial Bioinsecticides Against Lepidopteran Pests
| Bioinsecticide | Target Pest | LC50 Value | Reference |
| Bacillus thuringiensis var. kurstaki | Spodoptera litura | 229.33 µg/ml | [5] |
| Bacillus thuringiensis (CRY1F protein) | Spodoptera litura | 158.37 µg/ml | |
| Beauveria bassiana (Isolate TM) | Plutella xylostella | 2.4 x 10⁷ spores/mL | |
| Spinosad | Spodoptera littoralis | 5.379 ppm | |
| Spinosad | Plutella xylostella (3rd instar) | 0.598 ppm (72h) |
Table 2: Comparative Efficacy (LC50 and LT50) of Entomopathogenic Fungi Against Various Pests
| Bioinsecticide | Target Pest | LC50 Value | LT50 Value | Reference |
| Beauveria bassiana (Isolate GHA) | Plutella xylostella (2nd instar) | 1.78 x 10⁴ spores/mL | - | |
| Metarhizium anisopliae | Plutella xylostella (2nd instar) | 2.78 x 10⁴ spores/mL | - | |
| Metarhizium anisopliae | Wheat Aphid (Schizaphis graminum) | - | ~4 days (at 1x10⁸ conidia/ml) | |
| Beauveria bassiana | Wheat Aphid (Schizaphis graminum) | - | < 3 days (at 1x10⁸ conidia/ml) |
Experimental Protocols
The efficacy of bioinsecticides is typically evaluated through standardized laboratory bioassays. These protocols are designed to determine the dose-response relationship and the time course of mortality.
1. General Bioassay Protocol for Entomopathogenic Fungi (e.g., Beauveria bassiana, Metarhizium anisopliae)
-
Fungal Culture and Spore Suspension Preparation:
-
The fungal isolate is cultured on a suitable solid medium (e.g., Potato Dextrose Agar) for 10-14 days to allow for sporulation.
-
Conidia are harvested by scraping the surface of the culture and suspending them in a sterile aqueous solution containing a surfactant (e.g., 0.05% Tween-80) to ensure a uniform suspension.
-
The concentration of viable spores in the suspension is determined using a hemocytometer and adjusted to the desired concentrations for the bioassay.
-
-
Insect Bioassay (Leaf Dip Method):
-
Leaf discs of the host plant are dipped into the fungal spore suspensions of varying concentrations for a set period (e.g., 10-30 seconds).
-
Control leaf discs are dipped in the surfactant solution without fungal spores.
-
The treated leaf discs are allowed to air dry in a sterile environment.
-
Larvae of the target insect are placed on the treated leaf discs in a controlled environment (e.g., Petri dishes or multi-well plates) with controlled temperature, humidity, and photoperiod.
-
Mortality is recorded at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7-10 days).
-
The LC50 and LT50 values are calculated using probit analysis.
-
2. General Bioassay Protocol for Bacillus thuringiensis
-
Preparation of Bt Suspensions:
-
Commercial formulations or laboratory-prepared spore-crystal mixtures of B. thuringiensis are suspended in sterile distilled water to create a stock solution.
-
Serial dilutions are prepared to obtain a range of concentrations for the bioassay.
-
-
Insect Bioassay (Diet Incorporation or Leaf Dip Method):
-
Diet Incorporation: A known volume of each Bt suspension is incorporated into an artificial diet before it solidifies. The diet is then dispensed into rearing containers.
-
Leaf Dip: As described for entomopathogenic fungi, host plant leaves are dipped in the Bt suspensions.
-
Larvae of the target insect are introduced into the containers with the treated diet or leaves.
-
Mortality is assessed after a defined period, typically 48 to 96 hours.
-
LC50 values are determined through probit analysis.
-
3. General Bioassay Protocol for Spinosad
-
Preparation of Spinosad Solutions:
-
A stock solution of spinosad is prepared by dissolving a known amount of the active ingredient in a suitable solvent, which is then diluted with water.
-
A series of dilutions are made to achieve the desired test concentrations.
-
-
Insect Bioassay (Topical Application, Ingestion, or Contact):
-
Topical Application: A micro-applicator is used to apply a precise volume of the spinosad solution directly onto the dorsal thorax of the insect.
-
Ingestion: The spinosad solution is incorporated into the insect's diet or applied to leaf discs, as described previously.
-
Contact: The inner surfaces of glass vials or Petri dishes are coated with the spinosad solution and allowed to dry, after which the insects are introduced.
-
Mortality is recorded at regular intervals, and LC50 and LT50 values are calculated.
-
Signaling Pathways and Modes of Action
This compound
The precise mode of action and the specific signaling pathways affected by this compound in insects have not been elucidated in the available scientific literature. Early studies suggest it causes paralysis, which may indicate a neurotoxic mode of action, but the molecular targets are unknown.
Workflow for a Generic Insecticidal Bioassay
Caption: A generalized workflow for determining the efficacy of a microbial bioinsecticide.
Bacillus thuringiensis
Bacillus thuringiensis produces crystalline (Cry) and cytolytic (Cyt) proteins that are toxic upon ingestion by susceptible insects.
Caption: Mode of action of Bacillus thuringiensis Cry toxins in susceptible insects.
Beauveria bassiana and Metarhizium anisopliae
These entomopathogenic fungi infect insects by direct penetration of the cuticle.
Caption: General infection process of entomopathogenic fungi in insects.
Spinosad
Spinosad is a neurotoxin that acts on the insect's nervous system.
Caption: Neurotoxic mode of action of spinosad in insects.
Conclusion and Future Directions
While this compound has been identified as a metabolite with insecticidal properties, its potential as a viable bioinsecticide remains largely unquantified in recent scientific literature. The lack of standardized efficacy data (LC50, LT50) and the unknown mode of action are significant hurdles for its development and comparison with established microbial bioinsecticides.
In contrast, Bacillus thuringiensis, Beauveria bassiana, Metarhizium anisopliae, and spinosad are well-characterized bioinsecticides with proven efficacy against a wide range of insect pests. They represent the current benchmarks in microbial pest control.
For this compound to be considered a viable alternative, future research should focus on:
-
Quantitative Efficacy Studies: Conducting standardized bioassays to determine the LC50 and LT50 values of this compound against a panel of economically important insect pests.
-
Direct Comparative Studies: Performing head-to-head efficacy trials comparing this compound with leading commercial bioinsecticides under controlled conditions.
-
Mode of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand its insecticidal mechanism. This is crucial for identifying its novelty and potential for resistance management.
-
Formulation and Field Trials: Developing stable formulations of this compound and evaluating their performance under field conditions.
Without these critical data, a comprehensive and objective comparison of this compound's efficacy with other microbial bioinsecticides is not possible.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of Aspochracin and synthetic insecticides
For Researchers, Scientists, and Drug Development Professionals
The search for novel insecticidal compounds with favorable safety profiles and efficacy is a continuous endeavor in crop protection and public health. Aspochracin, a secondary metabolite produced by the fungus Aspergillus ochraceus, has demonstrated insecticidal properties, positioning it as a potential biopesticide.[1] This guide provides a head-to-head comparison of this compound with commonly used synthetic insecticides, offering available experimental data, detailed methodologies, and visual representations of molecular pathways and experimental workflows.
Performance Data: A Comparative Overview
Quantitative data on the insecticidal efficacy of this compound is limited in publicly available literature. However, a key study demonstrated its potential through direct injection into insects. In contrast, extensive data exists for synthetic insecticides across various application methods.
Table 1: Insecticidal Efficacy of this compound
| Compound | Target Insect(s) | Application Method | Efficacy |
| This compound | Silkworm (Bombyx mori), Fall Webworm (Hyphantria cunea) | Injection | Causes paralysis at a minimal concentration of 17 µg/g |
Table 2: Insecticidal Efficacy of Selected Synthetic Insecticides
| Class | Compound | Target Insect | Bioassay Method | LC50 / LD50 |
| Organophosphate | Chlorpyrifos | Spodoptera frugiperda (Fall Armyworm) | Leaf Dip Bioassay | 199 - 377 mg/L |
| Organophosphate | Chlorpyrifos | Aedes aegypti (Yellow Fever Mosquito) | Topical Application | LD50: 3.246 µg/g |
| Pyrethroid | Cypermethrin | Spodoptera frugiperda | Leaf Dip Bioassay | LC50: 0.09% (as part of a combination product) |
| Pyrethroid | Deltamethrin | Aedes aegypti | Topical Application | LD50: 0.057 µg/g |
| Neonicotinoid | Imidacloprid | Myzus persicae (Green Peach Aphid) | Leaf Dip Bioassay | LC50: 2.619 - 4.5 mg/L |
Disclaimer: The efficacy data for this compound was obtained through injection, while the data for synthetic insecticides were determined by contact or feeding bioassays. This difference in methodology prevents a direct, equivalent comparison of potency.
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are detailed protocols for an injection bioassay, relevant to the this compound data, and a widely used leaf-dip bioassay for synthetic insecticides.
Protocol 1: Insect Injection Bioassay
This method is employed to determine the intrinsic toxicity of a substance by bypassing the insect's outer cuticle.
1. Insect Rearing:
- Target insects (e.g., late instar larvae of Silkworm or Fall Webworm) are reared under controlled conditions of temperature, humidity, and photoperiod on an appropriate artificial or natural diet.
2. Preparation of Test Substance:
- This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
- Serial dilutions of the stock solution are prepared to obtain a range of desired concentrations.
3. Injection Procedure:
- A micro-syringe is used to inject a precise volume of the this compound solution into the insect's hemocoel.
- Injections are typically administered dorsolaterally into the abdomen.
- A control group is injected with the solvent alone.
4. Observation and Data Collection:
- Insects are monitored at regular intervals (e.g., 1, 6, 12, 24 hours) post-injection.
- The primary endpoint observed is paralysis or mortality.
- The minimal concentration required to cause a defined effect (e.g., paralysis) in a significant portion of the test population is determined.
Protocol 2: Leaf-Dip Bioassay for Sucking and Chewing Insects
This common method evaluates the toxicity of insecticides upon ingestion and contact.
1. Plant Preparation:
- Host plant leaves (e.g., cabbage for aphids, corn for armyworms) are excised.
2. Preparation of Insecticide Solutions:
- The synthetic insecticide is dissolved in a suitable solvent, often with a surfactant to ensure even coating, to create a stock solution.
- A series of dilutions are prepared to establish a range of concentrations.
3. Leaf Treatment:
- Leaves are individually dipped into the insecticide solutions for a standardized duration (e.g., 10-30 seconds).
- Control leaves are dipped in a solution containing only the solvent and surfactant.
- Treated leaves are allowed to air dry.
4. Insect Exposure:
- The dried, treated leaves are placed in ventilated containers (e.g., petri dishes with moistened filter paper).
- A known number of test insects are introduced into each container.
5. Data Analysis:
- Mortality is assessed at predetermined time points (e.g., 24, 48, 72 hours).
- The collected data is subjected to probit analysis to calculate the LC50 (the concentration that kills 50% of the test population).
Visualizing Mechanisms and Workflows
Hypothesized Signaling Pathway of this compound
While the precise molecular target of this compound is not definitively established, many fungal-derived neurotoxic insecticides target insect ion channels. A plausible hypothesis, based on the paralytic effect observed, is the modulation of a key receptor in the insect's nervous system, such as the nicotinic acetylcholine (B1216132) receptor (nAChR), a common target for insecticides.
Caption: Hypothesized neurotoxic pathway of this compound.
Generalized Experimental Workflow for LC50 Determination
The determination of the lethal concentration (LC50) is a fundamental experiment in toxicology to quantify the potency of an insecticide. The following workflow is broadly applicable to various bioassay types.
Caption: Workflow for insecticide LC50 determination.
Conclusion
This compound, a metabolite of Aspergillus ochraceus, demonstrates insecticidal activity, causing paralysis upon injection in select insect larvae. This positions it as a molecule of interest for the development of new bio-insecticides. However, a robust, direct comparison with synthetic insecticides is currently hampered by a lack of standardized toxicological data for this compound. The provided data for synthetic insecticides such as organophosphates, pyrethroids, and neonicotinoids, derived from contact and feeding assays, highlight their varying potencies against different pest species.
Future research should prioritize the evaluation of this compound using standardized bioassays (e.g., topical application, leaf-dip, feeding assays) against a broader range of economically important insect pests. Elucidating its precise mode of action will be critical in understanding its potential spectrum of activity, non-target effects, and the likelihood of resistance development. Such data will be essential for a more definitive head-to-head comparison and for determining the viability of this compound as a component of integrated pest management programs.
References
Cross-Species Comparison of Aspochracin's Biological Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of Aspochracin, a cyclotripeptide mycotoxin produced by Aspergillus ochraceus, across various species. This document synthesizes available experimental data to facilitate further research and development of this compound.
Overview of this compound
This compound is a secondary metabolite of the fungus Aspergillus ochraceus. Structurally, it is a cyclotripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an octatrienoic acid side chain. The presence of this triene in the side chain is crucial for its biological activity. This compound has demonstrated a range of biological effects, most notably insecticidal activity, as well as antimicrobial and cytotoxic properties.
Comparative Biological Effects of this compound and Related Fungal Metabolites
While specific quantitative data for this compound across a wide range of species and cell lines is limited in publicly available literature, this section presents the existing data for this compound and compares it with other relevant secondary metabolites produced by Aspergillus species. This comparative approach provides a broader context for understanding the potential of this compound.
Insecticidal Activity
This compound has been shown to possess potent insecticidal properties, causing paralysis in the larvae of certain insect species.
Table 1: Insecticidal Activity of this compound
| Compound | Target Species | Metric | Value | Reference |
| This compound | Silkworm (Bombyx mori) larvae | Minimal Concentration for Paralysis | 17 µg/g | [1] |
| This compound | Fall webworm (Hyphantria cunea) larvae | Minimal Concentration for Paralysis | 17 µg/g | [1] |
Antimicrobial Activity
Table 2: Antimicrobial Activity of Selected Aspergillus Metabolites
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Oxalic Acid (A. niger) | Escherichia coli | >512 | |
| Oxalic Acid (A. niger) | Staphylococcus aureus | >512 | |
| 1,5-Dimethyl Citrate hydrochloride ester (A. japonicus) | Candida albicans | >512 | |
| 1,5-Dimethyl Citrate hydrochloride ester (A. japonicus) | Aspergillus niger | >512 |
Note: Data for this compound is currently unavailable. The listed compounds are for comparative purposes.
Nematicidal Activity
Specific nematicidal activity data (e.g., LC50) for this compound has not been reported. The following table presents data for other nematicidal compounds produced by Aspergillus species to offer a point of comparison.
Table 3: Nematicidal Activity of Selected Aspergillus Metabolites
| Compound | Target Nematode | LC50 (µg/mL) | Reference |
| Oxalic Acid (A. tubingensis) | Meloidogyne incognita | 27.48 | |
| 1,5-Dimethyl Citrate hydrochloride ester (A. japonicus) | Meloidogyne incognita | Not Determined |
Note: Data for this compound is currently unavailable. The listed compounds are for comparative purposes.
Cytotoxic Activity
Quantitative data on the cytotoxic effects (e.g., IC50) of this compound against various cell lines are not specified in the reviewed literature. The table below includes IC50 values for other cytotoxic metabolites from Aspergillus species to provide a comparative framework.
Table 4: Cytotoxic Activity of Selected Aspergillus Metabolites
| Compound | Cell Line | IC50 (µM) | Reference |
| Averufanin (A. carneus) | MCF-7 (Breast Cancer) | 12.5 | |
| Averufanin (A. carneus) | MDA-MB-231 (Breast Cancer) | 15.2 | |
| Averufanin (A. carneus) | OVCAR-3 (Ovarian Cancer) | 25.8 | |
| Ochratoxin A (A. ochraceus) | HepG2 (Liver Cancer) | 4.8 | |
| Ochratoxin A (A. ochraceus) | A549 (Lung Cancer) | 7.2 |
Note: Data for this compound is currently unavailable. The listed compounds are for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activities of fungal metabolites.
Insect Bioassay (Injection Method)
This protocol is a generalized procedure for determining the insecticidal activity of a compound when administered via injection.
-
Insect Rearing: Larvae of the target insect species (e.g., Bombyx mori, Hyphantria cunea) are reared on an appropriate artificial diet under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark cycle).
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) [DMSO]) to create a stock solution. Serial dilutions are then prepared using a saline solution to achieve the desired test concentrations.
-
Injection: A micro-syringe is used to inject a specific volume (e.g., 5-10 µL) of the test solution into the hemocoel of each larva. Control groups are injected with the solvent-saline solution lacking the test compound.
-
Observation: The larvae are observed for signs of paralysis and mortality at regular intervals (e.g., 1, 3, 6, 12, and 24 hours) post-injection.
-
Data Analysis: The minimal concentration of the compound that causes paralysis or the LD50 (lethal dose for 50% of the population) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compound is serially diluted in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control well (microorganism without the compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight. Suspension cells are seeded at a similar density immediately before the assay.
-
Compound Treatment: The test compound is added to the wells at various concentrations, and the plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathways Involved in Insect Immune Response to Fungal Metabolites
While the specific signaling pathways affected by this compound are not yet elucidated, entomopathogenic fungi and their metabolites are known to interact with the insect's innate immune system. The Toll and Immune Deficiency (Imd) pathways are two of the primary signaling cascades that regulate antimicrobial peptide (AMP) production in insects. It is plausible that this compound may modulate these or other related pathways to exert its insecticidal effect.
Caption: Putative interaction of this compound with insect immune signaling pathways.
Experimental Workflow for Bioactivity Screening of Fungal Metabolites
The following diagram illustrates a general workflow for the screening and characterization of bioactive compounds from fungal cultures.
Caption: General workflow for fungal metabolite bioactivity screening.
Conclusion and Future Directions
This compound, a cyclotripeptide from Aspergillus ochraceus, demonstrates significant insecticidal activity. However, a comprehensive understanding of its biological effects is hampered by the limited availability of quantitative, cross-species comparative data. Further research is warranted to:
-
Determine the LD50 values of this compound against a broader range of insect pests.
-
Elucidate the full antimicrobial spectrum and determine the MIC values against various pathogenic bacteria and fungi.
-
Assess the cytotoxic effects of this compound on a panel of human cancer cell lines to evaluate its therapeutic potential.
-
Investigate its nematicidal properties against economically important plant-parasitic nematodes.
-
Uncover the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action, particularly in inducing paralysis in insects.
A more in-depth characterization of this compound's biological profile will be instrumental in unlocking its potential for applications in agriculture and medicine.
References
Validating the Proposed Mechanism of Action of Aspochracin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of Aspochracin, an insecticidal cyclotripeptide produced by the fungus Aspergillus ochraceus. While the precise molecular target of this compound remains to be definitively validated, current evidence suggests a plausible role as an inhibitor of the mitochondrial respiratory chain. This document summarizes the available data, presents detailed experimental protocols to test this hypothesis, and compares this compound with other insecticides that share a similar proposed mechanism.
Proposed Mechanism of Action: Inhibition of Mitochondrial Complex I
This compound is a cyclotripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, featuring an octatrienoic acid side chain. This side chain is critical for its biological activity, as its hydrogenation leads to a complete loss of insecticidal properties[1]. While direct experimental evidence for this compound's mechanism is limited, the activity of a related compound from Aspergillus ochraceus, circumdatin, provides a strong lead. Circumdatins have been shown to inhibit the mammalian mitochondrial respiratory chain, specifically targeting NADH oxidase (Complex I)[2]. This suggests that this compound may share this mode of action, disrupting cellular energy production in insects and leading to paralysis and death. This compound has demonstrated significant insecticidal activity, causing paralysis in silkworm (Bombyx mori) and fall webworm (Hyphantria cunea) larvae at a minimal concentration of 17 µg/g when administered by injection[3].
dot
References
Comparative Analysis of Novel Aspochracin Derivatives: A Guide to Structure-Activity Relationships
For Immediate Release
This guide provides a comparative analysis of novel aspochracin (B153754) derivatives, focusing on their structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and infectious diseases. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of the therapeutic potential of these compounds.
This compound is a cyclotripeptide natural product known for its insecticidal, antimicrobial, and cytotoxic properties. Recent research has focused on the synthesis and biological evaluation of this compound derivatives to improve their potency and selectivity, leading to the identification of promising candidates for further drug development.
Structure-Activity Relationship of this compound Derivatives
The biological activity of this compound and its analogs is intricately linked to their chemical structure. Modifications to the peptide backbone, the amino acid residues, and the fatty acid side chain have been shown to significantly impact their cytotoxic and antimicrobial effects.
Key Structural Modifications and Their Impact on Activity:
-
Amino Acid Substitutions: Alterations in the amino acid sequence of the cyclic tripeptide core can influence the molecule's conformation and its interaction with biological targets.
-
Fatty Acid Chain Modifications: The length, saturation, and functionalization of the fatty acid side chain are critical for the compounds' ability to interact with and penetrate cell membranes. Variations in the fatty acid moiety have been explored to modulate the compounds' lipophilicity and, consequently, their biological activity.
Data on Biological Activities
Comprehensive quantitative data comparing a wide array of novel this compound derivatives is currently limited. However, preliminary studies on related compounds, such as this compound-type cyclic tripeptides like sclerotiotides M–O, have demonstrated their potential as antibacterial agents. These compounds exhibited broad-spectrum antibacterial effects against various pathogenic strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to over 100 μg/mL.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols for key assays are provided below.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.
Principle: This assay is based on the broth microdilution method as standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Medium Preparation: RPMI 1640 medium supplemented with 2% glucose is used as the assay medium.
-
Inoculum Preparation: Fungal conidia are harvested and counted using a hemocytometer to prepare a standardized inoculum suspension. The final inoculum size in the assay should be between 2 x 10^5 and 5 x 10^5 CFU/mL.
-
Assay Setup: The test compounds are serially diluted in the assay medium in a 96-well microtiter plate. The standardized fungal inoculum is then added to each well.
-
Incubation: The plates are incubated at 35°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding 130 µL of DMSO to each well. The plate is then incubated at 37°C for 15 minutes with shaking.
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in the action of this compound derivatives and the experimental procedures used to evaluate them, the following diagrams are provided.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Workflow for Cytotoxicity MTT Assay.
Caption: Potential Fungal Signaling Pathways Targeted by this compound.
Independent Verification of Fungal Metabolite Non-Toxicity: A Comparative Guide for Aspochracin
For Researchers, Scientists, and Drug Development Professionals
Aspochracin (B153754), a cyclotripeptide first isolated from Aspergillus ochraceus, has demonstrated notable insecticidal properties.[1] However, for any potential therapeutic application, a thorough and independent verification of its effects on mammalian cells is a critical prerequisite. To date, specific public data on the cytotoxicity of this compound in mammalian cell lines is not available. This guide, therefore, provides a comprehensive framework for researchers to conduct such a verification. It outlines standard experimental protocols, presents a comparative data structure with analogous compounds, and visualizes the necessary workflows.
Methodologies for Assessing Mammalian Cell Viability and Cytotoxicity
Metabolic Viability Assays: MTT and MTS
These colorimetric assays are fundamental in determining cell viability by measuring the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts (MTT or MTS) into colored formazan (B1609692) products, the amount of which is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate mammalian cells (e.g., HEK293 for normal kidney, HepG2 for liver, PANC-1 for pancreas) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Mix gently to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release
The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After the incubation period, transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.
Comparative Data for Fungal Metabolites and Peptides
While no specific data for this compound is available, the table below provides a template for how results should be presented. It includes example IC50 values for other metabolites isolated from Aspergillus species and known non-toxic peptides, demonstrating the range of potencies that can be observed. A high IC50 value is indicative of lower cytotoxicity.
| Compound | Class | Target Cell Line | Assay | IC50 (µM) | Reference |
| Ochratoxin A | Mycotoxin | Vero (Monkey Kidney) | Protein Synthesis Inhibition | ~14.5 | [2] |
| Averufanin | Mycotoxin Precursor | MCF7 (Human Breast Cancer) | SRB | High (Low toxicity) | [3] |
| Aspergiolide A | Anthracycline | Various Human Cancers | Not specified | 0.02 - 1.0+ | [4] |
| Cardinalisamides B/C | Cyclodepsipeptide | Various Human Cancers | MTT | 2.2 - 13.9 | [5] |
| Cardinalisamides B/C | Cyclodepsipeptide | L929 (Normal Fibroblast) | MTT | > 20 (Relatively non-toxic) | [5] |
| Various Cyclopeptides | Cyclopeptide | HCT-116 (Human Colon Cancer) | Not specified | No cytotoxic effect | [6] |
| Antifungal Peptides (AFPs) | Protein | Mammalian Cells | Not specified | No toxicity observed | [7] |
Note: This table is for illustrative purposes. Researchers should generate their own data for this compound and compare it against relevant controls.
Visualized Workflows and Logical Relationships
Clear and standardized workflows are essential for reproducible research. The following diagrams, generated using DOT language, outline the experimental processes and the overarching logic for toxicity verification.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for the LDH-based cytotoxicity assay.
Caption: Logical workflow for verifying compound non-toxicity.
Conclusion
The independent verification of this compound's non-toxicity to mammalian cells is a crucial step in its evaluation for any future applications. While direct cytotoxicity data is currently absent from public literature, a systematic investigation using the standardized assays detailed in this guide—such as the MTT, MTS, and LDH assays—will generate the necessary evidence. By employing a diverse panel of both normal and cancerous mammalian cell lines and comparing the resulting IC50 values to established benchmarks, researchers can build a robust and reliable toxicity profile for this compound. This structured approach will provide the objective data required by the scientific and drug development communities to make informed decisions about the compound's potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Reduction of the ochratoxin A-induced cytotoxicity in Vero cells by aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspergillus Carneus metabolite Averufanin induced cell cycle arrest and apoptotic cell death on cancer cell lines via inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Peptides and Proteins to Control Toxigenic Fungi and Mycotoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Aspochracin: A Comparative Analysis Against Industry-Standard Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the insecticidal performance of aspochracin (B153754), a naturally derived cyclotripeptide, against established industry-standard insecticides. Due to the limited availability of directly comparable public data for this compound, this document summarizes existing information and provides a framework for future benchmarking studies.
Introduction to this compound
Performance Data of Industry-Standard Insecticides
To provide a benchmark for future studies on this compound, the following tables summarize the reported efficacy of three widely used industry-standard insecticides against lepidopteran pests, including the silkworm. These insecticides represent different chemical classes with distinct modes of action.
Table 1: Comparative Efficacy (LC50) of Industry-Standard Insecticides against Silkworm (Bombyx mori)
| Insecticide | Chemical Class | LC50 (96-hour, mg/L) | Method of Application |
| Imidacloprid | Neonicotinoid | 1.27 | Leaf Dipping |
| Chlorpyrifos | Organophosphate | 3.45 | Leaf Dipping |
| Deltamethrin | Pyrethroid | 0.037 | Leaf Dipping |
Note: Data is compiled from various sources and experimental conditions may vary.
Experimental Protocols for Insecticide Benchmarking
Standardized bioassays are critical for the accurate assessment of insecticide performance. The following are detailed methodologies for key experiments that should be employed when benchmarking novel compounds like this compound.
Rearing of Test Insects
-
Insect Species: A consistent and healthy population of the target insect species (e.g., Bombyx mori, Spodoptera frugiperda, Helicoverpa armigera) should be maintained under controlled laboratory conditions (e.g., 25±2°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).
-
Diet: Larvae should be reared on a standardized artificial diet or their natural host plant leaves (e.g., mulberry leaves for silkworms) to ensure uniform growth and susceptibility.
Insecticide Bioassays
a) Leaf-Dip Bioassay:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test insecticide (e.g., this compound) and reference standards in an appropriate solvent (e.g., acetone (B3395972) or water with a surfactant).
-
Leaf Treatment: Dip fresh, uniform-sized leaves of the host plant into the respective insecticide solutions for a standardized duration (e.g., 10-30 seconds).
-
Drying: Allow the treated leaves to air-dry completely under a fume hood.
-
Insect Exposure: Place the treated leaves in individual petri dishes or containers and introduce a set number of larvae (e.g., 10-20 third-instar larvae) into each container.
-
Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, 72, and 96 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the LC50 (median lethal concentration) values using probit analysis.
b) Topical Application Bioassay:
-
Preparation of Dosing Solutions: Prepare serial dilutions of the test compounds in a volatile solvent like acetone.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each larva.
-
Post-Treatment: Place the treated larvae in clean containers with a fresh, untreated food source.
-
Mortality Assessment and Data Analysis: Record mortality and calculate LD50 (median lethal dose) values as described for the leaf-dip bioassay.
Visualizing Experimental Workflow and Potential Mode of Action
Experimental Workflow for Benchmarking
The following diagram illustrates a typical workflow for the comparative evaluation of a novel insecticide like this compound.
Postulated Signaling Pathway Disruption
While the precise signaling pathway of this compound in insects remains to be elucidated, the mode of action for some fungal cyclic peptides involves the disruption of cell membrane integrity. The following diagram conceptualizes a general pathway of membrane disruption that could be investigated for this compound.
Conclusion and Future Directions
The available data suggests that this compound possesses insecticidal properties, but a comprehensive evaluation of its performance relative to industry-standard insecticides is hampered by a lack of standardized quantitative data. Future research should focus on conducting rigorous bioassays to determine the LC50 and LD50 values of this compound against a broader spectrum of insect pests, particularly major lepidopteran species. Elucidating its precise mode of action and the specific signaling pathways it disrupts will be crucial for understanding its potential as a novel bio-insecticide and for the development of more effective and targeted pest management strategies.
References
Safety Operating Guide
Navigating the Safe Disposal of Aspochracin: A Procedural Guide
Aspochracin (B153754) is an insecticidal cyclic tripeptide produced by the fungus Aspergillus ochraceus.[1] Like other mycotoxins, it requires careful handling and disposal to prevent potential harm. The following procedures are based on established guidelines for laboratory waste management and mycotoxin decontamination.
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection: All materials contaminated with this compound must be segregated from general laboratory waste.[2][3] This includes:
-
Unused or expired this compound solid compound or solutions.
-
Contaminated labware (e.g., pipette tips, vials, culture plates).
-
Contaminated consumables (e.g., gloves, absorbent paper).
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3] The label should include the name of the chemical ("this compound Waste"), the hazard classification (e.g., "Toxic," "Biohazard"), and the date of accumulation.
3. Decontamination of Working Surfaces and Equipment: While specific chemical deactivation methods for this compound are not documented, general procedures for mycotoxin decontamination can be applied. For surfaces and non-disposable equipment, a thorough cleaning with a suitable solvent in which this compound is soluble, such as ethanol, methanol, DMF, or DMSO, can be effective for initial removal. Following the solvent wash, a standard laboratory disinfectant should be used.
4. Disposal of Liquid Waste: Small quantities of this compound dissolved in solvents should be collected in a designated hazardous waste container for liquid chemical waste. Do not pour this compound solutions down the drain.
5. Disposal of Solid Waste: Solid this compound waste and contaminated materials should be placed in the designated hazardous waste container. For sharps waste, such as contaminated needles or broken glass, use a puncture-resistant sharps container labeled for hazardous chemical waste.
6. Final Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal service. These services are equipped to handle and treat chemical waste in compliance with all regulatory requirements.
Quantitative Data on Mycotoxin Decontamination
While specific quantitative data for this compound decontamination is not available, the table below summarizes decontamination methods that have been shown to be effective for Ochratoxin A, a mycotoxin also produced by Aspergillus ochraceus. These methods may serve as a reference, but their efficacy against this compound has not been established.
| Decontamination Method | Agent/Condition | Concentration/Temperature | Contact Time | Efficacy (for Ochratoxin A) |
| Chemical Treatment | Ammoniation | High Pressure (60 psi) | Not specified | 79% reduction |
| Potassium Carbonate | 2% solution | 10 minutes | 83% reduction at 90°C | |
| Physical Treatment | Heat Treatment | >180°C | Not specified | Activity decreases |
Note: The efficacy of these methods for this compound is unknown. Always consult with your institution's environmental health and safety department before attempting any chemical decontamination.
Experimental Protocols
Due to the lack of specific disposal studies on this compound, there are no cited experimental protocols for its decontamination or disposal. The procedures outlined above are based on general best practices for laboratory chemical waste management.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles. Researchers must consult their institution's specific safety data sheets (SDS), chemical hygiene plan, and environmental health and safety (EHS) office for detailed guidance and compliance with local, state, and federal regulations.
References
Essential Safety and Handling Protocols for Aspochracin
Date of Compilation: 2025-12-02
This document provides crucial safety and logistical guidance for the handling of Aspochracin. The information is intended for researchers, scientists, and professionals in drug development. While this compound itself is reported to be non-toxic to mammalian cell lines, it is an insecticidal cyclic tripeptide derived from the fungus Aspergillus ochraceus.[1] This fungus is known to produce Ochratoxin A, a potent mycotoxin that is both toxic and carcinogenic.[2][3][4] Therefore, all safety procedures must consider the potential for contamination with Aspergillus ochraceus spores or Ochratoxin A.
Hazard Identification and Risk Assessment
The primary risks associated with handling this compound are not from the compound itself but from potential biological and chemical contaminants. A thorough risk assessment should be conducted before any handling of this compound.
| Hazard | Description | Potential Health Effects |
| Biological Contamination | Aspergillus ochraceus spores | Respiratory sensitization, allergic reactions, potential for infection in immunocompromised individuals. |
| Chemical Contamination | Ochratoxin A | Nephrotoxic (kidney damage), carcinogenic, and immunosuppressive.[2] |
| Chemical Properties | Soluble in ethanol, methanol, DMF, and DMSO. | The solvents themselves present chemical hazards (flammability, toxicity). |
Personal Protective Equipment (PPE)
A risk-based approach should be used to select appropriate PPE for handling this compound. The following table outlines the recommended PPE based on the potential hazards.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent skin contact with the compound, solvents, and potential contaminants. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes of solutions or airborne particles. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or higher. | Recommended when handling the powdered form of this compound to prevent inhalation of the compound or fungal spores. |
Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.
3.1. Engineering Controls:
-
Fume Hood: All handling of powdered this compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Biological Safety Cabinet (BSC): If there is a significant risk of contamination with viable Aspergillus ochraceus, a Class II BSC should be used.
3.2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: Handle powdered this compound in a fume hood. Use anti-static weigh paper or a weighing boat.
-
Solubilization: Add solvents slowly to the powdered compound. This compound is soluble in ethanol, methanol, DMF, or DMSO.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
All waste generated from handling this compound must be considered potentially hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated lab supplies (e.g., pipette tips, gloves, weigh paper) should be collected in a designated, sealed waste bag. |
| Liquid Waste | Solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed waste container. |
| Decontamination | All surfaces and equipment should be decontaminated with a suitable disinfectant (e.g., 70% ethanol) followed by a cleaning agent to remove any residual chemical contamination. |
Dispose of all waste in accordance with local, state, and federal regulations for chemical and biological waste.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Visual Workflow for this compound Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Mycotoxicity of Aspergillus ochraceus to Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ochratoxin production by the Aspergillus ochraceus group and Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aspergillus-ochraceus - Creative Biogene [microbiosci.creative-biogene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
